N,3-dimethylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,3-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-4-3-5-8(6-7)9(11)10-2/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSODUAHKWBHQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359491 | |
| Record name | N,3-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74786-81-5 | |
| Record name | N,3-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N,3-dimethylbenzamide: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,3-dimethylbenzamide is an aromatic amide that belongs to the broader class of N-substituted benzamides. This class of compounds has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members, including interactions with dopamine (B1211576) receptors and various enzymes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed synthesis protocol for N,3-dimethylbenzamide. Furthermore, it explores the potential biological activities and associated signaling pathways based on the activities of structurally related compounds.
Chemical Structure and Identifiers
The chemical structure of N,3-dimethylbenzamide consists of a benzamide (B126) core with a methyl group substituted at the nitrogen atom and another methyl group at the 3-position of the benzene (B151609) ring.
Molecular Formula: C₉H₁₁NO[1]
SMILES: CC1=CC(=CC=C1)C(=O)NC[1]
InChI: 1S/C9H11NO/c1-7-4-3-5-8(6-7)9(11)10-2/h3-6H,1-2H3,(H,10,11)[1]
| Identifier | Value |
| IUPAC Name | N,3-dimethylbenzamide[1] |
| CAS Number | 74786-81-5[1] |
| PubChem CID | 966002[1] |
| Molecular Weight | 149.19 g/mol [1] |
Physicochemical Properties
Quantitative data on the physicochemical properties of N,3-dimethylbenzamide are summarized in the table below. For comparison, data for the isomeric N,N-dimethylbenzamide are also included where available.
| Property | N,3-dimethylbenzamide | N,N-dimethylbenzamide |
| XLogP3 | 2.1[1] | 0.6 |
| Hydrogen Bond Donor Count | 1[1] | 0 |
| Hydrogen Bond Acceptor Count | 1 | 1 |
| Rotatable Bond Count | 1 | 1 |
| Exact Mass | 149.084063974 Da[1] | 149.084063974 Da[2] |
| Monoisotopic Mass | 149.084063974 Da[1] | 149.084063974 Da[2] |
| Topological Polar Surface Area | 29.1 Ų[1] | 20.3 Ų[2] |
| Heavy Atom Count | 11 | 11 |
| Complexity | 144[1] | 136[2] |
Spectroscopic Data
Detailed spectroscopic data for N,3-dimethylbenzamide is limited in publicly accessible databases. However, available spectral information from PubChem is presented below. For illustrative purposes, more detailed data for the related isomer, N,N-dimethylbenzamide, is also provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: A ¹³C NMR spectrum for N,3-dimethylbenzamide is available on PubChem, though a detailed peak list is not provided.[1]
-
¹H NMR (Reference - N,N-dimethyl-3-nitrobenzamide): While specific data for N,3-dimethylbenzamide is unavailable, the ¹H NMR spectrum of the structurally similar N,N-dimethyl-3-nitrobenzamide in CDCl₃ shows the following characteristic signals: δ 8.32 – 8.23 (m, 2H), 7.76 (dt, J = 7.6, 1.3 Hz, 1H), 7.65 – 7.57 (m, 1H), 3.14 (s, 3H), 3.00 (s, 3H).[3]
Infrared (IR) Spectroscopy
-
Reference - N,N-dimethylbenzamide: The IR spectrum of N,N-dimethylbenzamide is available, showing characteristic absorptions for the amide carbonyl group and aromatic C-H bonds.[2]
Mass Spectrometry (MS)
-
GC-MS: A GC-MS spectrum for N,3-dimethylbenzamide is available on PubChem.[1]
-
Reference - N,N-dimethylbenzamide: The mass spectrum (electron ionization) of N,N-dimethylbenzamide shows major peaks at m/z 105 (base peak), 77, and 149 (molecular ion).[2]
Synthesis of N,3-dimethylbenzamide: Experimental Protocol
A detailed experimental protocol for the synthesis of N,3-dimethylbenzamide is not explicitly available. However, a reliable synthesis can be achieved through the reaction of 3-methylbenzoyl chloride with methylamine (B109427). The following is a generalized procedure adapted from standard methods for the synthesis of N-alkylbenzamides.
Reaction Scheme:
Figure 1: Synthesis of N,3-dimethylbenzamide.
Materials:
-
3-Methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Methylamine (solution in a suitable solvent, e.g., THF or water)
-
Anhydrous dichloromethane (B109758) (DCM) or other inert solvent
-
Triethylamine (B128534) or other non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Experimental Workflow:
Figure 2: Experimental workflow for the synthesis of N,3-dimethylbenzamide.
Procedure:
Part A: Synthesis of 3-Methylbenzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, dissolve 3-methylbenzoic acid in an excess of thionyl chloride.
-
Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3-methylbenzoyl chloride, which can be used in the next step without further purification.
Part B: Synthesis of N,3-dimethylbenzamide
-
Dissolve the crude 3-methylbenzoyl chloride in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
In a separate dropping funnel, prepare a solution of methylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Add the methylamine/triethylamine solution dropwise to the stirred solution of 3-methylbenzoyl chloride, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure N,3-dimethylbenzamide.
Biological Activity and Signaling Pathways
Specific studies on the biological activity of N,3-dimethylbenzamide are not widely available in the public domain. However, the broader class of N-substituted benzamides has been extensively investigated, particularly for their activity as dopamine receptor ligands and enzyme inhibitors.
Potential as Dopamine Receptor Ligands
Many substituted benzamides are known to act as antagonists at dopamine D2 receptors.[4][5] This activity is crucial for their application as antipsychotic and antiemetic drugs. The interaction of these ligands with the D2 receptor, a G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Figure 3: Potential signaling pathway of N,3-dimethylbenzamide as a dopamine D2 receptor antagonist.
Potential as Enzyme Inhibitors
Certain benzamide derivatives have been identified as inhibitors of various enzymes. For instance, dihydroxybenzamide derivatives are known to inhibit enzymes involved in bacterial siderophore biosynthesis, such as 2,3-dihydroxybenzoate-AMP ligase (EntE).[6] While N,3-dimethylbenzamide lacks the dihydroxy functionality, the benzamide scaffold itself can serve as a starting point for the design of enzyme inhibitors targeting a range of biological pathways.
Safety Information
-
Acute Toxicity: May be harmful if swallowed.
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
It is imperative to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE). Always consult a comprehensive and compound-specific SDS before handling.
References
- 1. Conformationally-flexible benzamide analogues as dopamine D3 and sigma 2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Substituted benzamides as ligands for visualization of dopamine receptor binding in the human brain by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide on N,3-dimethylbenzamide (CAS 74786-81-5)
Disclaimer: Publicly available scientific literature on the biological activity, specific mechanisms of action, and detailed experimental protocols for N,3-dimethylbenzamide is limited. This guide summarizes available data on its chemical and physical properties and provides general synthetic approaches based on related compounds.
Chemical and Physical Properties
N,3-dimethylbenzamide is an organic compound belonging to the benzamide (B126) class. Its structure consists of a benzene (B151609) ring substituted with a methyl group at the 3-position and an N-methylamido group.
Table 1: Physicochemical Properties of N,3-dimethylbenzamide
| Property | Value | Source |
| CAS Number | 74786-81-5 | [1][2] |
| Molecular Formula | C₉H₁₁NO | [1] |
| Molecular Weight | 149.19 g/mol | [1] |
| IUPAC Name | N,3-dimethylbenzamide | [1] |
| Synonyms | N-Methyl-3-methylbenzamide | [2][3] |
| Canonical SMILES | CC1=CC(=CC=C1)C(=O)NC | [1] |
| InChI Key | WKSODUAHKWBHQZ-UHFFFAOYSA-N | [1] |
| Appearance | Typically a white to off-white solid at room temperature. | [2] |
| Solubility | Soluble in organic solvents. | [2] |
Synthesis and Experimental Protocols
General Synthetic Workflow:
A plausible synthetic route for N,3-dimethylbenzamide would involve the reaction of 3-methylbenzoic acid (or its activated form, like an acyl chloride) with methylamine (B109427).
Caption: General synthetic pathway for N,3-dimethylbenzamide.
Illustrative Experimental Protocol (Adapted from related syntheses):
-
Step 1: Activation of 3-Methylbenzoic Acid: 3-Methylbenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane (B109758) (DCM) or toluene. The reaction mixture is typically heated to drive the reaction to completion. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 3-methylbenzoyl chloride.
-
Step 2: Amidation: The resulting 3-methylbenzoyl chloride is dissolved in a suitable aprotic solvent. The solution is cooled in an ice bath, and methylamine (as a solution in a solvent like THF or water, or as a gas) is added dropwise or bubbled through the solution. A base, such as triethylamine (B128534) or pyridine, may be added to neutralize the HCl byproduct. The reaction is stirred for a specified period, allowing it to warm to room temperature.
-
Step 3: Work-up and Purification: The reaction mixture is typically washed with dilute acid, dilute base, and brine to remove unreacted starting materials and byproducts. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated. The crude N,3-dimethylbenzamide can then be purified by recrystallization or column chromatography.
Note: This is a generalized protocol and would require optimization for specific laboratory conditions.
Biological Activity and Mechanism of Action
Extensive searches of scientific databases and literature did not yield specific information on the biological activity or mechanism of action of N,3-dimethylbenzamide. While many substituted benzamides are known to have a wide range of biological activities, acting as everything from antipsychotics to antiemetics, no such data is currently associated with this specific compound in the public domain.
Due to the absence of data on its biological effects, there are no known signaling pathways associated with N,3-dimethylbenzamide.
Conclusion
N,3-dimethylbenzamide (CAS 74786-81-5) is a well-characterized small molecule from a chemical standpoint. Its physicochemical properties are readily available. However, there is a significant gap in the scientific literature regarding its biological activity, mechanism of action, and detailed experimental protocols for its synthesis and biological evaluation. Researchers and drug development professionals interested in this compound would likely need to undertake foundational research to explore its potential biological effects.
References
An In-depth Technical Guide to the Physical and Chemical Properties of N,3-Dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,3-dimethylbenzamide is a chemical compound belonging to the benzamide (B126) class. The benzamide structural motif is of significant interest in medicinal chemistry and materials science due to its presence in a range of biologically active molecules and its utility as a synthetic intermediate.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of N,3-dimethylbenzamide, detailed experimental protocols for its synthesis, and a summary of its spectral characterization. While specific biological signaling pathways for N,3-dimethylbenzamide are not extensively documented, the broader class of substituted benzamides is known to exhibit a wide array of biological activities, including applications as antipsychotics and anticancer agents.[1] This document aims to serve as a foundational resource for professionals engaged in research and development involving this compound.
Physical and Chemical Properties
The physical and chemical properties of N,3-dimethylbenzamide (CAS No: 74786-81-5) are summarized in the table below. It is important to note that while computed data is readily available, experimental values for some properties are not widely published.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | [PubChem][2] |
| Molecular Weight | 149.19 g/mol | [PubChem][2] |
| IUPAC Name | N,3-dimethylbenzamide | [PubChem][2] |
| CAS Number | 74786-81-5 | [PubChem][2] |
| Appearance | White to off-white solid | [CymitQuimica][3] |
| Melting Point | Not experimentally determined in available literature | |
| Boiling Point | Not experimentally determined in available literature | |
| Density | Not experimentally determined in available literature | |
| Solubility | Soluble in organic solvents | [CymitQuimica][3] |
| SMILES | CC1=CC(=CC=C1)C(=O)NC | [PubChem][2] |
| InChI | InChI=1S/C9H11NO/c1-7-4-3-5-8(6-7)9(11)10-2/h3-6H,1-2H3,(H,10,11) | [PubChem][2] |
| InChIKey | WKSODUAHKWBHQZ-UHFFFAOYSA-N | [PubChem][2] |
| XLogP3 (Computed) | 2.1 | [PubChem][2] |
| Hydrogen Bond Donor Count (Computed) | 1 | [PubChem][2] |
| Hydrogen Bond Acceptor Count (Computed) | 1 | [PubChem][2] |
| Rotatable Bond Count (Computed) | 1 | [PubChem][2] |
| Topological Polar Surface Area (Computed) | 29.1 Ų | [PubChem][2] |
Experimental Protocols
Synthesis of N,3-Dimethylbenzamide
A common method for the synthesis of N,3-dimethylbenzamide involves the reaction of 3-methylbenzoyl chloride with methylamine (B109427). This is a standard nucleophilic acyl substitution reaction.
Reaction Scheme:
Materials and Equipment:
-
3-Methylbenzoyl chloride
-
Methylamine (e.g., 40% solution in water or as a gas)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (B128534) (or another non-nucleophilic base)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard glassware for extraction and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methylamine (1.2 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Dissolve 3-methylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the 3-methylbenzoyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for an additional 2-3 hours.
-
Upon completion, wash the reaction mixture with water, followed by a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude N,3-dimethylbenzamide can be further purified by recrystallization or column chromatography.
Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide
N,3-dimethylbenzamide serves as a scaffold for more complex molecules. A detailed synthesis of a derivative, 2-amino-5-chloro-N,3-dimethylbenzamide, is outlined in the patent literature and involves a multi-step process.[4][5]
Procedure Overview: [4]
-
Amidation: Methyl 3-methyl-2-nitrobenzoate is heated with methylamine in a lower alcohol to yield 3-methyl-2-nitrobenzamide.
-
Reduction: The nitro group of 3-methyl-2-nitrobenzamide is reduced to an amino group using iron powder and an acid in an aqueous medium with heating to form 3-methyl-2-aminobenzamide.
-
Chlorination and Amidation: 3-Methyl-2-aminobenzamide is then reacted with sulfonyl chloride in an inert organic solvent under heat to yield the final product, 2-amino-5-chloro-N,3-dimethylbenzamide.
Spectral Data
¹H NMR Spectroscopy
A ¹H NMR spectrum of N,3-dimethylbenzamide is expected to show the following signals:
-
A singlet for the methyl group on the benzene (B151609) ring (Ar-CH₃), likely in the range of 2.3-2.5 ppm.
-
A doublet for the methyl group attached to the nitrogen (N-CH₃), which will show coupling to the N-H proton, likely in the range of 2.8-3.0 ppm.
-
A broad singlet for the amide proton (N-H), typically in the range of 5.5-8.5 ppm.
-
A series of multiplets for the aromatic protons in the range of 7.0-7.8 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to display nine distinct signals corresponding to the nine carbon atoms in the molecule:
-
The carbonyl carbon (C=O) signal will be the most downfield, typically in the range of 165-175 ppm.
-
The aromatic carbons will appear in the range of 120-140 ppm.
-
The N-methyl carbon will likely be in the range of 25-30 ppm.
-
The aromatic methyl carbon will be in the range of 20-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of N,3-dimethylbenzamide would be characterized by the following key absorption bands:
-
N-H stretching vibration around 3300 cm⁻¹.
-
C-H stretching of the aromatic ring just above 3000 cm⁻¹.
-
C-H stretching of the methyl groups just below 3000 cm⁻¹.
-
A strong C=O (amide I band) stretching vibration in the region of 1630-1680 cm⁻¹.
-
N-H bending (amide II band) around 1550 cm⁻¹.
-
C-N stretching vibration around 1400 cm⁻¹.
-
Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
In a mass spectrum obtained by electron ionization (EI), N,3-dimethylbenzamide would be expected to show a molecular ion peak (M⁺) at m/z = 149. Common fragmentation patterns for benzamides include the loss of the amine substituent and cleavage of the carbonyl group.
Biological Activity
Specific biological activities and signaling pathways for N,3-dimethylbenzamide have not been extensively reported in the available literature. However, the benzamide scaffold is a well-established pharmacophore with a broad range of biological activities.[6][7][8]
-
Agrochemicals: Many substituted benzamides are utilized as active ingredients in pesticides. N,3-dimethylbenzamide and its derivatives are known intermediates in the synthesis of insecticides.[4]
-
Pharmaceuticals: The benzamide structure is a key component in numerous drugs, particularly antipsychotics (e.g., sulpiride, amisulpride) and antiemetics (e.g., metoclopramide). These compounds often act as dopamine (B1211576) D2 receptor antagonists. Other substituted benzamides have shown promise as anticancer agents, poly (ADP-ribose) polymerase (PARP) inhibitors, and histone deacetylase (HDAC) inhibitors.[1]
The biological activity of any given substituted benzamide is highly dependent on the nature and position of the substituents on the aromatic ring and the amide nitrogen.
Conclusion
N,3-dimethylbenzamide is a valuable chemical entity, primarily utilized as a building block in the synthesis of more complex molecules, particularly in the agrochemical sector. While its own biological profile is not extensively characterized, the broader family of substituted benzamides represents a rich area for drug discovery and development. This guide provides a summary of the currently available information on the physical and chemical properties of N,3-dimethylbenzamide, along with practical synthetic protocols. Further research is warranted to fully elucidate the experimental properties and potential biological activities of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. N,3-dimethylbenzamide | C9H11NO | CID 966002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 74786-81-5: Benzamida, N,3-dimetil- | CymitQuimica [cymitquimica.com]
- 4. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
- 5. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Overview of N,3-Dimethylbenzamide: Properties and Characterization
This guide provides a focused overview of the fundamental molecular properties of N,3-dimethylbenzamide, a chemical compound of interest in various research and development applications. Below, we detail its molecular formula and weight, and outline a generalized workflow for its characterization.
Core Molecular Data
The fundamental quantitative data for N,3-dimethylbenzamide is summarized in the table below. This information is critical for a range of experimental calculations, from reaction stoichiometry to solution preparation.
| Property | Value |
| Molecular Formula | C9H11NO[1] |
| Molecular Weight | 149.19 g/mol [1] |
| Monoisotopic Mass | 149.084063974 Da[1] |
Experimental Protocols and Methodologies
Detailed experimental protocols for the synthesis, purification, and analysis of N,3-dimethylbenzamide are typically specific to the objectives of a given research project and are often developed in-house or adapted from existing literature on related compounds. Standard methodologies would include:
-
Synthesis: Commonly synthesized through the reaction of 3-methylbenzoyl chloride with dimethylamine. The reaction conditions, such as solvent, temperature, and reaction time, would be optimized to maximize yield and purity.
-
Purification: Post-synthesis, the compound would likely be purified using techniques such as recrystallization or column chromatography to remove unreacted starting materials and byproducts.
-
Characterization: The identity and purity of N,3-dimethylbenzamide would be confirmed using a suite of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by identifying the chemical environment of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) and carbon-nitrogen (C-N) bonds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Logical Workflow for Compound Characterization
The following diagram illustrates a generalized workflow that a researcher might follow when working with a compound such as N,3-dimethylbenzamide, from initial synthesis to final characterization and application.
References
An In-depth Technical Guide on N,3-Dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,3-Dimethylbenzamide is an organic compound belonging to the class of substituted benzamides. Its formal IUPAC name is N,3-dimethylbenzamide.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization, tailored for professionals in research and development. While it serves as an intermediate in the synthesis of various organic compounds, its direct biological activities are not extensively documented in publicly available literature.[2]
Chemical Identity
The structure of N,3-dimethylbenzamide consists of a benzene (B151609) ring substituted with a methyl group at the meta (3-) position and an N-methylcarboxamide group.
Physicochemical and Spectroscopic Data
Quantitative data for N,3-dimethylbenzamide is summarized below. This information is critical for its application in synthesis, purification, and analytical identification.
Properties Summary
| Property | Value | Source |
| IUPAC Name | N,3-dimethylbenzamide | PubChem[1] |
| CAS Number | 74786-81-5 | PubChem[1] |
| Molecular Formula | C₉H₁₁NO | PubChem[1] |
| Molecular Weight | 149.19 g/mol | PubChem[1] |
| Canonical SMILES | CC1=CC(=CC=C1)C(=O)NC | PubChem[1] |
| InChI Key | WKSODUAHKWBHQZ-UHFFFAOYSA-N | PubChem[1] |
Table 1: Key identifiers and properties of N,3-dimethylbenzamide.
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and purity assessment of N,3-dimethylbenzamide.
| Technique | Data Highlights | Source |
| ¹³C NMR | Spectra available for structural confirmation. | PubChem[1] |
| Mass Spectrometry | GC-MS data available. | PubChem[1] |
Table 2: Summary of available spectroscopic data.
Synthesis and Experimental Protocols
The synthesis of substituted benzamides can be achieved through various standard organic chemistry reactions. A common and reliable method is the amidation of a corresponding carboxylic acid or its activated derivative.
General Synthesis Pathway: Amidation of 3-Methylbenzoic Acid
A prevalent method for synthesizing N,3-dimethylbenzamide involves the reaction of 3-methylbenzoyl chloride (an activated form of 3-methylbenzoic acid) with methylamine.
References
Spectral Analysis of N,3-dimethylbenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for N,3-dimethylbenzamide, a compound of interest in various chemical and pharmaceutical research fields. This document outlines available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.
Molecular Structure
N,3-dimethylbenzamide (C₉H₁₁NO) is an aromatic amide with a molecular weight of 149.19 g/mol . Its structure consists of a benzene (B151609) ring substituted with a methyl group at the meta-position (C3) and an N-methylaminocarbonyl group.
Spectroscopic Data
A comprehensive analysis of N,3-dimethylbenzamide's spectral characteristics is crucial for its identification, purity assessment, and structural elucidation. The following sections present the available and expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
¹H NMR Data
A proton NMR spectrum of N,3-dimethylbenzamide has been reported in the literature. The experimental data, acquired in deuterated chloroform (B151607) (CDCl₃) at 300 MHz, is summarized in Table 1.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.44-7.52 | multiplet | 2H | Aromatic protons |
| 7.18-7.22 | multiplet | 2H | Aromatic protons |
| 6.44 | broad singlet | 1H | N-H proton |
| 2.90 | doublet (J = 4.9 Hz) | 3H | N-CH₃ protons |
| ~2.4 (inferred) | singlet | 3H | Ar-CH₃ protons |
¹³C NMR Data
As of the latest search, explicit experimental ¹³C NMR data for N,3-dimethylbenzamide was not found in the available literature. However, based on the known structure and typical chemical shifts for similar aromatic amides, a predicted spectrum can be outlined (Table 2).
| Predicted Chemical Shift (δ) ppm | Carbon Assignment |
| ~170 | C=O (Amide carbonyl) |
| ~138 | Aromatic C-CH₃ |
| ~135 | Aromatic C-C=O |
| ~128-130 | Aromatic C-H |
| ~125-127 | Aromatic C-H |
| ~27 | N-CH₃ |
| ~21 | Ar-CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H Stretch | Secondary Amide |
| 3100-3000 | C-H Stretch | Aromatic |
| 2950-2850 | C-H Stretch | Aliphatic (CH₃) |
| ~1650 | C=O Stretch (Amide I) | Amide |
| ~1550 | N-H Bend (Amide II) | Amide |
| 1600, 1475 | C=C Stretch | Aromatic Ring |
Mass Spectrometry (MS)
Detailed experimental mass spectrometry data for N,3-dimethylbenzamide is not available in the searched databases. However, for a compound with the molecular formula C₉H₁₁NO, the expected molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 149. Common fragmentation patterns for aromatic amides would also be anticipated. The predicted key fragments are listed in Table 4.
| m/z | Fragment Ion |
| 149 | [C₉H₁₁NO]⁺ (Molecular Ion) |
| 118 | [M - NHCH₃]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 58 | [CH₃NH=CH₂]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data discussed above.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Approximately 5-10 mg of N,3-dimethylbenzamide is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
¹H NMR Acquisition:
-
The spectrometer is tuned to the proton frequency.
-
A standard one-pulse sequence is used.
-
Data is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
The spectrometer is tuned to the carbon-13 frequency.
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon.
-
A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid N,3-dimethylbenzamide is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR-FTIR), a small amount of the solid is placed directly on the ATR crystal.
-
Instrumentation: An FT-IR spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.
-
The sample is placed in the infrared beam path.
-
The sample spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of N,3-dimethylbenzamide is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Data Interpretation and Molecular Structure
The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for N,3-dimethylbenzamide.
Generalized Experimental Workflow
The diagram below outlines a generalized workflow for the spectroscopic analysis of a chemical compound like N,3-dimethylbenzamide.
An In-depth Technical Guide on the Thermal Stability and Decomposition of N,3-Dimethylbenzamide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available experimental data on the specific thermal stability and decomposition of N,3-dimethylbenzamide is limited. This guide provides a framework for analysis based on the general principles of thermal stability of substituted benzamides and outlines standard experimental protocols for its determination.
Introduction
N,3-dimethylbenzamide is a substituted aromatic amide. Understanding the thermal stability and decomposition profile of such compounds is critical in the pharmaceutical and chemical industries. Thermal stability dictates storage conditions, shelf-life, and safe handling procedures, while knowledge of decomposition pathways is essential for identifying potential degradation products and ensuring the safety and efficacy of drug substances and other chemical products.
This technical guide summarizes the expected thermal behavior of N,3-dimethylbenzamide based on related structures and provides detailed, generalized experimental protocols for its characterization using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Predicted Thermal Behavior
The thermal stability of benzamide (B126) derivatives is influenced by the nature and position of substituents on both the aromatic ring and the amide nitrogen.[1] The presence of methyl groups, as in N,3-dimethylbenzamide, may have a modest impact on the overall thermal stability compared to unsubstituted benzamide. The core amide linkage itself is known to possess considerable inherent stability.[1]
Decomposition of substituted benzamides can proceed through various pathways, often initiated by the cleavage of the weakest bonds in the molecule under thermal stress. Potential decomposition pathways could involve:
-
C-N bond cleavage: Scission of the bond between the carbonyl carbon and the nitrogen atom.
-
Ring fragmentation: Breakage of the aromatic ring at higher temperatures.
-
Reactions involving substituents: The methyl groups may undergo oxidation or other reactions depending on the atmosphere.
The specific products of decomposition would need to be identified experimentally, typically using techniques such as TGA coupled with mass spectrometry (TGA-MS) or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).
Quantitative Data on Thermal Properties
As of the date of this document, specific quantitative data from TGA or DSC analyses of N,3-dimethylbenzamide are not available in the cited literature. The following tables are presented as templates for how such data should be structured once obtained through experimentation.
Table 1: Summary of Thermogravimetric Analysis (TGA) Data for N,3-Dimethylbenzamide
| Parameter | Value (°C) | Atmosphere |
| Onset of Decomposition (Tonset) | Data not available | Inert (e.g., N2) |
| Temperature of Maximum Decomposition Rate (Tpeak) | Data not available | Inert (e.g., N2) |
| Mass Loss at Tpeak (%) | Data not available | Inert (e.g., N2) |
| Final Residue at 600 °C (%) | Data not available | Inert (e.g., N2) |
Table 2: Summary of Differential Scanning Calorimetry (DSC) Data for N,3-Dimethylbenzamide
| Parameter | Value (°C) |
| Melting Point (Tm) | Data not available |
| Enthalpy of Fusion (ΔHfus) | Data not available |
| Onset of Decomposition | Data not available |
Experimental Protocols
The following are detailed, generalized methodologies for conducting TGA and DSC analyses on a compound like N,3-dimethylbenzamide.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of N,3-dimethylbenzamide by measuring its mass change as a function of temperature.[1][2]
Instrumentation: A calibrated thermogravimetric analyzer is required.[3]
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of N,3-dimethylbenzamide into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).[1][3]
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., high-purity nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[1]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).[1]
-
-
Data Collection: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset of decomposition, which is the temperature at which significant mass loss begins.
-
The first derivative of the TGA curve (DTG curve) can be plotted to identify the temperature(s) of the maximum rate of mass loss.[4]
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to observe any other thermal events such as decomposition of N,3-dimethylbenzamide.[5]
Instrumentation: A calibrated differential scanning calorimeter is required. The instrument should be calibrated for temperature and enthalpy using certified reference materials (e.g., indium).[5]
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of N,3-dimethylbenzamide into a standard aluminum DSC pan.[1] Hermetically seal the pan to ensure a controlled atmosphere.[5]
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.[1]
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected melting point.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) through its melting and decomposition range.[1]
-
-
Data Collection: Measure and record the difference in heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
The melting point is identified as the peak temperature of the endothermic event.[5]
-
The enthalpy of fusion is calculated by integrating the area of the melting peak.
-
Exothermic events at higher temperatures may indicate decomposition.
-
Visualizations
The following diagrams illustrate the general workflow for thermal analysis and a conceptual representation of potential decomposition pathways.
Caption: General experimental workflow for thermal analysis.
Caption: Conceptual decomposition pathways for N,3-dimethylbenzamide.
References
An In-depth Technical Guide to N,3-Dimethylbenzamide: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,3-Dimethylbenzamide is a chemical compound that belongs to the class of substituted benzamides. While not as extensively documented in historical scientific literature as some of its isomers, it serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of N,3-dimethylbenzamide, focusing on its synthesis, physicochemical properties, and spectroscopic characterization. Due to a lack of extensive research on its specific biological functions, this paper will focus on its role as a chemical building block.
Physicochemical and Spectroscopic Data
The fundamental properties of N,3-dimethylbenzamide are summarized in the tables below, providing a clear reference for researchers.
Table 1: Physicochemical Properties of N,3-Dimethylbenzamide
| Property | Value |
| CAS Number | 74786-81-5 |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| IUPAC Name | N,3-dimethylbenzamide |
| Synonyms | 3-Methyl-N-methylbenzamide, N-Methyl-3-methylbenzamide |
| Melting Point | 48-49 °C |
Table 2: Spectroscopic Data of N,3-Dimethylbenzamide
| Spectroscopy | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ = 7.56 (s, 1H), 7.53–7.50 (m, 1H), 7.22–7.21 (m, 2H), 6.74 (s, 1H), 2.92 (d, J = 6.0 Hz, 3H), 2.30 (s, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ = 168.7, 138.2, 134.9, 132.2, 128.4, 127.3, 123.8, 26.8, 21.3 |
Synthesis of N,3-Dimethylbenzamide
The most common and straightforward method for the synthesis of N,3-dimethylbenzamide is through the nucleophilic acyl substitution reaction between 3-methylbenzoyl chloride and methylamine (B109427). This reaction is efficient and proceeds with high yield.
Experimental Protocol: Synthesis via Acyl Chloride
Materials:
-
3-Methylbenzoyl chloride
-
Methylamine (e.g., 40% solution in water or as a gas)
-
Anhydrous diethyl ether or dichloromethane (B109758) (DCM)
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-methylbenzoyl chloride in a suitable anhydrous solvent such as diethyl ether or dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.
-
Addition of Methylamine: Slowly add an excess of methylamine solution to the stirred solution of 3-methylbenzoyl chloride. If using methylamine gas, it can be bubbled through the solution. The reaction is exothermic, so a slow addition rate is crucial to maintain the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the mixture by adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Wash the organic layer sequentially with water, aqueous sodium bicarbonate solution to neutralize any excess acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude N,3-dimethylbenzamide.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to obtain the pure N,3-dimethylbenzamide.
Caption: Synthetic workflow for N,3-dimethylbenzamide.
Role as a Chemical Intermediate
N,3-Dimethylbenzamide is primarily utilized as an intermediate in the synthesis of more complex molecules. For instance, it is a precursor in the preparation of certain agrochemicals and pharmaceutical candidates. The amide functionality and the substituted benzene (B151609) ring provide a versatile scaffold for further chemical modifications.
Conclusion
While the discovery and history of N,3-dimethylbenzamide are not prominently featured in scientific literature, its utility as a synthetic intermediate is evident. This guide provides researchers and drug development professionals with the essential technical information regarding its synthesis, characterization, and properties. The detailed experimental protocol and structured data tables serve as a practical resource for the laboratory synthesis and application of this compound.
N,3-dimethylbenzamide synthesis precursors and reagents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthesis routes for N,3-dimethylbenzamide, a valuable chemical intermediate. This document details the necessary precursors and reagents, offers detailed experimental protocols for key synthetic methods, and presents quantitative data in a clear, tabular format for ease of comparison. Furthermore, it includes visualizations of the core reaction mechanisms to facilitate a deeper understanding of the chemical transformations.
Core Synthesis Routes
The synthesis of N,3-dimethylbenzamide is principally achieved through two primary pathways: the acylation of methylamine (B109427) with 3-methylbenzoyl chloride and the amide coupling of 3-methylbenzoic acid with methylamine.
From 3-Methylbenzoyl Chloride and Methylamine
This method involves a nucleophilic acyl substitution reaction, a robust and widely utilized transformation in organic synthesis. The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of 3-methylbenzoyl chloride. This is followed by the expulsion of a chloride ion to form the stable amide bond.
From 3-Methylbenzoic Acid and Methylamine
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under ambient conditions. Therefore, a coupling agent is required to activate the carboxylic acid. Dicyclohexylcarbodiimide (DCC) is a commonly employed reagent for this purpose. It activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to yield the desired amide.
Quantitative Data Summary
The following tables summarize the key quantitative data for the precursors, reagents, and the final product, N,3-dimethylbenzamide.
Table 1: Physicochemical Properties of Key Compounds
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| N,3-dimethylbenzamide | N,3-dimethylbenzamide | 74786-81-5 | C₉H₁₁NO | 149.19[1] |
| 3-Methylbenzoyl chloride | 3-methylbenzoyl chloride | 1711-06-4 | C₈H₇ClO | 154.59 |
| 3-Methylbenzoic acid | 3-methylbenzoic acid | 99-04-7 | C₈H₈O₂ | 136.15 |
| Methylamine | methanamine | 74-89-5 | CH₅N | 31.06 |
| Dicyclohexylcarbodiimide (DCC) | N,N'-dicyclohexylcarbodiimide | 538-75-0 | C₁₃H₂₂N₂ | 206.33 |
Table 2: Typical Reaction Parameters
| Synthesis Route | Key Reagents | Solvent | Temperature | Typical Reaction Time |
| From 3-Methylbenzoyl Chloride | 3-Methylbenzoyl chloride, Methylamine, Triethylamine (B128534) | Dichloromethane (DCM) | 0 °C to Room Temperature | 2-4 hours |
| From 3-Methylbenzoic Acid | 3-Methylbenzoic acid, Methylamine, DCC | Dichloromethane (DCM) or Ethyl Acetate | 0 °C to Room Temperature | 4-12 hours |
Experimental Protocols
The following are detailed experimental methodologies for the two primary synthesis routes. These protocols are based on established procedures for similar amide bond formations and can be adapted for the synthesis of N,3-dimethylbenzamide.
Protocol 1: Synthesis of N,3-dimethylbenzamide from 3-Methylbenzoyl Chloride
Materials:
-
3-Methylbenzoyl chloride
-
Methylamine (e.g., 2M solution in THF or aqueous solution)
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylbenzoyl chloride (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add a solution of methylamine (1.2 equivalents) dropwise to the stirred mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or recrystallization to obtain pure N,3-dimethylbenzamide.
Protocol 2: Synthesis of N,3-dimethylbenzamide from 3-Methylbenzoic Acid using DCC Coupling
Materials:
-
3-Methylbenzoic acid
-
Methylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred, cooled (0 °C) solution of 3-methylbenzoic acid (1.0 equivalent) in anhydrous DCM, add DCC (1.1 equivalents).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of methylamine (1.1 equivalents) in DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate.
-
Wash the filtrate with 1 M HCl solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reaction Mechanisms and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of the described synthetic routes.
Mechanism 1: Nucleophilic Acyl Substitution
Caption: Nucleophilic acyl substitution of 3-methylbenzoyl chloride.
Mechanism 2: DCC Coupling of Carboxylic Acid and Amine
Caption: DCC-mediated amide coupling reaction pathway.
This guide provides a foundational understanding of the synthesis of N,3-dimethylbenzamide for professionals in the fields of chemical research and drug development. The provided protocols and mechanisms offer a starting point for laboratory synthesis and further investigation.
References
A Theoretical and Computational Guide to the Structural Analysis of N,3-Dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,3-dimethylbenzamide is a substituted aromatic amide of interest in various fields, including medicinal chemistry and materials science. Understanding its three-dimensional structure is crucial as its conformational preferences dictate its physicochemical properties and biological activity. Theoretical and computational chemistry provide powerful tools to elucidate the structural and electronic characteristics of such molecules at an atomic level. This guide offers an in-depth overview of the methodologies employed in the theoretical study of N,3-dimethylbenzamide's structure, presents illustrative quantitative data based on related compounds, and provides standardized protocols for conducting such computational analyses.
While specific theoretical studies focusing exclusively on N,3-dimethylbenzamide are not extensively available in peer-reviewed literature, the well-established methods for studying substituted benzamides provide a robust framework for its analysis. This document synthesizes these established protocols to serve as a comprehensive resource.
Computational Protocols
The theoretical investigation of N,3-dimethylbenzamide's structure primarily relies on quantum chemical calculations, with Density Functional Theory (DFT) being a widely used and reliable method. A typical computational workflow is outlined below.
Geometry Optimization
The initial and most critical step is the geometry optimization of the molecule. This process aims to find the lowest energy arrangement of the atoms, which corresponds to the most stable conformation.
Methodology:
-
Initial Structure Generation: A 3D model of N,3-dimethylbenzamide is constructed using molecular building software.
-
Computational Method Selection:
-
Theory: Density Functional Theory (DFT) is a common choice due to its balance of accuracy and computational cost.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for organic molecules.
-
Basis Set: A Pople-style basis set, such as 6-31G(d) or the more flexible 6-311++G(d,p), is typically used. The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electronic structure, especially for systems with lone pairs and pi-systems.
-
-
Optimization Algorithm: The optimization is performed using a gradient-based algorithm (e.g., quasi-Newton) to locate the stationary point on the potential energy surface.
-
Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
Conformational Analysis
The presence of rotatable bonds, particularly the C(O)-N amide bond and the C(aryl)-C(O) bond, suggests that N,3-dimethylbenzamide can exist in multiple conformations. A thorough conformational analysis is necessary to identify the most stable conformers and the energy barriers between them.
Methodology:
-
Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the key dihedral angles (e.g., C(aryl)-C(aryl)-C(O)-N and C(aryl)-C(O)-N-C(methyl)) in small increments. At each step, the remaining degrees of freedom are allowed to relax.
-
Identification of Minima: The minima on the PES correspond to stable conformers. The structures of these conformers are then fully optimized using the geometry optimization protocol described above.
-
Transition State Search: The maxima on the PES represent transition states between conformers. These can be located and optimized using transition state search algorithms (e.g., Synchronous Transit-Guided Quasi-Newton, STQN).
-
Energy Profile: The relative energies of the conformers and the energy barriers for their interconversion are calculated to create a comprehensive energy profile of the molecule.
Data Presentation
The following tables present illustrative quantitative data for the optimized geometry of N,3-dimethylbenzamide. It is important to note that in the absence of specific published theoretical data for this molecule, these values are representative examples based on calculations of structurally similar benzamides, such as N-methylbenzamide and N,N-dimethylbenzamide. The atom numbering corresponds to the diagram provided in the "Visualizations" section.
Table 1: Illustrative Optimized Bond Lengths (Å) for N,3-Dimethylbenzamide
| Bond | Typical Calculated Length (Å) |
| C1-C2 | 1.39 |
| C2-C3 | 1.39 |
| C3-C4 | 1.39 |
| C4-C5 | 1.39 |
| C5-C6 | 1.39 |
| C6-C1 | 1.39 |
| C1-C7 | 1.50 |
| C7=O8 | 1.23 |
| C7-N9 | 1.36 |
| N9-C10 | 1.46 |
| C3-C11 | 1.51 |
Table 2: Illustrative Optimized Bond Angles (°) for N,3-Dimethylbenzamide
| Angle | Typical Calculated Angle (°) |
| C6-C1-C2 | 120.0 |
| C1-C2-C3 | 120.0 |
| C2-C3-C4 | 120.0 |
| C3-C4-C5 | 120.0 |
| C4-C5-C6 | 120.0 |
| C5-C6-C1 | 120.0 |
| C2-C1-C7 | 120.5 |
| C6-C1-C7 | 119.5 |
| C1-C7-O8 | 121.0 |
| C1-C7-N9 | 118.0 |
| O8-C7-N9 | 121.0 |
| C7-N9-C10 | 122.0 |
| C2-C3-C11 | 121.0 |
Table 3: Illustrative Optimized Dihedral Angles (°) for N,3-Dimethylbenzamide
| Dihedral Angle | Typical Calculated Angle (°) |
| C6-C1-C7-O8 | 25.0 |
| C2-C1-C7-N9 | 25.0 |
| C1-C7-N9-C10 | 180.0 (trans amide) |
| C1-C2-C3-C11 | 180.0 |
Mandatory Visualization
Caption: Molecular structure of N,3-dimethylbenzamide with atom numbering.
Caption: A generalized workflow for the computational structural analysis of a molecule.
Methodological & Application
Application Notes and Protocols for the Synthesis of N,3-dimethylbenzamide
Introduction
The synthesis of amides is a fundamental transformation in organic chemistry, crucial for the preparation of a vast array of compounds, including pharmaceuticals, agrochemicals, and polymers. N,3-dimethylbenzamide is a secondary amide synthesized from 3-methylbenzoic acid (also known as m-toluic acid) and methylamine (B109427). The direct condensation of a carboxylic acid and an amine is often inefficient due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. To overcome this, the carboxylic acid is typically activated to facilitate nucleophilic attack by the amine.
This document provides detailed protocols for two common and effective methods for the synthesis of N,3-dimethylbenzamide:
-
Two-Step Acyl Chloride Method: Conversion of 3-methylbenzoic acid to 3-methylbenzoyl chloride, followed by reaction with methylamine.
-
Direct Amide Coupling Method: A one-pot synthesis using a peptide coupling reagent to directly form the amide bond.
These protocols are intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the key quantitative data for the reactants, product, and typical reaction parameters for the synthesis of N,3-dimethylbenzamide.
Table 1: Properties of Key Compounds
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 3-Methylbenzoic Acid | 3-Methylbenzoic acid | C₈H₈O₂ | 136.15 | White crystalline solid | 111-113 | 263 |
| Methylamine (40% in H₂O) | Methanamine | CH₅N | 31.06 (anhydrous) | Colorless gas/solution | -93 (anhydrous) | -6 (anhydrous) |
| N,3-dimethylbenzamide | N,3-dimethylbenzamide | C₉H₁₁NO | 149.19[1] | White to off-white solid | Not widely reported | Not widely reported |
Table 2: Summary of Reaction Conditions and Expected Yields
| Method | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Acyl Chloride | Thionyl chloride (SOCl₂), Methylamine | Dichloromethane (DCM) | 0 to Room Temp. | 2-4 | 85-95 |
| Direct Coupling (HATU) | HATU, DIPEA, Methylamine | N,N-Dimethylformamide (DMF) | 0 to Room Temp. | 2-12 | 80-90 |
Experimental Protocols
Method 1: Two-Step Synthesis via Acyl Chloride
This method involves the initial conversion of 3-methylbenzoic acid to its more reactive acyl chloride derivative, which then readily reacts with methylamine.
Part A: Synthesis of 3-Methylbenzoyl Chloride
Materials:
-
3-Methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a fume hood, add 3-methylbenzoic acid (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous DCM to dissolve the acid (approx. 5-10 mL per gram of acid).
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred solution at room temperature.
-
Attach a reflux condenser and gently heat the mixture to reflux (approx. 40 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The crude 3-methylbenzoyl chloride is a liquid and is typically used in the next step without further purification.
Part B: Synthesis of N,3-dimethylbenzamide
Materials:
-
Crude 3-methylbenzoyl chloride from Part A
-
Methylamine (40% solution in water)
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the crude 3-methylbenzoyl chloride (1.0 eq) in DCM in a flask and cool the solution to 0 °C in an ice bath with stirring.
-
In a separate beaker, dilute methylamine solution (40% in water, 2.0-2.5 eq) with an equal volume of cold water.
-
Slowly add the diluted methylamine solution to the stirred solution of 3-methylbenzoyl chloride. Maintain the temperature at 0-10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M NaOH (to remove any unreacted acid), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N,3-dimethylbenzamide.
-
The product can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica (B1680970) gel.
Method 2: Direct Amide Coupling using HATU
This protocol describes a one-pot synthesis using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) as a coupling reagent.
Materials:
-
3-Methylbenzoic acid
-
Methylamine (as a solution in THF or as hydrochloride salt)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methylbenzoic acid (1.0 eq), HATU (1.1 eq), and the amine (methylamine hydrochloride, 1.1 eq).
-
Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 eq) dropwise to the stirred solution. If using a solution of free methylamine, the amount of base may be adjusted.
-
Allow the reaction to warm to room temperature and stir for 2 to 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude N,3-dimethylbenzamide via flash column chromatography on silica gel or by recrystallization.
Expected Characterization Data
N,3-dimethylbenzamide:
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ ~7.6-7.2 (m, 4H, Ar-H), ~6.1 (br s, 1H, NH), 2.95 (d, 3H, N-CH₃), 2.40 (s, 3H, Ar-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~168.5 (C=O), ~138.5 (Ar-C), ~135.0 (Ar-C), ~132.0 (Ar-CH), ~128.5 (Ar-CH), ~127.5 (Ar-CH), ~124.0 (Ar-CH), ~26.5 (N-CH₃), ~21.5 (Ar-CH₃).
-
IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2930 (Aliphatic C-H stretch), ~1640 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II).
-
Mass Spectrometry (EI): m/z 149 (M⁺), 134 (M-CH₃)⁺, 106 (M-NHCH₃)⁺, 91 (C₇H₇)⁺.
Visualizations
Caption: Chemical pathways for N,3-dimethylbenzamide synthesis.
References
Application Notes and Protocols: Laboratory Scale Synthesis of N,3-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides two detailed protocols for the laboratory-scale synthesis of N,3-dimethylbenzamide, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The primary protocol describes a robust two-step synthesis commencing with the conversion of m-toluic acid to 3-methylbenzoyl chloride, which is subsequently reacted with methylamine (B109427). An alternative one-pot synthesis using a peptide coupling agent is also presented. These methods are designed to be efficient and scalable for laboratory settings. This document includes comprehensive experimental procedures, tables of quantitative data for all reagents, and a visual workflow diagram to ensure clarity and reproducibility.
Introduction
N,3-dimethylbenzamide is an organic compound with applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The efficient and reliable synthesis of this compound is therefore of significant interest to the research and drug development community. The protocols detailed herein are based on well-established amide bond formation reactions, adapted for the specific synthesis of N,3-dimethylbenzamide.
Chemicals and Materials
The following tables summarize the key reagents and their relevant properties for both synthesis protocols.
Table 1: Properties of Reactants and Product for Protocol 1
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Density | Melting Point (°C) | Boiling Point (°C) |
| m-Toluic Acid | C₈H₈O₂ | 136.15 | White to yellowish solid | 1.05 g/cm³ | 111-113 | 263 |
| Thionyl Chloride | SOCl₂ | 118.97 | Colorless to yellow fuming liquid | 1.638 g/cm³ | -104.5 | 78.8 |
| 3-Methylbenzoyl chloride | C₈H₇ClO | 154.59 | Clear to light brown liquid | 1.173 g/mL | -23 | 219 |
| Methylamine (40% in water) | CH₃NH₂ | 31.06 | Colorless solution | 0.897 g/mL | -39 | 48 |
| N,3-dimethylbenzamide | C₉H₁₁NO | 149.19 | Solid | - | - | - |
Table 2: Properties of Additional Reagents for Protocol 2
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Physical State |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | C₈H₁₇N₃·HCl | 191.70 | White powder |
| Hydroxybenzotriazole (B1436442) (HOBt) | C₆H₅N₃O | 135.12 | White crystalline powder |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Colorless liquid |
Experimental Protocols
Protocol 1: Two-Step Synthesis via Acid Chloride
This protocol involves the initial conversion of m-toluic acid to its corresponding acid chloride, followed by amidation.
Step 1: Synthesis of 3-Methylbenzoyl Chloride
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add m-toluic acid (13.6 g, 0.1 mol).
-
Under a fume hood, cautiously add thionyl chloride (14.3 g, 8.8 mL, 0.12 mol).[1][2][3][4][5] A gas outlet should be connected to a trap containing an aqueous sodium hydroxide (B78521) solution to neutralize the evolved HCl and SO₂ gases.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-3 hours, or until the evolution of gas ceases.[6] The reaction mixture should become a clear solution.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 3-methylbenzoyl chloride, a clear to light brown liquid, can be used in the next step without further purification.[6][7][8][9][10]
Step 2: Synthesis of N,3-dimethylbenzamide
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve methylamine (40% aqueous solution, 11.6 g, 13.0 mL, 0.15 mol) in 50 mL of dichloromethane (B109758) (DCM).[11][12][13][14]
-
Cool the solution to 0-5°C using an ice bath.
-
Dissolve the crude 3-methylbenzoyl chloride (15.5 g, 0.1 mol) from Step 1 in 30 mL of DCM.
-
Add the 3-methylbenzoyl chloride solution dropwise to the cooled methylamine solution over 30 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate (B1210297)/hexanes) to yield N,3-dimethylbenzamide as a solid.
Protocol 2: One-Pot Synthesis using a Coupling Agent
This protocol describes a more direct method for the synthesis of N,3-dimethylbenzamide from m-toluic acid.
-
To a 250 mL round-bottom flask, add m-toluic acid (13.6 g, 0.1 mol), hydroxybenzotriazole (HOBt) (16.2 g, 0.12 mol), and 100 mL of N,N-dimethylformamide (DMF).[15][16][17][18][19]
-
Stir the mixture at room temperature until all solids have dissolved.
-
Cool the solution to 0°C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (23.0 g, 0.12 mol) to the reaction mixture and stir for 20 minutes.
-
Slowly add a solution of methylamine (40% in water, 11.6 g, 13.0 mL, 0.15 mol) to the reaction mixture, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Pour the reaction mixture into 300 mL of cold water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with 100 mL of 1 M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to obtain pure N,3-dimethylbenzamide.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the two-step synthesis of N,3-dimethylbenzamide.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
Thionyl chloride is highly corrosive and reacts violently with water. Handle with extreme care.[1][2][3][4][5]
-
Methylamine is a flammable and corrosive gas/solution.[11][12][13][14]
-
3-Methylbenzoyl chloride is a lachrymator and is corrosive.[6][7][8][9][10]
-
Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment.
Conclusion
The protocols provided offer reliable and adaptable methods for the laboratory-scale synthesis of N,3-dimethylbenzamide. Protocol 1, proceeding through an acid chloride intermediate, is a classic and high-yielding approach. Protocol 2 offers a convenient one-pot alternative that avoids the handling of thionyl chloride, though it may require chromatographic purification. The choice of method will depend on the available equipment, scale of the reaction, and desired purity of the final product.
References
- 1. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 2. Thionyl chloride | 7719-09-7 [chemicalbook.com]
- 3. Thionyl Chloride | SOCl2 | CID 24386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Thionyl Chloride: Properties, Uses & Reactions Explained [vedantu.com]
- 6. 3-Methylbenzoyl chloride | 1711-06-4 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. 3-methylbenzoyl chloride [stenutz.eu]
- 10. 3-Methylbenzoyl chloride | C8H7ClO | CID 74375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. METHYLAMINE, AQUEOUS SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. Methylamine 33% Solution in Methanol - SYNTHETIKA [synthetikaeu.com]
- 13. ICSC 1483 - METHYLAMINE (40% aqueous solution) [inchem.org]
- 14. Methylamine | CH3NH2 | CID 6329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 16. m-Toluic acid - Wikipedia [en.wikipedia.org]
- 17. m-Toluic acid | 99-04-7 [chemicalbook.com]
- 18. M-TOLUIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. m-Toluic acid CAS#: 99-04-7 [m.chemicalbook.com]
Application Notes and Protocols: N,3-Dimethylbenzamide as a Versatile Intermediate in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,3-Dimethylbenzamide is a substituted aromatic amide that serves as a valuable intermediate in the synthesis of more complex, biologically active molecules. While its direct application in human or veterinary pharmaceuticals is not widely documented, its derivatives are crucial building blocks in the development of modern agrochemicals, particularly a class of insecticides known as anthranilic diamides. The synthetic methodologies employed to functionalize the N,3-dimethylbenzamide scaffold are of significant interest to medicinal chemists and drug development professionals, as they represent common strategies for lead optimization and the synthesis of compound libraries. This document provides an overview of the synthesis of key derivatives of N,3-dimethylbenzamide and their application, with a focus on detailed experimental protocols and the biological mechanism of the final products.
The primary documented use of N,3-dimethylbenzamide derivatives is in the synthesis of potent insecticides such as chlorantraniliprole (B1668704).[1] These molecules function by selectively targeting insect ryanodine (B192298) receptors, which are critical for muscle contraction.[2][3] This high selectivity ensures efficacy against pests while maintaining a low toxicity profile for mammals.[4][5] The exploration of such selective modulators of ion channels is a continuing area of interest in drug discovery for a variety of therapeutic areas.[6]
Key Synthetic Intermediates from N,3-Dimethylbenzamide
N,3-Dimethylbenzamide is a precursor to several key intermediates, most notably 2-amino-5-chloro-N,3-dimethylbenzamide and 2-amino-5-cyano-N,3-dimethylbenzamide. These compounds are central to the synthesis of anthranilic diamide (B1670390) insecticides.
A common route to this intermediate involves a multi-step synthesis starting from 2-nitro-3-methylbenzoic acid. This pathway includes reduction, chlorination, esterification, and amidation reactions to yield the final product. An alternative patented method starts from 3-methyl-2-nitrobenzoic acid methyl ester.
Diagram: Synthetic Workflow for 2-Amino-5-chloro-N,3-dimethylbenzamide
Caption: Alternative synthetic routes to 2-Amino-5-chloro-N,3-dimethylbenzamide.
This intermediate can be synthesized from 2-amino-5-bromo-N,3-dimethylbenzamide through a cyanation reaction. The starting bromo-compound is itself a derivative of N,3-dimethylbenzamide.
Diagram: Synthetic Workflow for 2-Amino-5-cyano-N,3-dimethylbenzamide
Caption: Synthesis of 2-Amino-5-cyano-N,3-dimethylbenzamide via cyanation.
Quantitative Data Summary
The following tables summarize the quantitative data reported in various patented synthetic methods for the intermediates derived from N,3-dimethylbenzamide.
| Intermediate | Synthetic Step | Reactants | Reagents/Catalysts | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-5-chloro-N,3-dimethylbenzamide | Overall Process | 2-nitro-3-methyl benzoic acid | - | - | - | - | >80 | [7] |
| 2-Amino-5-chloro-N,3-dimethylbenzamide | Chlorination | 3-methyl-2-aminobenzoyl methylamine (B109427) | Sulfonyl chloride | Inert organic solvent | 55-60 | 0.5-5 | - | [8] |
| 2-Amino-5-cyano-N,3-dimethylbenzamide | Cyanation | 2-amino-5-bromo-N,3-dimethylbenzamide | NaCN, CuI, N,N'-dimethylethylenediamine | 1,3,5-trimethylbenzene | 138-140 | 3 | ~84 | [9] |
| 2-Amino-5-cyano-N,3-dimethylbenzamide | Aminolysis | Methyl 2-amino-5-cyano-3-methylbenzoate | Methylamine | - | - | - | 82-90 | [4] |
Experimental Protocols
This protocol is a composite procedure based on the steps outlined in patent literature.
Step 1: Amidation of 3-Methyl-2-nitrobenzoic Acid Methyl Ester
-
Dissolve 3-methyl-2-nitrobenzoic acid methyl ester in a suitable lower alcohol (e.g., methanol).
-
Introduce methylamine gas into the solution or add an alcoholic solution of methylamine.
-
Heat the reaction mixture to 60-65°C and stir for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the mixture and remove the solvent under reduced pressure to obtain crude 3-methyl-2-nitro-N-methylbenzamide.
Step 2: Reduction of the Nitro Group
-
Suspend the crude 3-methyl-2-nitro-N-methylbenzamide in water.
-
Add iron powder and a catalytic amount of acid (e.g., hydrochloric acid or acetic acid).
-
Heat the mixture to 70-75°C and stir vigorously for several hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, cool the reaction, make it basic, and filter to remove iron salts.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the organic phase, and concentrate to yield 3-methyl-2-amino-N-methylbenzamide.
Step 3: Chlorination
-
Dissolve the 3-methyl-2-amino-N-methylbenzamide in an inert organic solvent (e.g., dichloromethane (B109758) or acetonitrile).
-
Add sulfonyl chloride (1.2 molar equivalents) dropwise at a controlled temperature.
-
Heat the reaction mixture to 55-60°C for 0.5 to 5 hours.
-
After the reaction is complete, cool the mixture and wash with an aqueous basic solution (e.g., sodium bicarbonate) to neutralize excess acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent.
-
The crude product, 2-amino-5-chloro-N,3-dimethylbenzamide, can be purified by recrystallization or column chromatography.
This protocol is based on a patented cyanation reaction.[9]
-
To a 100-mL three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 2-amino-5-bromo-N,3-dimethylbenzamide (5.0 g, 0.02 mol) and 1,3,5-trimethylbenzene (20 g).
-
Maintain a nitrogen atmosphere through a gas inlet connected to the condenser.
-
Stir the reaction mixture at room temperature.
-
Add powdered sodium cyanide (1.25 g, 0.024 mol), copper(I) iodide (0.57 g, 0.003 mol), and N,N'-dimethylethylenediamine (1.51 g, 0.017 mol).
-
Heat the reaction mixture to between 138 and 140°C for 3 hours.
-
Increase the temperature to reflux (approx. 155°C) and maintain for a short period, then cool to 23°C.
-
Add water (20 mL) over 5 minutes and stir the mixture for 30 minutes.
-
Filter the resulting solid.
-
Wash the collected solid with water (2 x 10 mL) and then with chlorobenzene (B131634) (10 mL).
-
Dry the solid in a vacuum oven at 50°C to a constant weight to yield the final product (approx. 3.3 g).
Application: Mechanism of Action of Chlorantraniliprole
The intermediate 2-amino-5-chloro-N,3-dimethylbenzamide is a key component in the synthesis of chlorantraniliprole, an insecticide that acts as a potent activator of insect ryanodine receptors (RyRs).[4] These receptors are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells.
In insects, the binding of chlorantraniliprole to the RyR locks the channel in an open state.[9] This leads to an uncontrolled release of stored calcium ions from the sarcoplasmic reticulum into the cytoplasm.[3] The resulting depletion of intracellular calcium stores and elevated cytoplasmic calcium levels cause impaired muscle regulation, leading to cessation of feeding, lethargy, paralysis, and ultimately, the death of the insect.[1] The high selectivity of chlorantraniliprole for insect RyRs over mammalian RyRs is a key factor in its favorable safety profile for non-target organisms.[5]
Diagram: Signaling Pathway of Chlorantraniliprole Action
Caption: Mechanism of action of chlorantraniliprole on insect ryanodine receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. Chlorantraniliprole - Alternatives, Pros & Cons [blogs.scimplify.com]
- 3. Chlorantraniliprole Mode of Action [allpesticides.com]
- 4. New and selective ryanodine receptor activators for insect control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The insecticide chlorantraniliprole is a weak activator of mammalian skeletal ryanodine receptor/Ca2+ release channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are RyR modulators and how do they work? [synapse.patsnap.com]
- 7. Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Insect Ryanodine Receptor: Distinct But Coupled Insecticide Binding Sites for [N-C3H3]Chlorantraniliprole, Flubendiamide, and [3H]Ryanodine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: N,3-Dimethylbenzamide Derivatives in Organic Synthesis
Introduction
N,3-dimethylbenzamide and its derivatives are valuable intermediates in organic chemistry, primarily recognized for their role as foundational scaffolds in the synthesis of complex, high-value molecules. While direct applications of the parent compound are not extensively documented, its substituted analogues are critical building blocks, particularly in the agrochemical industry. The strategic placement of the methyl groups on the aromatic ring and the amide nitrogen allows for regioselective functionalization, making these compounds versatile precursors for multi-step syntheses.
The most significant application of the N,3-dimethylbenzamide core is in the production of anthranilic diamide (B1670390) insecticides, such as chlorantraniliprole.[1][2] In these syntheses, the N,3-dimethylbenzamide skeleton is further functionalized, typically through chlorination and amination, to produce key intermediates like 2-amino-5-chloro-N,3-dimethylbenzamide.[1][3] This intermediate is then coupled with a substituted pyrazole (B372694) carboxylic acid to form the final active ingredient.[1] The efficiency of these subsequent reactions and the overall yield of the final product are highly dependent on the purity and reactivity of the benzamide-derived intermediate.
Key Applications:
-
Agrochemical Synthesis: Serves as a key intermediate for insecticides of the diamide class.[2] The 2-amino-5-chloro-N,3-dimethylbenzamide derivative is a crucial component in the industrial synthesis of chlorantraniliprole.[1][3]
-
Pharmaceutical Research: The broader class of benzamide (B126) derivatives is explored in medicinal chemistry for a range of pharmacological activities.[4] While specific applications for N,3-dimethylbenzamide are less common, its structural motifs are relevant for structure-activity relationship (SAR) studies in drug discovery.
Synthetic Workflow for a Key Intermediate
The following diagram illustrates a common synthetic pathway to produce 2-amino-5-chloro-N,3-dimethylbenzamide, a critical intermediate for chlorantraniliprole, starting from methyl 3-methyl-2-nitrobenzoate. This multi-step process involves the formation of the amide, reduction of the nitro group, and subsequent chlorination of the aromatic ring.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2 [benchchem.com]
- 3. Studies on the Synthetic Process of 2-Amino-5-chloro-N, 3-dimethylbenzamide and Ethyl 2-Methylacetoacetate - Master's thesis - Dissertation [dissertationtopic.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of N,3-Dimethylbenzamide in Novel Compound Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,3-dimethylbenzamide is a versatile chemical scaffold that holds significant potential in the development of novel compounds across various scientific disciplines, including medicinal chemistry and agrochemistry. Its substituted benzamide (B126) structure serves as a valuable starting point for the synthesis of a diverse array of derivatives with a wide range of biological activities. These application notes provide a comprehensive overview of the use of N,3-dimethylbenzamide as a molecular backbone, detailing synthetic protocols, presenting key biological data, and illustrating relevant biological pathways and experimental workflows.
The benzamide moiety is a privileged structure in drug discovery, known for its ability to engage in various biological interactions. The presence of the N-methyl and 3-methyl groups on the N,3-dimethylbenzamide scaffold provides specific steric and electronic properties that can be exploited to fine-tune the pharmacological profile of its derivatives. This document aims to serve as a practical guide for researchers looking to leverage the unique characteristics of N,3-dimethylbenzamide in their discovery and development programs.
Application in Agrochemicals: Synthesis of Insecticidal Intermediates
One of the most prominent applications of N,3-dimethylbenzamide derivatives is in the field of agrochemicals. Specifically, 2-amino-5-chloro-N,3-dimethylbenzamide is a crucial intermediate in the synthesis of ryanodine (B192298) receptor modulators, a class of insecticides that includes commercial products like chlorantraniliprole.[1][2][3] These insecticides exhibit potent activity against a range of lepidopteran pests.[2]
Synthetic Pathway for 2-amino-5-chloro-N,3-dimethylbenzamide
The synthesis of this key intermediate can be achieved through a multi-step process starting from precursors of N,3-dimethylbenzamide. A representative synthetic route is outlined below.[1][4]
Caption: Synthetic route to a key insecticidal intermediate.
Experimental Protocol: Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide [adapted from[4]]
-
Amidation: 3-Methyl-2-nitrobenzoic acid methyl ester is heated with methylamine in a suitable solvent (e.g., a lower alcohol) to yield 3-methyl-2-nitro-N-methylbenzamide. The reaction temperature is typically maintained between 60-65°C.
-
Reduction: The nitro group of 3-methyl-2-nitro-N-methylbenzamide is reduced to an amino group using a reducing agent such as iron powder in the presence of an acid (e.g., HCl or acetic acid). This reaction is generally carried out in an aqueous medium at a temperature of 70-75°C.
-
Chlorination: The resulting 2-amino-3-methyl-N-methylbenzamide is then chlorinated using a chlorinating agent like sulfuryl chloride in an inert organic solvent (e.g., acetonitrile). The reaction is typically performed at 55-60°C to yield 2-amino-5-chloro-N,3-dimethylbenzamide.
Application in Medicinal Chemistry: Scaffolds for Therapeutic Agents
The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[5][6][7] While specific structure-activity relationship (SAR) studies starting from N,3-dimethylbenzamide are not extensively documented, data from analogous benzamide series can provide valuable insights for the design of novel therapeutic agents based on this scaffold.
Anticancer Activity of Benzamide Derivatives
N-substituted benzamides have been investigated as inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy.[6][8] The general structure of a benzamide-based HDAC inhibitor consists of a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group that chelates the zinc ion in the active site.
Caption: Workflow for anticancer agent development.
Antimicrobial Activity of Benzamide Analogs
Benzamide derivatives have also shown promise as antimicrobial agents.[7] The mechanism of action can vary, but they often work by inhibiting essential bacterial enzymes or disrupting cell wall integrity.
Table 1: Antimicrobial Activity of Selected Benzamide Derivatives
| Compound ID | Test Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| 5a | B. subtilis | 25 | 6.25 | [7] |
| 5a | E. coli | 31 | 3.12 | [7] |
| 6b | E. coli | 24 | 3.12 | [7] |
| 6c | B. subtilis | 24 | 6.25 | [7] |
| Note: The compounds listed are N-substituted benzamides, not direct derivatives of N,3-dimethylbenzamide, but illustrate the potential of the benzamide scaffold. |
Experimental Protocol: General Synthesis of N-Substituted Benzamides [adapted from[7]]
-
Acid Chloride Formation: A substituted benzoic acid (1 equivalent) is refluxed with thionyl chloride (1 equivalent) and a catalytic amount of DMF for 2 hours. The excess thionyl chloride is removed under reduced pressure. Toluene is added and evaporated to yield the crude acid chloride.
-
Amidation: The acid chloride is dissolved in an anhydrous solvent like dichloromethane (B109758) at 0°C. A solution of the desired amine (1 equivalent) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature for 8 hours.
-
Work-up and Purification: The solvent is removed in vacuo, and the residue is extracted with ethyl acetate. The organic layer is washed with appropriate aqueous solutions, dried over a drying agent (e.g., Na2SO4), and concentrated. The crude product is then purified by column chromatography or recrystallization.
Signaling Pathways and Mechanisms of Action
The biological activity of benzamide derivatives is intrinsically linked to their interaction with specific cellular signaling pathways. For instance, as HDAC inhibitors, they can modulate gene expression, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of action for benzamide-based HDAC inhibitors.
Conclusion
N,3-dimethylbenzamide presents a valuable and versatile scaffold for the development of novel, biologically active compounds. Its utility has been demonstrated in the synthesis of potent insecticides and its structural motif is present in numerous compounds with potential therapeutic applications. The synthetic protocols and biological data presented in these application notes, drawn from research on N,3-dimethylbenzamide and analogous structures, provide a solid foundation for researchers to explore the chemical space around this promising core. Further investigation into the structure-activity relationships of a broader range of N,3-dimethylbenzamide derivatives is warranted and could lead to the discovery of new and improved agrochemicals and pharmaceuticals.
References
- 1. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 3. WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google Patents [patents.google.com]
- 4. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of N,3-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,3-dimethylbenzamide is a chemical compound of interest in various fields, including pharmaceutical development and chemical synthesis. Accurate and reliable quantification of this analyte is crucial for research, quality control, and safety assessment. This document provides detailed application notes and protocols for the quantitative analysis of N,3-dimethylbenzamide using various analytical techniques. The methodologies described herein are based on established analytical principles for structurally similar compounds and serve as a comprehensive guide for method development and validation.
Analytical Methods Overview
The choice of analytical method for the quantification of N,3-dimethylbenzamide depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The primary techniques suitable for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of aromatic compounds like N,3-dimethylbenzamide. This method is suitable for routine analysis and quality control applications where high sensitivity is not the primary requirement.
Experimental Protocol
a) Sample Preparation (from Plasma)
-
To 200 µL of plasma, add 600 µL of a precipitation solvent (e.g., acetonitrile (B52724) or methanol).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
b) Chromatographic Conditions
| Parameter | Condition |
| HPLC System | A standard HPLC system with a UV-Vis detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (70:30, v/v) containing 0.1% Formic Acid[1][2] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 320 nm (or a wavelength determined by UV scan of a standard)[1][2] |
c) Quantitative Data Summary
The following table summarizes typical performance characteristics for an HPLC-UV method for a similar dimethylbenzamide derivative.[1][2] These values should be established during method validation for N,3-dimethylbenzamide.
| Parameter | Expected Performance |
| Linearity Range | 0.25 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.1 ng |
| Limit of Quantification (LOQ) | ~0.2 ng |
| Accuracy (% Recovery) | 95% |
| Precision (%RSD) | < 10% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it suitable for the analysis of volatile and semi-volatile compounds like N,3-dimethylbenzamide, especially in complex matrices.
Experimental Protocol
a) Sample Preparation (from Plasma)
-
To 200 µL of plasma, add a suitable internal standard.
-
Perform liquid-liquid extraction by adding 1 mL of an appropriate solvent (e.g., ethyl acetate (B1210297) or methylene (B1212753) chloride).[3]
-
Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.[3]
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[3]
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
b) GC-MS Conditions
| Parameter | Condition |
| GC System | A gas chromatograph coupled to a mass spectrometer |
| Column | Rtx-5 amine (30 m x 0.32 mm x 1.50 µm) or equivalent 5% phenyl-methylpolysiloxane column[4][5] |
| Injector Temperature | 250°C[6] |
| Injection Mode | Splitless[6] |
| Carrier Gas | Helium at a constant flow rate of 2 mL/min[4][5][6] |
| Oven Temperature Program | Initial 100°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min[6] |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV[6] |
| Ion Source Temperature | 230°C[6] |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification |
c) Quantitative Data Summary
The following table presents expected performance characteristics for a validated GC-MS method for a related compound.[4][6]
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Precision (% CV) | < 2% |
| Accuracy (% Recovery) | 80-98% |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for quantifying low levels of N,3-dimethylbenzamide in complex biological matrices due to its superior sensitivity and selectivity.[7]
Experimental Protocol
a) Sample Preparation (from Blood)
-
To 200 µL of blood, add 800 µL of acetonitrile to precipitate proteins.[8]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 3,500 r/min for 15 minutes.[8]
-
Collect the supernatant and inject it directly into the LC-MS/MS system or perform further evaporation and reconstitution if higher concentration is needed.[8]
b) LC-MS/MS Conditions
| Parameter | Condition |
| LC System | A high-performance or ultra-performance liquid chromatography system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[3] |
| Mobile Phase A | 0.1% formic acid in water[3] |
| Mobile Phase B | 0.1% formic acid in acetonitrile[3] |
| Gradient Elution | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions[3] |
| Flow Rate | 0.3 mL/min[3] |
| Injection Volume | 5 µL[3] |
| Mass Spectrometer | A triple quadrupole or high-resolution mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), positive mode[3] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
c) Quantitative Data Summary
The following table summarizes the performance characteristics of a UPLC-Q-Orbitrap HRMS method for a similar compound, 2-amino-5-chloro-N,3-dimethylbenzamide.[8]
| Parameter | Observed Performance |
| Linearity Range | 2.07 - 165.44 µg/L |
| Correlation Coefficient (r) | 0.9994 |
| Limit of Detection (LOD) | 0.11 µg/L |
| Limit of Quantification (LOQ) | 0.36 µg/L |
| Intra-day Precision (%RSD) | 2.6% - 3.0% |
| Inter-day Precision (%RSD) | 3.1% - 3.5% |
| Accuracy (% Recovery) | 101.0% - 108.4% |
Visualizations
Caption: General experimental workflow for the quantification of N,3-dimethylbenzamide.
Caption: Logic diagram for selecting an appropriate analytical method.
References
- 1. A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N‐dimethylformamide solvent by derivatization of N,N‐dimethylbenzamide with benzoyl chloride agent: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances in LC-MS/MS methods to determine endocannabinoids in biological samples: Application in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of N,3-Dimethylbenzamide by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of N,3-dimethylbenzamide using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) Method
This section outlines a reverse-phase HPLC method suitable for the determination of N,3-dimethylbenzamide in pharmaceutical preparations. The method is based on protocols for structurally similar benzamide (B126) compounds and provides a strong starting point for method development and validation.
Experimental Protocol: HPLC
1. Instrumentation and Columns:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
A reverse-phase column, such as a C18 or a specialized column like Newcrom R1, is recommended for the separation of benzamides.[1]
2. Reagents and Standards:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (analytical grade)[1]
-
N,3-dimethylbenzamide reference standard
3. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with an acidic modifier like 0.1% formic acid to ensure good peak shape.[2]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the N,3-dimethylbenzamide reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards.
-
Sample Preparation (from tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of the active pharmaceutical ingredient (API).
-
Transfer the powder to a volumetric flask and add the mobile phase.
-
Sonicate for 15-20 minutes to ensure complete dissolution of the analyte.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Presentation: HPLC Method Performance (Estimated)
The following table summarizes the expected performance characteristics of the HPLC method, based on data from similar benzamide compounds. These values should be confirmed during method validation.
| Parameter | Expected Value |
| Retention Time (min) | 3 - 7 |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Workflow: HPLC Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This section details a GC-MS method for the analysis of N,3-dimethylbenzamide. The protocol is based on a validated method for its isomer, N,N-dimethylbenzamide, and is expected to provide excellent selectivity and sensitivity.[3]
Experimental Protocol: GC-MS
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Autosampler for liquid injections.
2. Reagents and Standards:
-
Methanol (B129727) or Acetonitrile (GC grade)
-
N,3-dimethylbenzamide reference standard
-
(Optional) Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for improved peak shape and thermal stability of the polar benzamide.[4]
3. Chromatographic and Mass Spectrometric Conditions:
-
GC Column: Rtx-5 amine (30 m x 0.32 mm, 1.50 µm film thickness) or a similar 5% diphenyl / 95% dimethyl polysiloxane column.[3]
-
Carrier Gas: Helium at a constant flow rate of 2 mL/min.[3]
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless or split injection)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-400 amu
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of N,3-dimethylbenzamide in methanol or acetonitrile.
-
Calibration Standards: Serially dilute the stock solution to prepare calibration standards.
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
For a liquid matrix (e.g., plasma), add a known volume to a centrifuge tube.
-
Add a suitable extraction solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes and centrifuge.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the solvent used for calibration standards.
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte with methanol or acetonitrile.
-
Evaporate the eluate and reconstitute in a known volume of the appropriate solvent.
-
Data Presentation: GC-MS Method Performance
The following table presents the performance characteristics for a validated GC-MS method for the closely related isomer, N,N-dimethylbenzamide, which can be used as a benchmark for the analysis of N,3-dimethylbenzamide.[3]
| Parameter | Expected Value |
| Retention Time (min) | ~ 8.5[3] |
| Linearity (r²) | > 0.99[3] |
| Accuracy (% Recovery) | 80 - 98%[3] |
| Precision (% CV) | < 2%[3] |
Experimental Workflow: GC-MS Analysis
References
- 1. Separation of Benzamide, N,N-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Derivatization of N,3-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,3-dimethylbenzamide is a chemical compound of interest in various fields, including agrochemicals and pharmaceuticals. Its structural similarity to the widely used insect repellent N,N-Diethyl-m-toluamide (DEET) means that analytical methods developed for DEET are often applicable. Accurate and sensitive quantification of N,3-dimethylbenzamide and its potential metabolites in diverse matrices such as biological fluids, environmental samples, and commercial formulations is crucial for quality control, pharmacokinetic studies, and safety assessments.
This document provides detailed application notes and experimental protocols for the analysis of N,3-dimethylbenzamide, with a focus on derivatization techniques used to enhance analytical performance, particularly for gas chromatography-mass spectrometry (GC-MS). While methods like High-Performance Liquid Chromatography (HPLC) can often analyze the parent compound directly, GC-MS analysis of metabolites or related impurities may necessitate derivatization to improve volatility and thermal stability.[1][2]
Application Notes
Overview of Analytical Techniques
The primary methods for the analysis of N,3-dimethylbenzamide and its analogs are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity.[1]
-
HPLC-UV/MS: This is a robust technique for quantifying the parent compound in various formulations and biological matrices.[3][4] HPLC methods often involve sample preparation via solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1][5]
-
GC-MS: GC-MS is highly effective for separating and identifying volatile and semi-volatile compounds. For polar analytes, such as potential hydroxylated metabolites of N,3-dimethylbenzamide, derivatization is often a prerequisite to mask polar functional groups (e.g., -OH, -NH, -COOH), thereby increasing their volatility and thermal stability for GC analysis.[2][6]
The Role of Derivatization in GC-MS Analysis
Derivatization in GC is a chemical modification of the analyte to produce a new compound with properties that are more suitable for analysis. The main objectives are:
-
Increased Volatility: By replacing active hydrogens in polar functional groups with less polar moieties (e.g., trimethylsilyl (B98337) groups), the boiling point of the analyte is reduced.[2]
-
Improved Thermal Stability: Derivatives are often more stable at the high temperatures used in the GC injection port and column.[2]
-
Enhanced Mass Spectrometric Identification: Derivatization can produce characteristic fragmentation patterns in the mass spectrometer, aiding in structural elucidation.[7]
A common derivatization strategy for compounds containing hydroxyl or amine groups is silylation . Reagents such as N,O-Bis(trimethylsilyl)acetamide (BSA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to replace active hydrogens with a trimethylsilyl (TMS) group.[8][9]
Quantitative Data Summary
The following tables summarize typical performance data for analytical methods applicable to N,3-dimethylbenzamide and its close analog, DEET.
Table 1: HPLC Method Performance for DEET Analysis
| Parameter | Value | Matrix | Reference |
|---|---|---|---|
| Linearity Range | 2.5 - 100 µg/mL | Commercial Formulations | [3] |
| Recovery | 99.5% - 100.2% | Commercial Formulations | [3] |
| Limit of Detection (LOD) | 0.09 mg/L | Commercial Formulations | [3] |
| Limit of Quantification (LOQ) | 15 ng/mL | Plasma | [1][10] |
| Inter-day Precision (%RSD) | 5.5% | Plasma | [10][11] |
| Inter-day Accuracy | 2.4% | Plasma |[10][11] |
Table 2: GC-MS Method Performance for N,N-dimethylbenzamide (as a derivative)
| Parameter | Value | Matrix | Reference |
|---|---|---|---|
| Correlation Coefficient (r) | > 0.99 | N,N-dimethylformamide | [7] |
| Recovery | 80% - 98% | N,N-dimethylformamide | [7][12] |
| Method Precision (%CV) | 1.9% | N,N-dimethylformamide | [7][12] |
| Intermediate Precision (%CV) | 1.2% | N,N-dimethylformamide |[7][12] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Plasma
This protocol describes the extraction of N,3-dimethylbenzamide from plasma samples prior to HPLC or GC-MS analysis.[5][10]
Materials:
-
C18 SPE cartridges
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium Acetate
-
SPE Manifold
-
Nitrogen evaporator
Procedure:
-
Prepare Solutions:
-
Condition SPE Cartridge: Condition a C18 SPE cartridge by passing 3 mL of methanol, followed by 3 mL of water.[5] Do not allow the cartridge to dry.
-
Load Sample: Load 1 mL of the plasma sample onto the conditioned cartridge.[5]
-
Wash Cartridge: Wash the cartridge with 3 mL of the weak wash solvent (10% methanol in water) to remove interferences.[5]
-
Elute Analyte: Elute the analyte from the cartridge using 1 mL of the elution solvent (acetonitrile).[5]
-
Concentrate: Evaporate the eluate to dryness under a gentle stream of nitrogen.[5]
-
Reconstitute: Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase (for HPLC) or a suitable solvent for derivatization (for GC-MS).
Protocol 2: Silylation Derivatization for GC-MS Analysis
This protocol details the derivatization of potential hydroxylated metabolites of N,3-dimethylbenzamide using a silylating agent.
Materials:
-
N,O-Bis(trimethylsilyl)acetamide (BSA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (B92270) (anhydrous)
-
Trimethylchlorosilane (TMCS) (as a catalyst, optional)
-
Dry reaction vials with screw caps
-
Heating block or oven
-
Ethyl acetate
Procedure:
-
Sample Preparation: Start with the dried extract obtained from Protocol 1. Ensure the sample is completely dry, as moisture will deactivate the silylating reagent.[8]
-
Add Reagents: To the dry residue in the reaction vial, add 50 µL of anhydrous pyridine and 100 µL of BSA (or MSTFA).[8] For sterically hindered hydroxyl groups, 1-2 µL of TMCS can be added as a catalyst.
-
Reaction: Tightly cap the vial and heat at 60-80°C for 1 hour to ensure complete derivatization.[8]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. Typically, 1 µL of the derivatized solution is injected.
Protocol 3: Quantification by HPLC-UV
This protocol provides a validated isocratic HPLC-UV method for the determination of N,3-dimethylbenzamide in a formulation or prepared sample extract.[3][5]
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition software
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase | Methanol:Acetonitrile:Water (pH 4.5) (45:10:45 v/v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column | C18[3] |
| Detection Wavelength | 220 nm or 270 nm[3][5] |
| Injection Volume | 20 µL |
| Run Time | ~15 minutes |
Procedure:
-
Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of N,3-dimethylbenzamide reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.[3]
-
Working Solutions: Prepare a series of working standards (e.g., 2.5, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.[5]
-
-
Sample Preparation:
-
Accurately weigh a portion of the sample equivalent to ~10 mg of the active ingredient into a 100 mL volumetric flask.[3][5]
-
Add ~70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.[3]
-
Cool to room temperature and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject the working standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Quantify the amount of N,3-dimethylbenzamide in the samples by interpolating their peak areas on the calibration curve.
-
Visualizations
References
- 1. ANALYTICAL METHODS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Solid-phase extraction and liquid chromatographic quantitation of insect repellent N,N-diethyl-m-toluamide in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N‐dimethylformamide solvent by derivatization of N,N‐dimethylbenzamide with benzoyl chloride agent: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Application Notes and Protocols for N,3-Dimethylbenzamide in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis and functionalization of benzamide (B126) derivatives, with a focus on N,3-dimethylbenzamide and its closely related isomer, N,N-dimethylbenzamide, as a model for reactivity. The protocols are intended to serve as a guide for the synthesis of novel chemical entities for applications in drug discovery and materials science.
Synthesis of a Substituted N,3-Dimethylbenzamide Derivative
The following protocol is adapted from a patented multi-step synthesis leading to 2-amino-5-chloro-N,3-dimethylbenzamide, a potential intermediate for agrochemicals. This highlights a synthetic route where the N,3-dimethylbenzamide scaffold is constructed and functionalized.
Overall Synthetic Pathway
The synthesis involves a sequence of aromatic substitution, functional group manipulation, and finally, amidation to yield the target compound.
Experimental Protocol: Final Amidation Step
This protocol details the final step of the synthesis, the coupling of 2-amino-5-chloro-3-methylbenzoic acid with methylamine.
Materials:
-
2-amino-5-chloro-3-methylbenzoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Methylamine (solution in THF or as gas)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a solution of 2-amino-5-chloro-3-methylbenzoic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and DIC (1.2 eq) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of methylamine (2.0 eq) in THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-amino-5-chloro-N,3-dimethylbenzamide.
Quantitative Data:
The overall reported yield for the multi-step synthesis is high, reaching up to 92%.[1]
| Step | Reactants | Key Reagents/Catalysts | Product | Reported Yield |
| Final Amidation | 2-amino-5-chloro-3-methylbenzoic acid, Methylamine | DIC, HOBt | 2-amino-5-chloro-N,3-dimethylbenzamide | High |
Palladium-Catalyzed Ortho-Arylation of Benzamides (Model Reaction)
This protocol describes the ortho-arylation of N,N-dimethylbenzamide as a model for amide-directed C-H activation.[2] This reaction could be adapted for N,3-dimethylbenzamide, where arylation would be expected to occur at the C2 or C6 positions, directed by the amide group.
Reaction Scheme and Proposed Catalytic Cycle
Experimental Protocol
Materials:
-
N,N-Dimethylbenzamide
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add N,N-dimethylbenzamide (1.0 eq), aryl iodide (1.2 eq), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the ortho-arylated product.
Quantitative Data for Model Reaction:
| N,N-Dimethylbenzamide Derivative | Aryl Halide | Catalyst Loading | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N,N-Dimethylbenzamide | Iodobenzene | 5 mol% Pd(OAc)₂ | K₂CO₃ | Toluene | 110 | 24 | ~85% |
| N,N-Dimethylbenzamide | 4-Iodotoluene | 5 mol% Pd(OAc)₂ | K₂CO₃ | Toluene | 110 | 24 | ~80% |
| N,N-Dimethylbenzamide | 1-Iodo-4-methoxybenzene | 5 mol% Pd(OAc)₂ | K₂CO₃ | Toluene | 110 | 24 | ~90% |
Note: Yields are approximate and based on typical results for this type of reaction.
Iridium-Catalyzed Reductive Coupling of N,N-Dimethylbenzamide (Model Reaction)
This protocol details the reductive coupling of N,N-dimethylbenzamide with a Grignard reagent, a transformation that converts the amide carbonyl into a C-C bond.[3] This method could potentially be applied to N,3-dimethylbenzamide for the synthesis of more complex molecular architectures.
Experimental Workflow
Experimental Protocol
Materials:
-
N,N-Dimethylbenzamide
-
Carbonylchlorobis(triphenylphosphine)iridium(I) ([Ir(CO)Cl(PPh₃)₂])
-
1,1,3,3-Tetramethyldisiloxane (TMDS)
-
Ethylmagnesium bromide (Grignard reagent, solution in ether)
-
Anhydrous methylene (B1212753) chloride (DCM)
-
Flame-dried, three-necked round-bottom flask with addition funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Dry ice/acetone bath
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
To a flame-dried three-necked flask under an inert atmosphere, add N,N-dimethylbenzamide (1.0 eq) and [Ir(CO)Cl(PPh₃)₂] (0.05 mol%).
-
Add anhydrous DCM via cannula.
-
Add TMDS (2.0 eq) to the stirring mixture via syringe.
-
Stir the reaction at room temperature for approximately 45 minutes, monitoring by TLC for the consumption of the starting material.
-
Once the initial reduction is complete, cool the flask to -78 °C in a dry ice/acetone bath.
-
Transfer the Grignard reagent (1.1 eq) to an addition funnel via cannula and add it dropwise to the cold reaction mixture.
-
After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature, stirring for an additional 4 hours.
-
Cool the reaction in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data for Model Reaction:
| Amide | Grignard Reagent | Catalyst Loading | Silane | Solvent | Yield (%) |
| N,N-Dimethylbenzamide | Ethylmagnesium bromide | 0.05 mol% [Ir(CO)Cl(PPh₃)₂] | TMDS | DCM | High |
Note: This reaction typically proceeds in high yield as per the reference literature.[3]
References
Application Notes and Protocols: The Role of N,3-dimethylbenzamide Precursors in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes utilizing precursors of N,3-dimethylbenzamide for the production of key agrochemicals. The focus is on the widely used insect repellent DEET (N,N-diethyl-3-methylbenzamide) and an essential intermediate for modern diamide (B1670390) insecticides, 2-amino-5-chloro-N,3-dimethylbenzamide. This document offers detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to support research and development in the agrochemical sector.
Synthesis of N,N-diethyl-3-methylbenzamide (DEET)
The most prevalent application of a 3-methylbenzamide (B1583426) scaffold in agrochemicals is the synthesis of DEET, a highly effective broad-spectrum insect repellent. The common industrial and laboratory synthesis starts from m-toluic acid (3-methylbenzoic acid), a close structural analog of N,3-dimethylbenzamide. The synthesis is typically a two-step process: the activation of the carboxylic acid to a more reactive acyl chloride, followed by amidation.
Quantitative Data for DEET Synthesis
A variety of methods exist for the synthesis of DEET, with variations in reagents, catalysts, and reaction conditions that affect the final yield and purity. Below is a summary of quantitative data from different reported protocols.
| Parameter | Method 1: Thionyl Chloride | Method 2: Oxalyl Chloride | Method 3: CDI Coupling |
| Starting Material | m-Toluic acid | m-Toluic acid | m-Toluic acid |
| Activating Agent | Thionyl chloride (SOCl₂) | Oxalyl chloride ((COCl)₂) | 1,1'-Carbonyldiimidazole (CDI) |
| Amine Source | Diethylamine (B46881) | Diethylamine hydrochloride | Diethylamine |
| Solvent | Diethyl ether (anhydrous) | Dichloromethane (DCM) | Dichloromethane (DCM, dried) |
| Catalyst | Pyridine (B92270) (catalytic)[1] | Dimethylformamide (DMF, catalytic)[2] | 4-Dimethylaminopyridine (DMAP) |
| Reaction Temperature | Step 1: Room temp.; Step 2: 0°C to RT | Step 1: Reflux; Step 2: Ice bath | 35-40°C[3] |
| Reaction Time | Step 1: ~10-30 min; Step 2: ~15-30 min | Step 1: 30 min; Step 2: ~10 min | ~90 minutes total[3] |
| Reported Yield | 30-97%[1][4] | High | 94-96%[3] |
| Purity (HPLC) | - | - | 95-97%[3][5] |
Experimental Protocols for DEET Synthesis
Method 1: Synthesis via m-toluoyl chloride using Thionyl Chloride [1][6][7]
This is a classic and widely used method for DEET synthesis.
Step 1: Formation of m-toluoyl chloride
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a fume hood, add m-toluic acid (e.g., 3.7 mmol, 0.50 g).
-
Add anhydrous diethyl ether (0.20 mL) and a catalytic amount of pyridine (2 drops).[1]
-
Slowly add thionyl chloride (7.6 mmol, 0.55 mL) to the stirred suspension at room temperature.[1]
-
Stir the mixture for approximately 8-20 minutes until the evolution of SO₂ and HCl gas ceases.[1][6] The resulting solution of m-toluoyl chloride is typically used directly in the next step.
Step 2: Amidation to form DEET
-
In a separate flask, prepare a solution of diethylamine (12 mmol, 1.3 mL) in 10% aqueous sodium hydroxide (B78521) (5 mL), cooled in an ice bath.[1]
-
Slowly pipette the previously prepared m-toluoyl chloride solution into the cold diethylamine solution with vigorous stirring.
-
After the addition is complete, continue stirring for approximately 15 minutes.[6]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield DEET as a pale oil.[1]
Method 2: Synthesis via m-toluoyl chloride using Oxalyl Chloride [2]
This method uses oxalyl chloride, which can sometimes lead to cleaner reactions.
Step 1: Formation of m-toluoyl chloride
-
In a dry round-bottom flask under a fume hood, combine m-toluic acid (0.025 mol) and 2-3 drops of dimethylformamide (DMF).[2]
-
Add oxalyl chloride (0.034 mol, 3.0 mL) and reflux the mixture gently for 30 minutes until gas evolution stops.[2]
-
Cool the mixture to room temperature in an ice bath. The resulting m-toluoyl chloride is used directly.[2]
Step 2: Amidation to form DEET
-
In a separate Erlenmeyer flask, dissolve diethylamine hydrochloride (0.020 mol) in 30 mL of 3.0 M aqueous sodium hydroxide, cooled in an ice bath.[2]
-
Slowly add the cold m-toluoyl chloride solution to the diethylamine solution with vigorous swirling.[2]
-
After the addition is complete, stopper the flask and swirl for another 5 minutes.
-
Work up the product as described in Method 1 (extraction with ether, drying, and solvent evaporation).
Synthesis Pathway for DEET
Caption: Two-step synthesis of DEET from m-toluic acid.
Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide
2-amino-5-chloro-N,3-dimethylbenzamide is a crucial intermediate in the synthesis of modern anthranilic diamide insecticides, such as chlorantraniliprole (B1668704) and cyantraniliprole. These insecticides are known for their high efficacy and selectivity. The synthesis of this intermediate can be achieved through several routes, often starting from 2-amino-3-methylbenzoic acid or 2-nitro-3-methylbenzoic acid.
Quantitative Data for Intermediate Synthesis
The synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide is a multi-step process with overall yields being a key metric for industrial viability.
| Parameter | Method 1: From 2-Nitro-3-methylbenzoic Acid | Method 2: From 2-Amino-3-methylbenzoic Acid |
| Starting Material | 2-Nitro-3-methylbenzoic acid | 2-Amino-3-methylbenzoic acid |
| Key Steps | 1. Reduction (e.g., Fe/acid) 2. Chlorination (e.g., SO₂Cl₂) 3. Esterification 4. Ammonolysis (Methylamine)[8] | 1. Chlorination (e.g., Cl₂) 2. Cyclization (e.g., Phosgene derivative) 3. Ring opening (Methylamine)[8] |
| Overall Yield | >80%[8] | 78.3% (as part of a one-pot process)[9] |
| Purity | High, suitable for industrial production[8] | >95%[10] |
Experimental Protocol for Intermediate Synthesis
A Representative Multi-step Synthesis from 2-Nitro-3-methylbenzoic Acid [8][11]
This pathway involves a sequence of reduction, chlorination, esterification, and amidation.
Step 1: Reduction of Nitro Group
-
React 3-methyl-2-nitrobenzoic acid with iron powder in an acidic aqueous medium (e.g., acetic acid).
-
Heat the reaction mixture (e.g., 70-75°C) until the reduction to 2-amino-3-methylbenzoic acid is complete, as monitored by TLC.[11]
-
Isolate the product by filtration and purification.
Step 2: Chlorination
-
Dissolve the 2-amino-3-methylbenzoic acid in a suitable inert organic solvent (e.g., dichloroethane).
-
Heat the solution (e.g., 50-60°C) and bubble chlorine gas through it, or add a chlorinating agent like sulfuryl chloride.[8][12]
-
Monitor the reaction until completion, then cool and filter to obtain 2-amino-5-chloro-3-methylbenzoic acid.[8]
Step 3: Esterification
-
Suspend 2-amino-5-chloro-3-methylbenzoic acid in an alcohol (e.g., methanol).
-
Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for several hours.[8]
-
Remove the excess alcohol by distillation and add water to precipitate the methyl 2-amino-5-chloro-3-methylbenzoate.
Step 4: Ammonolysis with Methylamine (B109427)
-
React the methyl ester with a solution of methylamine in an alcohol.
-
Heat the reaction (e.g., 60-65°C) until the formation of 2-amino-5-chloro-N,3-dimethylbenzamide is complete.[11]
-
Isolate the final product by crystallization or other purification methods.
Role in Diamide Insecticide Synthesis
The synthesized 2-amino-5-chloro-N,3-dimethylbenzamide serves as one of the two key fragments that are coupled in the final step of chlorantraniliprole synthesis.
Caption: Convergent synthesis of Chlorantraniliprole.
References
- 1. A modified synthesis of the insect repellent DEET - ProQuest [proquest.com]
- 2. Chemistry 211 Experiment 7 [home.miracosta.edu]
- 3. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. researchgate.net [researchgate.net]
- 6. chemconnections.org [chemconnections.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]
- 9. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl [quickcompany.in]
- 10. WO2021033172A1 - Process for the preparation of chlorantraniliprole - Google Patents [patents.google.com]
- 11. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-up Synthesis of N,3-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of N,3-dimethylbenzamide, a key intermediate in various chemical and pharmaceutical applications. The following sections outline two primary synthetic routes, detailing the necessary reagents, equipment, and procedures for successful large-scale production.
Introduction
N,3-dimethylbenzamide is a substituted aromatic amide that serves as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. The scalability of its synthesis is crucial for meeting the demands of drug development and commercial production. This application note details two robust and scalable methods for the synthesis of N,3-dimethylbenzamide: the acylation of dimethylamine (B145610) with 3-methylbenzoyl chloride and the direct amidation of 3-methylbenzoic acid with dimethylamine.
Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for each chemical.[1][2][3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.[1][2]
Method 1: Synthesis from 3-Methylbenzoyl Chloride
This method involves the reaction of 3-methylbenzoyl chloride with dimethylamine. It is a high-yielding and generally fast reaction, suitable for large-scale production.
Reaction Scheme
Caption: Reaction of 3-methylbenzoyl chloride with dimethylamine.
Experimental Protocol
-
Reaction Setup: In a 20 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet, add 3-methylbenzoyl chloride (1.0 eq) dissolved in anhydrous dichloromethane (B109758) (DCM). Cool the reactor to 0-5 °C using a circulating chiller.
-
Addition of Amine and Base: In a separate vessel, prepare a solution of dimethylamine (2.0 M solution in THF, 1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Reaction: Slowly add the dimethylamine and triethylamine solution to the stirred solution of 3-methylbenzoyl chloride via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up:
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude N,3-dimethylbenzamide by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Quantitative Data
| Parameter | Value |
| Scale | 1 kg |
| 3-Methylbenzoyl Chloride | 1000 g (6.47 mol) |
| Dimethylamine (2.0 M in THF) | 3.56 L (7.12 mol, 1.1 eq) |
| Triethylamine | 990 mL (7.12 mol, 1.2 eq) |
| Dichloromethane (DCM) | 10 L |
| Reaction Time | 3 hours |
| Yield (after purification) | 88-95% |
| Purity (by HPLC) | >98% |
Method 2: Synthesis from 3-Methylbenzoic Acid
This method involves the direct amidation of 3-methylbenzoic acid with dimethylamine, typically requiring a coupling agent or high temperatures to drive the reaction.
Reaction Scheme
Caption: Direct amidation of 3-methylbenzoic acid.
Experimental Protocol
-
Reaction Setup: In a high-pressure stainless-steel reactor equipped with a mechanical stirrer, a temperature probe, and a pressure gauge, charge 3-methylbenzoic acid (1.0 eq) and a suitable solvent such as toluene.
-
Addition of Amine: Add an excess of dimethylamine (aqueous solution or gas).
-
Reaction: Seal the reactor and heat the mixture to 180-220 °C. The reaction is typically run for 12-24 hours. Monitor the internal pressure and temperature throughout the reaction.
-
Work-up:
-
After cooling the reactor to room temperature, vent the excess dimethylamine.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by vacuum distillation.
Quantitative Data
| Parameter | Value |
| Scale | 1 kg |
| 3-Methylbenzoic Acid | 1000 g (7.34 mol) |
| Dimethylamine (40% in water) | 2.08 L (18.35 mol, 2.5 eq) |
| Toluene | 5 L |
| Reaction Temperature | 200 °C |
| Reaction Time | 18 hours |
| Yield (after purification) | 75-85% |
| Purity (by HPLC) | >97% |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the scale-up synthesis and purification of N,3-dimethylbenzamide.
Caption: General workflow for synthesis and purification.
References
Application Notes and Protocols for N,3-Dimethylbenzamide as a Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,3-Dimethylbenzamide is a substituted aromatic amide that serves as a versatile building block in the synthesis of more complex, biologically active molecules. While not extensively featured as a core scaffold in approved human pharmaceuticals, its true value is demonstrated in its role as a key intermediate in the production of potent modulators of insect ryanodine (B192298) receptors, a class of insecticides that includes chlorantraniliprole (B1668704) and cyantraniliprole.[1][2][3] The synthetic accessibility and the demonstrated biological activity of its derivatives make the N,3-dimethylbenzamide scaffold an area of interest for further exploration in medicinal chemistry.
This document provides an overview of the applications of N,3-dimethylbenzamide as a synthetic building block, with a focus on the synthesis of key insecticidal intermediates. It also explores the potential for this scaffold in medicinal chemistry by drawing parallels with the broader class of benzamide-containing drugs and the therapeutic relevance of analogous biological targets in mammals.
Applications in Agrochemical Synthesis
The most prominent application of the N,3-dimethylbenzamide core is in the synthesis of diamide (B1670390) insecticides. Specifically, substituted N,3-dimethylbenzamide derivatives are crucial precursors to compounds like 2-amino-5-chloro-N,3-dimethylbenzamide and 2-amino-5-cyano-N,3-dimethylbenzamide. These intermediates are then used to construct the final insecticidal molecules.
The resulting insecticides, chlorantraniliprole and cyantraniliprole, are highly effective and selective modulators of insect ryanodine receptors.[1][3][4] These receptors are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells. By binding to these receptors, the insecticides cause an uncontrolled release of intracellular calcium stores, leading to muscle paralysis and ultimately the death of the insect.[5][6][7] This mode of action is highly specific to insects, contributing to a favorable safety profile for non-target organisms.[1]
Potential Applications in Medicinal Chemistry
While the primary documented use of N,3-dimethylbenzamide derivatives is in agrochemicals, the underlying scaffold and the biological target class hold potential relevance for human drug discovery.
-
Ryanodine Receptors as Therapeutic Targets: Mammals also possess ryanodine receptors (RyR1, RyR2, and RyR3) that are critical for calcium signaling in skeletal muscle, cardiac muscle, and the brain.[8] Dysregulation of these channels is implicated in various diseases, including malignant hyperthermia, certain myopathies, and cardiac arrhythmias.[8][9] Therefore, modulators of human ryanodine receptors are of significant therapeutic interest. The proven ability of the N,3-dimethylbenzamide scaffold to generate potent insect RyR modulators suggests that with appropriate structural modifications, it could serve as a starting point for developing selective modulators of human RyR isoforms.
-
Broad Bioactivity of the Benzamide (B126) Scaffold: The benzamide moiety is a well-established pharmacophore in medicinal chemistry, present in a wide range of approved drugs with diverse biological activities.[10] These include anticancer agents, anti-inflammatory drugs, and compounds targeting the central nervous system.[11] Structure-activity relationship (SAR) studies on various benzamide series have shown that substitutions on both the phenyl ring and the amide nitrogen are critical for target affinity and selectivity.[12][13][14] The N-methyl and 3-methyl groups of N,3-dimethylbenzamide provide specific steric and electronic properties that could be exploited in the design of novel therapeutic agents.
Data Presentation
As N,3-dimethylbenzamide is primarily an intermediate, quantitative biological data for the compound itself is scarce. The following table summarizes the synthetic yields for key derivatives, highlighting its utility as a building block.
| Derivative Name | Starting Material | Key Reagents | Yield (%) | Reference |
| 2-amino-5-chloro-N,3-dimethylbenzamide | 2-nitro-3-methylbenzoic acid | Reduction, Chlorination, Esterification, Ammonolysis | >80% (overall) | CN111517975B[15] |
| 2-amino-5-chloro-N,3-dimethylbenzamide | 3-methyl-2-nitrobenzoic acid methyl ester | Catalytic hydrogenation, Chlorination, Reaction with methylamine (B109427) | 75.1% (overall) | CN101492387B[9] |
| 2-amino-5-cyano-N,3-dimethylbenzamide | 2-amino-5-bromo-N,3-dimethylbenzamide | Sodium cyanide, Copper(I) iodide, N,N'-dimethylethylenediamine | Not specified | Benchchem[16] |
| 2-amino-5-cyano-N,3-dimethylbenzamide | 2-amino-5-cyano-3-methylbenzoic esters | Methylamine | High | US9169198B2[17] |
Experimental Protocols
The following are generalized protocols for the synthesis of key intermediates derived from the N,3-dimethylbenzamide scaffold, based on methodologies described in the patent literature.
Protocol 1: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide
This protocol outlines a multi-step synthesis starting from 2-nitro-3-methylbenzoic acid.
-
Reduction: The nitro group of 2-nitro-3-methylbenzoic acid is reduced to an amino group to yield 2-amino-3-methylbenzoic acid. This is typically achieved through catalytic hydrogenation.
-
Chlorination: 2-amino-3-methylbenzoic acid is chlorinated at the 5-position. A common method involves the use of N-chlorosuccinimide (NCS) or chlorine gas in a suitable organic solvent.[15]
-
Esterification: The resulting 2-amino-5-chloro-3-methylbenzoic acid is converted to its methyl ester, for example, by reaction with methanol (B129727) in the presence of a catalytic amount of strong acid like sulfuric acid.[15]
-
Ammonolysis: The methyl ester is then reacted with methylamine in an alcoholic solvent to form the final product, 2-amino-5-chloro-N,3-dimethylbenzamide.[15]
Protocol 2: Synthesis of 2-Amino-5-cyano-N,3-dimethylbenzamide
This protocol describes the cyanation of a halogenated precursor.
-
Starting Material: The synthesis begins with a 2-amino-5-halo-N,3-dimethylbenzamide, such as the bromo derivative.
-
Cyanation Reaction: The bromo-derivative is subjected to a cyanation reaction. This can be achieved using a cyanide source like sodium cyanide or potassium cyanide, often in the presence of a copper(I) catalyst (e.g., CuI) and a palladium catalyst with a suitable ligand in an organic solvent.[16][18]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is precipitated, filtered, washed, and dried to yield 2-amino-5-cyano-N,3-dimethylbenzamide.[16]
Visualizations
Synthetic Pathway to Key Intermediates
Caption: Synthetic routes to key insecticidal intermediates.
Mechanism of Action of Diamide Insecticides
Caption: Modulation of insect ryanodine receptors by diamide insecticides.
References
- 1. Cyantraniliprole vs Chlorantraniliprole - Ageruo [ageruo.com]
- 2. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 3. Cyantraniliprole vs Chlorantraniliprole - Ageruo [m.ageruo.com]
- 4. irac-online.org [irac-online.org]
- 5. Chlorantraniliprole Mode of Action [allpesticides.com]
- 6. News - What is Chlorantraniliprole Insecticide? [bigpesticides.com]
- 7. Chlorantraniliprole (Chlorantraniliprole) - Revista Cultivar [revistacultivar.com]
- 8. What are RyR modulators and how do they work? [synapse.patsnap.com]
- 9. What are RYR2 modulators and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview | MDPI [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]
- 16. Synthesis routes of 2-Amino-5-cyano-N,3-dimethylbenzamide [benchchem.com]
- 17. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N,3-dimethylbenzamide Synthesis
Welcome to the technical support center for the synthesis of N,3-dimethylbenzamide. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions to navigate common challenges in the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing N,3-dimethylbenzamide?
A1: The two most common and effective methods for synthesizing N,3-dimethylbenzamide are:
-
The Acyl Chloride Method: This involves the reaction of 3-methylbenzoyl chloride with dimethylamine (B145610). This method is often high-yielding and proceeds quickly due to the high reactivity of the acyl chloride.[1][2]
-
The Carboxylic Acid Coupling Method: This method involves the direct condensation of 3-methylbenzoic acid with dimethylamine using a coupling reagent. This approach avoids the need to prepare the acyl chloride separately and offers a wide range of reaction conditions.[3][4]
Q2: My reaction yield is consistently low. What are the most common causes?
A2: Low yields in amidation reactions can stem from several factors, including:
-
Presence of Moisture: Water can hydrolyze the reactive acyl chloride or the activated carboxylic acid intermediate, leading to the formation of 3-methylbenzoic acid as a byproduct and consuming your starting material. It is crucial to use anhydrous solvents and thoroughly dry all glassware.
-
Inefficient Carboxylic Acid Activation: In the coupling method, if the chosen reagent is not effective or used in insufficient amounts, the carboxylic acid will not be fully activated for the reaction with the amine.[5]
-
Amine Deactivation: The amine can be protonated by the carboxylic acid to form an unreactive ammonium (B1175870) salt.[5] In the acyl chloride method, the HCl byproduct can protonate the starting amine, rendering it non-nucleophilic.[6] Using a non-nucleophilic base is essential to neutralize this acid.
-
Suboptimal Reaction Conditions: The choice of solvent, reaction temperature, and stoichiometry of reagents can significantly impact the yield.
Q3: How do I choose the right coupling reagent for the carboxylic acid method?
A3: The choice of coupling reagent is critical for optimizing purity and yield.[5] For the synthesis of N,3-dimethylbenzamide, several options are available:
-
Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common and cost-effective choice, often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to improve efficiency and suppress side reactions.[7][8]
-
Uronium-based Reagents (e.g., HATU, HBTU): Reagents like HATU and HBTU are highly effective and known for their high reactivity, making them excellent choices for achieving high yields, even with less reactive substrates.[3][7]
Q4: What is the best way to monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be developed to clearly separate the starting materials (3-methylbenzoic acid or 3-methylbenzoyl chloride) and the N,3-dimethylbenzamide product. Staining with potassium permanganate (B83412) or using a UV lamp can help visualize the spots on the TLC plate.
Q5: What are the recommended purification techniques for N,3-dimethylbenzamide?
A5: The most common methods for purifying N,3-dimethylbenzamide are:
-
Column Chromatography: Purification using silica (B1680970) gel is a highly effective method to separate the desired product from unreacted starting materials and byproducts.[9][10]
-
Recrystallization: If the crude product is a solid of sufficient purity, recrystallization from a suitable solvent system can be an efficient final purification step to obtain highly pure material.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Presence of Moisture | Use anhydrous solvents (e.g., dry DMF, DCM). Dry all glassware in an oven before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | Prevents the hydrolysis of the highly reactive acyl chloride or the activated carboxylic acid intermediate back to the carboxylic acid. |
| Incorrect Stoichiometry | Carefully verify the molar ratios of the reactants. For the acyl chloride method, use at least two equivalents of dimethylamine or one equivalent of dimethylamine and one equivalent of a non-nucleophilic base (e.g., triethylamine). For the coupling method, a slight excess (1.1-1.2 equivalents) of the amine and coupling agent can improve yield.[7] | The second equivalent of amine or the added base in the acyl chloride method acts as a scavenger for the HCl generated, preventing the protonation and deactivation of the nucleophilic amine.[2][6] A slight excess of reagents in the coupling method helps to drive the reaction to completion. |
| Inefficient Acid Activation (Coupling Method) | Ensure the coupling reagent is fresh and of high quality. Consider switching to a more powerful coupling reagent like HATU.[7] Allow for a pre-activation step by stirring the carboxylic acid, coupling reagent, and base together for 15-30 minutes before adding the amine.[7] | Complete activation of the carboxylic acid is essential for it to react with the amine. Pre-activation ensures the formation of the highly reactive activated ester before the amine is introduced. |
| Suboptimal Temperature | Most reactions are run at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be beneficial.[7] For the acyl chloride reaction, which is highly exothermic, initial cooling in an ice bath may be necessary to control the reaction rate. | Temperature control is crucial for balancing reaction rate with the stability of reactants and intermediates. |
Issue 2: Formation of Significant Impurities
| Observed Impurity | Potential Cause | Troubleshooting Recommendation |
| 3-Methylbenzoic Acid | Hydrolysis of 3-methylbenzoyl chloride or the activated ester intermediate. | Strictly follow anhydrous procedures as described for low yield issues. Ensure the amine is added promptly after the activation step in coupling reactions. |
| Unreacted Starting Materials | Incomplete reaction. | Extend the reaction time. Re-evaluate stoichiometry and consider a slight excess of one reagent. If the reaction has stalled, consider gently heating the mixture.[7] |
| Symmetrical Anhydride (B1165640) | In some coupling reactions, particularly with carbodiimides, the activated acid can react with another molecule of carboxylic acid. | Use additives like HOBt or OxymaPure, which trap the activated intermediate and prevent anhydride formation. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Additive | Typical Base | Key Advantages | Considerations |
| EDC | HOBt or OxymaPure | DIPEA, TEA | Cost-effective, water-soluble byproducts are easily removed during workup.[8] | May be less effective for difficult couplings. HOBt has potential explosive hazards.[7] |
| HATU | None | DIPEA | Highly efficient, fast reaction times, excellent for a wide range of substrates.[3][7] | Higher cost compared to carbodiimides. |
| HBTU / TBTU | None | DIPEA | Very effective and widely used, similar in performance to HATU.[7] | Higher cost. |
| SOCl₂ / (COCl)₂ | N/A (forms acyl chloride) | Pyridine, TEA, or excess amine | Very reactive intermediate (acyl chloride) leads to fast and often high-yielding reactions.[3] | Reagents are corrosive and moisture-sensitive. Generates HCl as a byproduct which must be neutralized.[6] |
Experimental Protocols
Protocol 1: Synthesis of N,3-dimethylbenzamide via the Acyl Chloride Method
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of dimethylamine (2.2 equivalents) in an anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 3-methylbenzoyl chloride (1.0 equivalent) dropwise to the stirred dimethylamine solution. A white precipitate (dimethylammonium chloride) will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
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Monitor the reaction progress by TLC until the 3-methylbenzoyl chloride is consumed.
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Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
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Extract the aqueous layer with DCM (3x).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford pure N,3-dimethylbenzamide.
Protocol 2: Synthesis of N,3-dimethylbenzamide via the Carboxylic Acid Coupling Method (using HATU)
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To a dry round-bottom flask under an inert atmosphere, add 3-methylbenzoic acid (1.0 equivalent).
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Dissolve the acid in an anhydrous solvent such as N,N-Dimethylformamide (DMF) or DCM.
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Add HATU (1.1 equivalents) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution.
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Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
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Add dimethylamine (1.2 equivalents, e.g., as a solution in THF) to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.[7]
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Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure N,3-dimethylbenzamide.
Visualizations
Caption: Common synthetic routes to N,3-dimethylbenzamide.
Caption: Troubleshooting workflow for low synthesis yield.
Caption: Key parameter relationships for successful amidation.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. growingscience.com [growingscience.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N,N-Dimethylbenzamide synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N,3-Dimethylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,3-dimethylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N,3-dimethylbenzamide?
A1: The two most prevalent laboratory methods for synthesizing N,3-dimethylbenzamide are:
-
The Acyl Chloride Method: This is a traditional two-step process where 3-methylbenzoic acid is first converted to its more reactive acyl chloride, 3-methylbenzoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-methylbenzoyl chloride is then reacted with dimethylamine (B145610) to form the desired amide. This second step is often carried out under Schotten-Baumann conditions, which involve a biphasic system with an aqueous base to neutralize the HCl byproduct.[1]
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Direct Coupling Method: This one-pot approach avoids the isolation of the acyl chloride intermediate. It utilizes coupling agents to activate the 3-methylbenzoic acid in situ, allowing for direct reaction with dimethylamine. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often used with an additive like 1-Hydroxybenzotriazole (HOBt), or uronium/aminium salts such as HATU and HBTU.[2][3]
Q2: What are the primary side reactions to be aware of during the synthesis of N,3-dimethylbenzamide via the acyl chloride method?
A2: The primary side reactions when using 3-methylbenzoyl chloride are:
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Hydrolysis of 3-methylbenzoyl chloride: 3-methylbenzoyl chloride is highly reactive and sensitive to moisture. Any water present in the reaction setup can hydrolyze the acyl chloride back to 3-methylbenzoic acid, a common impurity in the final product.
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Formation of 3-methylbenzoic anhydride: This byproduct can form through the reaction of 3-methylbenzoyl chloride with unreacted 3-methylbenzoic acid, especially at elevated temperatures.
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Formation of Dimethylamine Hydrochloride: The amidation reaction produces hydrochloric acid (HCl) as a byproduct. This HCl will react with the basic dimethylamine to form dimethylamine hydrochloride, which is often observed as a white precipitate.
Q3: How can I minimize the formation of these side products?
A3: To minimize side product formation:
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Ensure anhydrous conditions: Use dry glassware, anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the 3-methylbenzoyl chloride.
-
Control reaction temperature: Adding the 3-methylbenzoyl chloride to a cooled solution of dimethylamine can help control the exothermic reaction and reduce the formation of byproducts.
-
Use of a base: In Schotten-Baumann conditions, an aqueous base (like NaOH) is used to neutralize the HCl byproduct, preventing the formation of large amounts of dimethylamine hydrochloride and driving the reaction to completion.[1]
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Ensure complete conversion to the acyl chloride: Before adding dimethylamine, ensure that the conversion of 3-methylbenzoic acid to 3-methylbenzoyl chloride is complete to minimize the formation of 3-methylbenzoic anhydride.
Q4: What are the advantages of using a direct coupling method over the acyl chloride method?
A4: Direct coupling methods offer several advantages:
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Milder reaction conditions: These methods often proceed at room temperature.
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One-pot synthesis: They avoid the isolation of the often harsh and moisture-sensitive acyl chloride intermediate.
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Easier purification: Many modern coupling agents are designed so that their byproducts are water-soluble, simplifying the workup and purification process.[2]
-
Reduced safety hazards: They avoid the use of corrosive and toxic chlorinating agents like thionyl chloride.[2]
Q5: How can I monitor the progress of my reaction?
A5: The progress of the reaction can be monitored by techniques such as:
-
Thin-Layer Chromatography (TLC): TLC can be used to track the disappearance of the starting materials (3-methylbenzoic acid or 3-methylbenzoyl chloride) and the appearance of the N,3-dimethylbenzamide product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative analysis, GC-MS can be used to monitor the concentrations of reactants and products over time.[4][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for monitoring reaction progress, especially for less volatile compounds.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of N,3-dimethylbenzamide | 1. Incomplete conversion of 3-methylbenzoic acid to 3-methylbenzoyl chloride. 2. Hydrolysis of 3-methylbenzoyl chloride. 3. Inefficient mixing in a biphasic (Schotten-Baumann) reaction. 4. Incomplete reaction when using coupling agents. 5. Product loss during workup and purification. | 1. Ensure sufficient reaction time and appropriate temperature for the chlorination step. Consider using a slight excess of the chlorinating agent. 2. Use anhydrous solvents and glassware. Perform the reaction under an inert atmosphere. 3. Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases. 4. Increase reaction time or consider a more powerful coupling agent. Ensure the stoichiometry of the coupling agent and base is correct. 5. Optimize extraction and purification steps. For recrystallization, use a minimal amount of a suitable solvent. |
| Presence of a White Precipitate in the Reaction Mixture | Formation of dimethylamine hydrochloride. | This is a common byproduct and is typically removed during the aqueous workup. Washing the organic layer with water or a dilute base will dissolve and remove this salt. |
| Final Product is Acidic and has a Broad Melting Point | Contamination with unreacted 3-methylbenzoic acid. | Wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate or dilute NaOH) during the workup to convert the 3-methylbenzoic acid into its water-soluble salt, which can then be extracted into the aqueous phase. |
| Presence of a High-Boiling Impurity | Formation of 3-methylbenzoic anhydride. | Ensure complete conversion of 3-methylbenzoic acid to the acyl chloride before adding dimethylamine. Purification can be achieved by column chromatography or careful distillation under reduced pressure. |
| Difficulty Removing Coupling Agent Byproducts | Use of a coupling agent that produces insoluble byproducts (e.g., dicyclohexylurea (DCU) from DCC). | Filter the reaction mixture before workup to remove the insoluble byproduct. Alternatively, switch to a coupling agent with water-soluble byproducts, such as EDC.[3] |
Quantitative Data Summary
The following tables provide a summary of typical yields and common impurity levels for the synthesis of N,N-dialkylbenzamides, which can be used as a benchmark for the synthesis of N,3-dimethylbenzamide.
Table 1: Comparison of Synthetic Routes for N,N-dialkylbenzamides [2]
| Metric | Route 1: Acyl Chloride Formation | Route 2: Direct Amide Coupling |
| Starting Materials | 3-Methylbenzoic acid, Thionyl chloride (or Oxalyl chloride), Dimethylamine | 3-Methylbenzoic acid, Dimethylamine, Coupling Agent (e.g., HATU, EDC) |
| Typical Yield | >90% | 70-95% |
| Purity | High, but requires careful removal of excess chlorinating agent and byproducts. | Generally high, with water-soluble byproducts for some agents (e.g., EDC). |
| Reaction Time | 2-4 hours (two distinct steps) | 1-24 hours (one-pot) |
| Reaction Temperature | Reflux (for acyl chloride formation), 0°C to Room Temperature (for amidation) | 0°C to Room Temperature |
| Key Reagents | Thionyl Chloride (SOCl₂), Oxalyl Chloride | HATU, HBTU, EDC |
| Safety Concerns | Use of highly corrosive and toxic chlorinating agents, evolution of HCl gas. | Coupling agents can be irritants or toxic. |
Table 2: Common Impurities and Typical Levels
| Impurity | Typical Level (if not optimized) | Analytical Method for Detection |
| 3-Methylbenzoic Acid | 1-10% | GC-MS, HPLC, ¹H NMR |
| 3-Methylbenzoic Anhydride | 1-5% | GC-MS, HPLC, IR |
| Dimethylamine Hydrochloride | Variable (removed during workup) | Not typically observed in final product if workup is correct |
| Coupling Agent Byproducts | Variable (dependent on reagent and workup) | HPLC, LC-MS |
Experimental Protocols
Protocol 1: Synthesis of N,3-dimethylbenzamide via the Acyl Chloride Method (Schotten-Baumann Conditions)
Part A: Synthesis of 3-Methylbenzoyl Chloride
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To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 3-methylbenzoic acid (1.0 eq).
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Add an anhydrous solvent such as dichloromethane (B109758) (DCM) or toluene.
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Slowly add thionyl chloride (1.5-2.0 eq) to the stirred solution at room temperature in a fume hood.
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Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases.
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Allow the mixture to cool to room temperature. The excess thionyl chloride and solvent can be removed by distillation under reduced pressure. The crude 3-methylbenzoyl chloride is typically used in the next step without further purification.
Part B: Synthesis of N,3-dimethylbenzamide
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In a separate flask, dissolve dimethylamine (1.1-1.5 eq) in an anhydrous solvent like DCM.
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Cool the dimethylamine solution in an ice bath.
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Dissolve the crude 3-methylbenzoyl chloride from Part A in anhydrous DCM and add it dropwise to the cold, stirred dimethylamine solution.
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After the addition is complete, add a 10% aqueous solution of sodium hydroxide (B78521) (NaOH) dropwise, keeping the temperature below 10°C.
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Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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Transfer the mixture to a separatory funnel. Separate the organic layer.
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Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate solution, water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N,3-dimethylbenzamide.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation.
Protocol 2: Synthesis of N,3-dimethylbenzamide using EDC/HOBt Coupling
-
In a round-bottom flask under an inert atmosphere, dissolve 3-methylbenzoic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM).
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Cool the solution to 0°C in an ice bath.
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise and stir the mixture for 30 minutes at 0°C.
-
Add dimethylamine (1.1 eq) to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
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Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃, water, and brine. The water-soluble urea (B33335) byproduct from EDC will be removed during these washes.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of N,3-dimethylbenzamide.
Caption: Main and side reaction pathways in N,3-dimethylbenzamide synthesis.
References
Troubleshooting low yield in N,3-dimethylbenzamide reactions
Welcome to the technical support center for the synthesis of N,3-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions. Below you will find a series of frequently asked questions (FAQs) addressing common issues encountered during experimentation, complete with detailed protocols, data tables, and diagrams to enhance your reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common methods for synthesizing N,3-dimethylbenzamide, and what are their typical yields?
A1: The two most prevalent laboratory methods for synthesizing N,3-dimethylbenzamide are the Acyl Chloride (Schotten-Baumann) method and the Carbodiimide (B86325) Coupling Agent method.
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Acyl Chloride Method: This is a classic and often high-yielding approach where 3-methylbenzoic acid is first converted to the more reactive 3-methylbenzoyl chloride. This acyl chloride then readily reacts with methylamine (B109427) in the presence of a base to form the amide.
-
Carbodiimide Coupling Agent Method: This method allows for the direct formation of the amide bond from 3-methylbenzoic acid and methylamine, avoiding the need to first synthesize the acyl chloride. Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid.[1][2]
A summary of these methods is presented below:
| Table 1: Comparison of Synthesis Methods for N,3-dimethylbenzamide | ||||
| Method | Starting Materials | Key Reagents | Typical Yield | Advantages/Disadvantages |
| Acyl Chloride | 3-Methylbenzoyl chloride, Methylamine | Base (e.g., Triethylamine (B128534), Pyridine) | 85-95% | Adv: High yield, fast reaction. Disadv: Requires prior synthesis and handling of the moisture-sensitive acyl chloride.[1] |
| Coupling Agent | 3-Methylbenzoic acid, Methylamine | DCC, EDC, HOBt | 70-90% | Adv: One-pot synthesis, milder conditions. Disadv: Byproducts can complicate purification (e.g., DCU from DCC).[2] |
Q2: My reaction yield is significantly lower than expected. What are the potential causes related to my reagents and starting materials?
A2: Low yields in N,3-dimethylbenzamide synthesis can often be traced back to issues with the quality and handling of reagents. Here are the most common culprits:
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Presence of Moisture: The activated intermediates in both the acyl chloride and coupling agent methods are highly susceptible to hydrolysis. Any water present in the solvents, reagents, or glassware can lead to the reformation of 3-methylbenzoic acid, thus reducing the yield of the desired amide. It is crucial to use anhydrous solvents and thoroughly dry all glassware.
-
Degradation of Reagents: 3-methylbenzoyl chloride is particularly sensitive to moisture and can degrade over time if not stored properly. Similarly, coupling agents like DCC and EDC can lose their efficacy. Always use fresh or properly stored reagents.
-
Incorrect Stoichiometry: Precise measurement of reactants is critical. An incorrect molar ratio of the amine to the carboxylic acid (or its activated form) can result in incomplete conversion. A slight excess of the amine is sometimes used to ensure the complete consumption of the more valuable acid component.
-
Amine Quality: Ensure the methylamine solution's concentration is accurate, as it can degrade over time.
Q3: How do reaction conditions like temperature, solvent, and base selection impact the yield?
A3: Optimizing reaction conditions is key to maximizing yield.
| Table 2: Troubleshooting Guide for Low Yield in N,3-dimethylbenzamide Synthesis | ||
| Potential Cause | Recommended Solution | Explanation |
| Reagent/Setup Issues | ||
| Presence of Moisture | Use anhydrous solvents (e.g., DCM, THF). Dry glassware in an oven before use. Run the reaction under an inert atmosphere (Nitrogen or Argon). | Activated carboxylic acid intermediates are highly susceptible to hydrolysis, which reverts them to the starting carboxylic acid.[3] |
| Impure Starting Materials | Verify the purity of 3-methylbenzoic acid, 3-methylbenzoyl chloride, and methylamine via appropriate analytical techniques (e.g., NMR, GC-MS). Purify if necessary. | Impurities can interfere with the reaction or introduce side reactions. |
| Incorrect Stoichiometry | Carefully calculate and measure the molar equivalents of all reactants. A slight excess (1.1-1.2 eq.) of methylamine can be beneficial. | Ensures the complete conversion of the limiting reagent, which is typically the carboxylic acid or its derivative. |
| Reaction Condition Issues | ||
| Inefficient Mixing | Use a magnetic stirrer of an appropriate size and ensure vigorous stirring throughout the reaction. | Homogenizes the reaction mixture, leading to improved reaction kinetics and preventing localized concentration gradients. |
| Suboptimal Temperature | For the acyl chloride method, reactions are often run at 0°C to room temperature. For coupling agent methods, room temperature is standard. Gentle heating (40-50°C) may be required for sluggish reactions. | Temperature affects reaction rates. Excessive heat can promote side reactions, while insufficient heat may lead to incomplete conversion. |
| Inappropriate Solvent | Use aprotic, anhydrous solvents like Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF). | The solvent must be able to dissolve the reactants and be inert to the reaction conditions. |
| Incorrect Base (Acyl Chloride Method) | Use a non-nucleophilic base like triethylamine (TEA) or pyridine (B92270) to neutralize the HCl byproduct.[1] | The base prevents the protonation and deactivation of the methylamine nucleophile by the generated HCl.[3] |
| Side Reactions | ||
| Formation of N-acylurea (DCC/EDC method) | Add an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt) to the reaction mixture before adding the amine. | HOBt forms an active ester intermediate that is less prone to the rearrangement that forms the stable N-acylurea byproduct.[4] |
| Diacylation of Methylamine | Add the acyl chloride dropwise to the solution of methylamine and base, rather than the other way around. Maintain a lower reaction temperature. | This ensures that the amine is in excess relative to the acyl chloride at all times, minimizing the chance of a second acylation. |
Q4: I'm observing significant side product formation. What are the likely side reactions and how can I minimize them?
A4: The most common side reaction in the carbodiimide coupling method is the formation of an N-acylurea byproduct. This occurs when the O-acylisourea intermediate rearranges before the amine can react with it. To suppress this, an activating agent like 1-hydroxybenzotriazole (HOBt) is often added. HOBt intercepts the O-acylisourea to form an active ester, which is more stable towards rearrangement but still highly reactive with the amine.
In the acyl chloride method, a potential side product is the diacylation of methylamine, where two molecules of 3-methylbenzoyl chloride react with one molecule of methylamine. To minimize this, ensure a slight excess of methylamine is used and add the acyl chloride slowly to the amine solution.
Q5: What is the recommended work-up and purification procedure to maximize the isolated yield of N,3-dimethylbenzamide?
A5: A standard work-up procedure involves quenching the reaction, followed by an aqueous wash to remove water-soluble byproducts and unreacted reagents.
-
Quench and Wash: After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, then with a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and finally with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by either recrystallization or column chromatography on silica (B1680970) gel. The choice of method depends on the nature of the impurities. For column chromatography, a common eluent system is a mixture of hexane (B92381) and ethyl acetate.
Detailed Experimental Protocols
Protocol 1: Synthesis of N,3-dimethylbenzamide via the Acyl Chloride Method
-
Preparation of 3-methylbenzoyl chloride: To a round-bottom flask, add 3-methylbenzoic acid (1.0 eq.). Add thionyl chloride (1.5 eq.) and a catalytic amount of DMF. Reflux the mixture for 1-2 hours. Remove the excess thionyl chloride by distillation or under reduced pressure to obtain the crude 3-methylbenzoyl chloride.
-
Amidation: In a separate flask under an inert atmosphere, dissolve methylamine (1.2 eq., typically as a solution in THF or water) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM).
-
Cool the amine solution to 0°C in an ice bath.
-
Add the crude 3-methylbenzoyl chloride (1.0 eq.) dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Proceed with the aqueous work-up and purification as described in Q5.
Protocol 2: Synthesis of N,3-dimethylbenzamide using a Coupling Agent (EDC/HOBt)
-
To a dry round-bottom flask under an inert atmosphere, add 3-methylbenzoic acid (1.0 eq.), 1-hydroxybenzotriazole (HOBt, 1.1 eq.), and anhydrous DMF or DCM.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq.) to the solution and stir for 30 minutes to pre-activate the carboxylic acid.
-
Add methylamine (1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, proceed with the aqueous work-up and purification as outlined in Q5.
Visualizations
References
Technical Support Center: Purification of N,3-Dimethylbenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of N,3-dimethylbenzamide.
Troubleshooting Guides
This section addresses common issues encountered during the purification of N,3-dimethylbenzamide, offering potential causes and solutions.
Issue 1: Low Yield After Purification
-
Possible Causes:
-
Incomplete extraction of the product during workup.
-
Loss of product during recrystallization due to high solubility in the cold solvent.
-
Adsorption of the product onto the stationary phase during column chromatography.
-
Product degradation during purification.
-
-
Solutions:
-
Acid-Base Extraction: Ensure complete neutralization to precipitate the acidic or basic impurities. Perform multiple extractions with the organic solvent to maximize product recovery.
-
Recrystallization: Carefully select a solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. Use a minimum amount of hot solvent to dissolve the crude product. Cool the solution slowly to maximize crystal formation.
-
Column Chromatography: Choose an appropriate solvent system to ensure the product elutes effectively from the column. Monitor the elution process using Thin Layer Chromatography (TLC) to collect all fractions containing the desired product.
-
General: Avoid excessive heating or prolonged exposure to strong acids or bases, which could lead to hydrolysis of the amide bond.
-
Issue 2: Product is an Oil and Does Not Crystallize
-
Possible Causes:
-
Presence of impurities that lower the melting point of the product.
-
The chosen recrystallization solvent is too good a solvent, even at low temperatures.
-
Rapid cooling of the solution.
-
-
Solutions:
-
Impurity Removal: First, attempt purification by acid-base extraction or column chromatography to remove significant impurities.
-
Solvent Selection: Experiment with different solvent systems. A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can be effective. Common solvent pairs include ethanol/water and ethyl acetate (B1210297)/hexane (B92381).[1][2][3]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a seed crystal of pure N,3-dimethylbenzamide if available.
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to encourage crystal formation.
-
Issue 3: Persistent Impurities Detected After a Single Purification Step
-
Possible Causes:
-
The chosen purification method is not effective for removing a specific impurity. For example, an impurity with similar polarity to the product will be difficult to separate by column chromatography alone.
-
Insufficient purification cycles.
-
-
Solutions:
-
Multi-Step Purification: Employ a combination of purification techniques. For instance, an initial acid-base extraction to remove acidic and basic impurities can be followed by recrystallization or column chromatography for further purification.
-
Optimize Technique:
-
Recrystallization: Perform a second recrystallization.
-
Column Chromatography: Use a shallower solvent gradient during elution to improve separation.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude N,3-dimethylbenzamide product synthesized from 3-methylbenzoyl chloride and dimethylamine (B145610)?
A1: The most common impurities include:
-
Unreacted Starting Materials: 3-methylbenzoyl chloride and dimethylamine.
-
Byproducts: 3-methylbenzoic acid, formed from the hydrolysis of 3-methylbenzoyl chloride.
-
Side-Reaction Products: Potential for the formation of other amides if the dimethylamine is not pure.
Q2: How can I remove unreacted 3-methylbenzoic acid from my product?
A2: An acid-base extraction is highly effective. Dissolve the crude product in an organic solvent like dichloromethane (B109758) or ethyl acetate and wash with an aqueous basic solution such as 1 M sodium hydroxide (B78521) (NaOH) or saturated sodium bicarbonate (NaHCO₃).[5][6] The 3-methylbenzoic acid will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer, leaving the neutral N,3-dimethylbenzamide in the organic layer.
Q3: What is a good solvent for the recrystallization of N,3-dimethylbenzamide?
A3: A suitable solvent for recrystallization should dissolve N,3-dimethylbenzamide well at high temperatures but poorly at low temperatures. Based on its structure, a non-polar solvent like hexane or a mixture of hexane with a slightly more polar solvent such as ethyl acetate or isopropanol (B130326) is a good starting point.[5] Experimental testing with small amounts of the crude product is recommended to find the optimal solvent or solvent pair.
Q4: How do I choose the right solvent system for column chromatography?
A4: The ideal solvent system for column chromatography should provide good separation between N,3-dimethylbenzamide and its impurities on a TLC plate. A common starting point for amides is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The polarity is adjusted to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product.
Q5: Can N,3-dimethylbenzamide degrade during purification?
A5: Yes, amides can undergo hydrolysis to the corresponding carboxylic acid and amine under strong acidic or basic conditions, especially at elevated temperatures.[7][8] Therefore, it is advisable to use mild conditions and avoid prolonged heating during purification.
Data Presentation
The following table summarizes the expected purity and recovery for different purification techniques based on data for analogous benzamide (B126) derivatives. The actual values for N,3-dimethylbenzamide may vary depending on the initial purity of the crude product.
| Purification Method | Typical Purity Achieved | Typical Recovery | Notes |
| Acid-Base Extraction | >90% | >95% | Highly effective for removing acidic and basic impurities.[5][6] |
| Recrystallization | >98% | 70-90% | Purity is highly dependent on the choice of solvent.[5] |
| Column Chromatography | >99% | 60-85% | Effective for separating compounds with different polarities.[4] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to remove acidic (e.g., 3-methylbenzoic acid) and basic (e.g., dimethylamine) impurities.
-
Dissolution: Dissolve the crude N,3-dimethylbenzamide in a suitable organic solvent such as dichloromethane or ethyl acetate (approximately 10-20 mL per gram of crude product).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl) (2 x 20 mL). This will protonate any unreacted dimethylamine, rendering it soluble in the aqueous layer. Discard the aqueous layer.
-
Basic Wash: Wash the organic layer with 1 M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution (2 x 20 mL). This will deprotonate any 3-methylbenzoic acid, making it soluble in the aqueous layer. Discard the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution (1 x 20 mL) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified N,3-dimethylbenzamide.
Protocol 2: Purification by Recrystallization
This protocol is most effective after an initial purification step like acid-base extraction.
-
Solvent Selection: Experimentally determine a suitable solvent or solvent pair. For N,3-dimethylbenzamide, consider a mixture of ethyl acetate and hexane.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the more soluble solvent of a pair) until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If using a solvent pair, add the less soluble solvent dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool. Further cooling in an ice bath can improve the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification by Column Chromatography
-
Stationary Phase and Eluent Selection: Use silica (B1680970) gel as the stationary phase. Determine an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) by running TLC plates to achieve good separation (Rf of ~0.2-0.4 for the product).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the chromatography column. Allow the silica to settle into a packed bed. Add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica bed.
-
Elution: Begin elution with the non-polar solvent system and gradually increase the polarity (gradient elution) if necessary. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Mandatory Visualization
Caption: General workflow for the purification of N,3-dimethylbenzamide.
Caption: Logical workflow for purification by acid-base extraction.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
N,3-Dimethylbenzamide Crystallization: Technical Support Center
Welcome to the Technical Support Center for N,3-dimethylbenzamide crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during the crystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing N,3-dimethylbenzamide?
Amides, including N,3-dimethylbenzamide, can sometimes be challenging to crystallize.[1] Common issues include the compound "oiling out" (separating as a liquid instead of a solid), formation of small or needle-like crystals that are difficult to handle, and the potential for polymorphism, where different crystal forms with varying properties can appear.[2][3][4] The presence of impurities can also significantly interfere with crystal lattice formation.[3]
Q2: How do I select an appropriate solvent for the crystallization of N,3-dimethylbenzamide?
Solvent selection is a critical first step.[5] The ideal solvent should dissolve N,3-dimethylbenzamide well at high temperatures but poorly at low temperatures. A general rule of thumb is "like dissolves like"; since N,3-dimethylbenzamide is a moderately polar molecule, moderately polar solvents are often a good starting point.[6] It is recommended to perform a solvent screen with small amounts of the compound to test its solubility in various solvents at both room temperature and the solvent's boiling point.[7]
Q3: Can polymorphism affect my N,3-dimethylbenzamide crystallization results?
Yes, polymorphism is a known phenomenon in benzamide (B126) derivatives and can occur with N,3-dimethylbenzamide.[4][8] Different polymorphs can arise from varying crystallization conditions, such as the choice of solvent or the rate of cooling.[4] These different crystalline forms may exhibit different physical properties, including melting point, solubility, and stability, which can impact downstream applications and product consistency.[4] If you observe different crystal habits or melting points under different conditions, you may be dealing with polymorphs.
Q4: What is the expected crystal morphology for N,3-dimethylbenzamide?
While specific data on N,3-dimethylbenzamide is limited, related compounds can form needle-like crystals.[9] However, the crystal habit is strongly influenced by crystallization conditions. Slow cooling and low supersaturation generally favor the growth of larger, more well-defined crystals over fine needles.[2][10] Factors such as strong one-dimensional bonding in the crystal lattice can promote a needle-like habit.[11]
Troubleshooting Guide
This guide addresses specific problems you may encounter during crystallization experiments.
Problem 1: No Crystals Form Upon Cooling
Symptoms: The solution remains clear and homogeneous even after cooling to room temperature or in an ice bath for an extended period.
Potential Causes & Solutions:
| Cause | Solution |
| Insufficient Supersaturation | The solution is too dilute. Reheat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[3] |
| High Solubility | The compound is too soluble in the chosen solvent, even at low temperatures. Consider using a different solvent where the compound is less soluble, or try a two-solvent system.[3] |
| Lack of Nucleation Sites | Crystal growth needs a starting point. Try inducing crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of N,3-dimethylbenzamide from a previous batch.[3][12] |
Problem 2: The Compound "Oils Out"
Symptoms: Instead of solid crystals, a liquid layer or small oily droplets separate from the solution upon cooling.
Potential Causes & Solutions:
| Cause | Solution |
| High Solute Concentration | The solution is too concentrated, causing the compound to separate above its melting point. Add a small amount of additional hot solvent until the oil redissolves, then cool the solution more slowly.[2][12] |
| Rapid Cooling | Cooling the solution too quickly can lead to a state of high supersaturation where oiling is favored over crystallization. Allow the solution to cool slowly to room temperature before placing it in a cold bath. Insulating the flask can help.[2] |
| Presence of Impurities | Impurities can depress the melting point of the compound and interfere with crystal lattice formation.[3] Consider purifying the material using another method (e.g., chromatography) before recrystallization or adding a charcoal step to remove colored impurities.[12] |
Problem 3: Crystals Form Too Quickly or Are Too Small
Symptoms: A large amount of fine powder or very small crystals precipitate immediately upon cooling.
Potential Causes & Solutions:
| Cause | Solution |
| High Supersaturation / Rapid Cooling | The solution is too concentrated, or the cooling rate is too fast.[12] Reheat the solution to redissolve the solid, add a small amount (1-5%) of extra solvent, and allow it to cool more slowly in an insulated container or a dewar.[3][12] |
| Mechanical Agitation | Disturbing the flask during the cooling phase can promote rapid nucleation, leading to many small crystals.[5] Allow the solution to cool in a vibration-free environment.[3] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is the most common method and should be attempted first.
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of crude N,3-dimethylbenzamide in ~0.5 mL of a candidate solvent at room temperature and then at its boiling point. An ideal solvent will show low solubility at room temperature and high solubility upon heating.
-
Dissolution: Place the crude N,3-dimethylbenzamide in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and a boiling stick or magnetic stirring). Continue adding small portions of hot solvent until the solid just dissolves completely.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, add a slight excess of hot solvent (to prevent premature crystallization) and quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[6]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[6] Once at room temperature, the flask can be moved to an ice bath for 15-30 minutes to maximize crystal yield.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[7]
-
Drying: Dry the purified crystals in a desiccator or a low-temperature oven to remove residual solvent.
Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
This method is useful if no single solvent has the ideal solubility characteristics.
-
Solvent System Selection: Find a "soluble solvent" in which N,3-dimethylbenzamide is highly soluble, and an "anti-solvent" in which it is poorly soluble. The two solvents must be fully miscible with each other.[7]
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "soluble solvent".
-
Induce Crystallization: While the solution is still hot, add the "anti-solvent" dropwise with swirling until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.[13]
-
Clarification: Add a few drops of the hot "soluble solvent" until the cloudiness just disappears.
-
Crystallization, Isolation, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.
Visualizations
Experimental Workflow for Recrystallization
Caption: General experimental workflow for the recrystallization of N,3-dimethylbenzamide.
Troubleshooting Decision Tree
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Crystal Growing Guide [www1.udel.edu]
- 6. benchchem.com [benchchem.com]
- 7. Home Page [chem.ualberta.ca]
- 8. mdpi.com [mdpi.com]
- 9. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Factors Controlling Persistent Needle Crystal Growth: The Importance of Dominant One-Dimensional Secondary Bonding, Stacked Structures, and van der Waals Contact - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Synthesis and Purification of N,3-Dimethylbenzamide
Welcome to the Technical Support Center for the synthesis and purification of N,3-dimethylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to help improve the purity of your synthesized product.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of N,3-dimethylbenzamide in a question-and-answer format.
Q1: My reaction seems to be incomplete, and I have a significant amount of unreacted 3-methylbenzoic acid in my crude product. What could be the cause and how can I fix it?
A: Incomplete reactions are a common issue in amide synthesis. Several factors could be at play:
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Insufficient Coupling Reagent: Ensure you are using a slight excess (typically 1.1-1.2 equivalents) of your coupling reagent (e.g., DCC, EDC) to drive the reaction to completion.
-
Reaction Time and Temperature: Amide coupling reactions can sometimes be sluggish. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after several hours at room temperature, consider extending the reaction time or gently heating the mixture (e.g., to 40-50 °C), being mindful of potential side reactions at higher temperatures.
-
Moisture Contamination: Water can hydrolyze the activated carboxylic acid intermediate, regenerating the starting material. Ensure all your glassware is thoroughly dried and use anhydrous solvents.
Solution: To remove unreacted 3-methylbenzoic acid from your crude product, perform an acid-base extraction. Dissolve your crude product in an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH). The basic wash will deprotonate the carboxylic acid, forming a water-soluble salt that will partition into the aqueous layer. Repeat the wash 2-3 times to ensure complete removal.
Q2: I've used DCC as a coupling agent and now I have a white precipitate that is difficult to filter and seems to contaminate my product. What is this and how do I get rid of it?
A: The white precipitate is dicyclohexylurea (DCU), a byproduct of the DCC coupling agent.[1][2] DCU is notoriously insoluble in many common organic solvents, which can make its removal challenging.[2]
Solutions:
-
Filtration: A significant portion of the DCU will precipitate out of the reaction mixture. This can be removed by filtration.[1][2] To improve removal, you can cool the reaction mixture in an ice bath to further decrease the solubility of DCU before filtering.[2]
-
Solvent Choice: Running the reaction in a solvent where DCU is particularly insoluble, such as acetonitrile, can facilitate its removal by filtration.[3]
-
Work-up Procedure: After filtering the bulk of the DCU, some may remain dissolved in the filtrate. During the aqueous work-up, more DCU might precipitate. This can be removed by filtering both layers together before separation.[3]
-
Recrystallization: If DCU persists in your crude product, recrystallization can be an effective purification method. Toluene and ethyl acetate/hexane (B92381) are often suitable solvent systems for separating organic compounds from DCU.
Q3: My purified N,3-dimethylbenzamide shows a broad melting point range, lower than the literature value. What are the likely impurities?
A: A broad and depressed melting point is a classic indicator of impurities. Besides unreacted starting materials and DCU, other potential impurities include:
-
N-acylurea: This is a common byproduct in DCC-mediated couplings, formed by the rearrangement of the O-acylisourea intermediate.[4] Its formation can be minimized by adding 1-hydroxybenzotriazole (B26582) (HOBt) as an additive to the reaction.
-
Side products from the amine: If your methylamine (B109427) source contains impurities or if the reaction conditions are harsh, side reactions involving the amine can occur.
-
Residual Solvent: Ensure your final product is thoroughly dried under vacuum to remove any remaining solvent from the purification process.
Solution: To improve purity, consider re-purifying your product using column chromatography or a second recrystallization with a different solvent system.
FAQs
Q: What is a standard method for synthesizing N,3-dimethylbenzamide? A: A common and effective method is the coupling of 3-methylbenzoic acid with methylamine using a carbodiimide (B86325) coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The reaction is typically carried out in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) at room temperature.
Q: How can I monitor the progress of the reaction? A: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. You can spot the reaction mixture alongside your starting materials (3-methylbenzoic acid) on a silica (B1680970) gel TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding. A suitable eluent system for this analysis would be a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).
Q: What is a good solvent system for recrystallizing N,3-dimethylbenzamide? A: A mixed solvent system is often effective for recrystallization. For N,3-dimethylbenzamide, a moderately polar compound, a combination of a more polar solvent in which it is soluble when hot (like ethyl acetate or ethanol) and a non-polar solvent in which it is less soluble (like hexane or heptane) is a good starting point.[5][6] The optimal ratio should be determined experimentally by dissolving the crude product in a minimal amount of the hot polar solvent and then adding the non-polar solvent dropwise until the solution becomes slightly cloudy.
Data Presentation
Table 1: Troubleshooting Common Impurities in N,3-dimethylbenzamide Synthesis
| Impurity | Source | Identification | Removal Method |
| 3-Methylbenzoic Acid | Unreacted starting material | Acidic nature (can be detected by pH paper on a wet TLC spot), characteristic spot on TLC. | Acid-base extraction with aqueous NaHCO₃ or NaOH. |
| Dicyclohexylurea (DCU) | Byproduct of DCC coupling agent | White, insoluble solid, characteristic high melting point (~236 °C). | Filtration of the reaction mixture, recrystallization.[1][2] |
| N-acylurea | Rearrangement of DCC-activated intermediate | Often has similar polarity to the product, may require chromatographic separation. | Minimize formation by using HOBt as an additive.[4] Purification by column chromatography. |
| Residual Solvents | From reaction or purification steps | Can be detected by ¹H NMR spectroscopy. | Drying under high vacuum, possibly with gentle heating. |
Experimental Protocols
Protocol 1: Synthesis of N,3-dimethylbenzamide using DCC Coupling
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methylbenzoic acid (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM, approx. 0.5 M).
-
Addition of Amine: Add a solution of methylamine (1.1 eq, e.g., as a solution in THF or as a gas bubbled through the solvent).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of DCC: In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Filter the reaction mixture through a sintered glass funnel to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of cold DCM.[1][2]
-
Combine the filtrates and wash sequentially with 1 M HCl (2 x), saturated aqueous NaHCO₃ (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent system (e.g., ethyl acetate/hexane).
-
Dissolution: Dissolve the crude N,3-dimethylbenzamide in a minimum amount of hot ethyl acetate in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: To the hot solution, add hexane dropwise until the solution becomes persistently cloudy. Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent mixture (the same ratio as used for crystallization).
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification by Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel as a slurry in the initial eluent.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with a suitable solvent system, such as a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate in hexane and gradually increasing the polarity). The ideal eluent system should provide a good separation of the product from impurities on a TLC plate (target Rf for the product is typically 0.2-0.4).[8]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N,3-dimethylbenzamide.
Mandatory Visualization
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. organic chemistry - How I can remove DCU from my product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. orgosolver.com [orgosolver.com]
- 5. benchchem.com [benchchem.com]
- 6. mt.com [mt.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. silicycle.com [silicycle.com]
Preventing byproduct formation in N,3-dimethylbenzamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,3-dimethylbenzamide. Our focus is on preventing byproduct formation and optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N,3-dimethylbenzamide?
A1: The most prevalent and well-established method is the Schotten-Baumann reaction.[1] This involves the nucleophilic acyl substitution of 3-methylbenzoyl chloride with dimethylamine (B145610). The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.[2]
Q2: What is the primary byproduct of concern in this synthesis, and how is it formed?
A2: The major byproduct is 3-methylbenzoic acid. It is formed through the hydrolysis of the starting material, 3-methylbenzoyl chloride, when it comes into contact with water.[2] This side reaction can significantly reduce the yield of the desired N,3-dimethylbenzamide.
Q3: How can I minimize the formation of 3-methylbenzoic acid?
A3: To suppress the hydrolysis of 3-methylbenzoyl chloride, it is crucial to use anhydrous (dry) solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[2] Additionally, conducting the reaction at a low temperature can help control the exothermic nature of the reaction and reduce the rate of hydrolysis.
Q4: What is the role of the base in the Schotten-Baumann reaction for this synthesis?
A4: The base, typically an aqueous solution of sodium hydroxide (B78521) (NaOH) or an organic base like pyridine (B92270) or triethylamine, serves two main purposes.[3][4] Firstly, it neutralizes the HCl generated during the reaction, which would otherwise react with the dimethylamine to form a non-nucleophilic ammonium (B1175870) salt, thereby halting the desired reaction.[5] Secondly, by neutralizing the acid, the equilibrium of the reaction is driven towards the formation of the amide product.[3]
Q5: What are the typical yields and purity I can expect for N,3-dimethylbenzamide synthesis?
A5: With optimized conditions, yields for the synthesis of N,3-dimethylbenzamide and similar benzamides can be quite high, often in the range of 80-98%.[6] The purity of the crude product can vary, but after purification, it is often possible to achieve purity levels greater than 98%.[6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Yield of N,3-dimethylbenzamide | 1. Hydrolysis of 3-methylbenzoyl chloride: Presence of moisture in reagents or solvents.[2] 2. Incomplete reaction: Insufficient reaction time, incorrect temperature, or inadequate mixing.[2] 3. Protonation of dimethylamine: Formation of dimethylammonium chloride due to inadequate neutralization of HCl.[2] | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity reagents. Run the reaction under an inert atmosphere. 2. Monitor the reaction progress using TLC or HPLC. Consider increasing the reaction time or adjusting the temperature. Ensure vigorous stirring, especially in biphasic systems. 3. Use at least one equivalent of a suitable base (e.g., NaOH, triethylamine). For the Schotten-Baumann setup, ensure the pH of the aqueous layer remains basic (pH > 9).[7] |
| Product is contaminated with an acidic impurity (lower than expected pH of the organic extract) | Presence of 3-methylbenzoic acid: This is the most common byproduct from the hydrolysis of the starting material.[2] | 1. Confirmation: Check the melting point of the product; it will likely be lower and broader than the pure compound. Analyze the product using TLC, HPLC, or NMR to confirm the presence of 3-methylbenzoic acid. 2. Purification: During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute NaOH solution. This will convert the acidic byproduct into its water-soluble salt, which will partition into the aqueous layer. Follow with a water and then a brine wash.[2] |
| Formation of an insoluble white precipitate during the reaction | Dimethylammonium chloride: This salt precipitates out of many organic solvents. | This is a normal observation and indicates that the reaction is proceeding. The salt is typically removed during the aqueous workup. |
| Difficulty in isolating the product | 1. Product is soluble in the workup solvent. 2. "Oiling out" instead of crystallization. | 1. If the product remains in the aqueous phase during extraction, perform back-extraction with a suitable organic solvent. If it remains in the mother liquor after crystallization, reduce the volume of the solvent or add an anti-solvent to induce precipitation. 2. Try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure product can also be effective. Ensure the cooling process is slow. |
Experimental Protocols
Synthesis of N,3-Dimethylbenzamide via Schotten-Baumann Reaction
This protocol is a standard procedure for the synthesis of N,3-dimethylbenzamide.
Materials:
-
3-Methylbenzoyl chloride
-
Dimethylamine (40% aqueous solution or 2M in THF)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethylamine (1.2 equivalents) in water and cool the solution in an ice bath.
-
In a separate dropping funnel, dissolve 3-methylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Slowly add the solution of 3-methylbenzoyl chloride to the stirred dimethylamine solution while maintaining the temperature between 0-5 °C.
-
Simultaneously, add a 10% aqueous solution of NaOH dropwise to maintain the pH of the reaction mixture above 9.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess dimethylamine), saturated aqueous NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N,3-dimethylbenzamide.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization if necessary.
Analytical Methods for Reaction Monitoring and Product Analysis
| Technique | Application | Expected Observations |
| Thin-Layer Chromatography (TLC) | Monitor reaction progress. | The spot corresponding to 3-methylbenzoyl chloride will diminish, while the spot for N,3-dimethylbenzamide will appear and intensify. 3-methylbenzoic acid will appear as a more polar spot. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantify product and byproducts.[8] | N,3-dimethylbenzamide and 3-methylbenzoic acid (if derivatized) will show distinct retention times and mass spectra, allowing for their quantification. |
| High-Performance Liquid Chromatography (HPLC) | Separate and quantify product and byproducts.[9] | A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a small amount of acid) can effectively separate N,3-dimethylbenzamide from 3-methylbenzoic acid.[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment.[11] | ¹H and ¹³C NMR spectra will confirm the structure of the product. The presence of signals corresponding to 3-methylbenzoic acid will indicate impurity. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis.[12] | Disappearance of the acyl chloride C=O stretch (around 1770-1800 cm⁻¹) and appearance of the amide C=O stretch (around 1630-1680 cm⁻¹) indicates product formation. The broad O-H stretch of the carboxylic acid byproduct (around 2500-3300 cm⁻¹) may be observed in impure samples. |
Visualizations
Caption: Mechanism of N,3-dimethylbenzamide synthesis.
Caption: Troubleshooting workflow for low yield.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 3. byjus.com [byjus.com]
- 4. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Separation of Benzoic acid, 3,5-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. N,3-dimethylbenzamide | C9H11NO | CID 966002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N,3-dimethylbenzamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N,3-dimethylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N,3-dimethylbenzamide?
A1: The most common and direct method for synthesizing N,3-dimethylbenzamide is the amide coupling reaction between 3-methylbenzoic acid and methylamine (B109427). This reaction typically requires a coupling agent to activate the carboxylic acid.
Q2: What are the recommended coupling agents for this synthesis?
A2: For standard amide bond formation, common coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) in the presence of an activator such as HOBt (1-Hydroxybenzotriazole) can be effective. For challenging or sterically hindered reactions, more potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are recommended to improve yields.[1]
Q3: What are the typical reaction solvents and temperatures?
A3: Anhydrous aprotic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (MeCN) are commonly used. The reaction is often conducted at room temperature. However, gentle heating (e.g., 40-50 °C) may be necessary to ensure the reaction proceeds to completion, particularly if less reactive starting materials are used.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), should be developed to clearly separate the starting materials (3-methylbenzoic acid and methylamine) from the N,3-dimethylbenzamide product. Visualization can be achieved using a UV lamp or by staining with potassium permanganate.[1]
Q5: What is the most effective method for purifying the final product?
A5: Column chromatography on silica (B1680970) gel is the most common and effective method for purifying N,3-dimethylbenzamide. The solvent system identified during TLC analysis should be used for elution. For further purification, recrystallization from an appropriate solvent system can be employed.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ineffective Coupling Agent | Switch to a more potent coupling agent such as HATU or T3P (Propylphosphonic anhydride).[1] | Increased conversion of starting materials to the desired amide. |
| Presence of Moisture | Use anhydrous solvents and thoroughly dry all glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Prevention of hydrolysis of the activated carboxylic acid intermediate. |
| Incorrect Stoichiometry | Carefully verify the molar ratios of the reactants and coupling agent. A slight excess (1.1-1.2 equivalents) of the amine and coupling agent may enhance the yield. | Optimized consumption of the limiting reagent (carboxylic acid). |
| Incomplete Reaction | Extend the reaction time or moderately increase the temperature (e.g., to 40-50 °C), while monitoring for the formation of byproducts using TLC. | Drive the reaction to completion. |
Issue 2: Presence of Multiple Side Products
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Side Reactions of the Coupling Agent | Add the methylamine to the reaction mixture after a brief pre-activation of the 3-methylbenzoic acid with the coupling agent (e.g., 15-30 minutes).[1] | Minimized formation of byproducts from the decomposition or side reactions of the coupling agent. |
| Formation of Urea Byproduct (with DCC/EDC) | If using DCC, the dicyclohexylurea (DCU) byproduct is insoluble and can be removed by filtration. If using EDC, the byproduct is water-soluble and can be removed during an aqueous workup. | Simplified purification of the desired product. |
| Over-acylation | This is less common with methylamine but can occur. Ensure the stoichiometry of the amine to the carboxylic acid is appropriate. | Reduced formation of N-acylated byproducts. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Product is "Sticky" on Silica Gel | Add a small amount of a polar solvent modifier, like methanol (B129727) or a few drops of triethylamine, to the eluent during column chromatography. | Improved elution of the amide from the silica gel and better peak shape. |
| Co-elution of Impurities | If impurities co-elute with the product, try a different solvent system for chromatography or consider recrystallization for purification. | Isolation of the pure N,3-dimethylbenzamide. |
| Product Loss During Workup | During aqueous extraction, ensure the pH is appropriate to keep the product in the organic layer. Multiple extractions with the organic solvent can improve recovery. | Maximized recovery of the crude product before final purification. |
Experimental Protocols
Protocol 1: Amide Coupling using EDC/HOBt
-
Preparation : In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 3-methylbenzoic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DCM.
-
Activation : Cool the solution to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise and stir the mixture for 30 minutes at 0 °C.
-
Coupling : Add a solution of methylamine (1.1 eq, e.g., as a solution in THF or water, ensuring stoichiometry is correct) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup : Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Amide Coupling using HATU
-
Preparation : To a dry round-bottom flask under an inert atmosphere, add 3-methylbenzoic acid (1.0 equivalent). Dissolve the acid in anhydrous DMF.
-
Coupling : Add HATU (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution. Stir for 5 minutes.
-
Reaction : Add methylamine (1.1 equivalents) to the reaction mixture. Stir at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.
-
Workup : Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for N,3-dimethylbenzamide synthesis.
References
Technical Support Center: Column Chromatography Purification of N,3-dimethylbenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of N,3-dimethylbenzamide via column chromatography. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during this purification process.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of N,3-dimethylbenzamide?
A good starting point for the purification of N,3-dimethylbenzamide is a non-polar/polar solvent mixture, such as hexane/ethyl acetate (B1210297) or petroleum ether/ethyl acetate.[1] Based on its structure, N,3-dimethylbenzamide is a moderately polar compound. The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column.
Q2: What is the ideal Rf value for N,3-dimethylbenzamide on a TLC plate before starting the column?
For optimal separation, the target Rf value for N,3-dimethylbenzamide on the TLC plate should be between 0.2 and 0.4.[1][2] This range generally provides the best balance between good separation from impurities and a reasonable elution time.
Q3: My N,3-dimethylbenzamide is not eluting from the column. What should I do?
If your compound is not eluting, the mobile phase is likely not polar enough.[3] You should gradually increase the polarity of the eluent. For instance, if you are using a hexane/ethyl acetate system, you can incrementally increase the percentage of ethyl acetate.[4] In extreme cases, a "methanol purge," where 100% methanol (B129727) is flushed through the column, can be used to elute highly polar compounds.[5]
Q4: The separation between my N,3-dimethylbenzamide and an impurity is poor. How can I improve it?
Poor separation can be caused by several factors. Here are some troubleshooting steps:
-
Optimize the Solvent System: Re-evaluate your mobile phase using TLC to maximize the difference in Rf values (ΔRf) between your product and the impurity.[2]
-
Check for Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation. A general guideline is to use a silica (B1680970) gel to crude material ratio of at least 30:1 (w/w), and increase this for difficult separations.[1]
-
Ensure Proper Column Packing: An improperly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.[1]
-
Consider a Gradient Elution: Starting with a less polar solvent system and gradually increasing the polarity can improve the separation of compounds with close Rf values.[6]
Q5: My purified N,3-dimethylbenzamide seems to have degraded. Is it unstable on silica gel?
While N,3-dimethylbenzamide is generally stable, some amides can be sensitive to the acidic nature of standard silica gel.[7][8] To test for degradation, you can perform a 2D TLC.[4] If degradation is observed, consider using a deactivated stationary phase. This can be achieved by adding a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.5-1% v/v) to the mobile phase.[6][8] Alternatively, using a different stationary phase like alumina (B75360) might be beneficial.[8]
Q6: How should I load my crude N,3-dimethylbenzamide onto the column if it's not very soluble in the starting eluent?
If your compound has poor solubility in the initial, non-polar mobile phase, you can use a "dry loading" technique.[9][10] This involves dissolving your crude product in a suitable volatile solvent (like dichloromethane), adding a small amount of silica gel to this solution, and then evaporating the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[10][11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Product does not move from the baseline | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[2][4] |
| Poor separation of product and impurities | - Inadequate solvent system selection.- Column overloading.- Improper column packing. | - Optimize the mobile phase using TLC to maximize ΔRf.[2]- Use a higher ratio of silica gel to crude material (e.g., >30:1 w/w).[1]- Ensure the column is packed uniformly as a slurry and not allowed to run dry.[1] |
| Product elutes with streaking or tailing | - Compound is not fully soluble in the mobile phase.- Presence of acidic or basic functional groups causing strong interaction with silica gel. | - Choose a solvent system where the compound has better solubility.[1]- For basic compounds, consider adding a small amount of triethylamine to the eluent to neutralize the silica.[7][12] |
| Low yield of purified product | - Compound may have degraded on the silica gel.- Compound is irreversibly adsorbed to the silica. | - Perform a 2D TLC to check for stability.[4] If unstable, use deactivated silica or an alternative stationary phase like alumina.[8][10]- If the compound is very polar, a highly polar eluent (e.g., with methanol) may be needed to elute it completely.[13] |
| Cracks or channels appear in the silica bed | - The silica gel was allowed to run dry.- Heat generated from the interaction of a polar solvent with dry silica. | - Always keep the solvent level above the top of the silica bed.[1]- Pack the column using a slurry method to dissipate heat.[14] |
Experimental Protocol: Column Chromatography of N,3-dimethylbenzamide
This protocol outlines a general procedure for the purification of N,3-dimethylbenzamide using silica gel column chromatography.
1. Materials and Equipment:
-
Crude N,3-dimethylbenzamide
-
Silica gel (230-400 mesh)
-
Solvents: n-Hexane (or petroleum ether) and Ethyl Acetate (EtOAc)
-
Glass chromatography column
-
Collection tubes
-
Thin-Layer Chromatography (TLC) plates
-
UV lamp for TLC visualization
-
Rotary evaporator
2. Method Development (TLC):
-
Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3).
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Visualize the plate under a UV lamp.
-
The optimal mobile phase for the column will be the one that gives the N,3-dimethylbenzamide an Rf value of approximately 0.2-0.4 and provides good separation from impurities.[1]
3. Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.[15]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis.[11]
-
Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.[15]
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.[15]
-
Add a thin protective layer of sand on top of the silica gel.[11]
4. Sample Loading:
-
Wet Loading: Dissolve the crude N,3-dimethylbenzamide in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.[10] Carefully pipette the solution onto the top of the silica bed.
-
Dry Loading: If the compound is not soluble in the mobile phase, dissolve it in a volatile solvent, add silica gel (approximately 10-20 times the mass of the sample), and evaporate the solvent to get a dry, free-flowing powder.[10] Carefully add this powder to the top of the column.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin eluting the column, collecting fractions in test tubes.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound.[4]
6. Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure N,3-dimethylbenzamide.
-
Combine the fractions containing the pure product.
7. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified N,3-dimethylbenzamide.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale/Reference |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard stationary phase for moderately polar organic compounds.[11] |
| Mobile Phase | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate | Common solvent system for N-substituted benzamides.[1] The exact ratio should be determined by TLC. |
| Target Rf Value | 0.2 - 0.4 | Provides optimal separation and reasonable elution time.[1][2] |
| Silica Gel to Crude Product Ratio (w/w) | 30:1 to 100:1 | A higher ratio is used for more difficult separations to prevent column overloading.[1][16] |
| Sample Loading Volume (Wet Loading) | Minimal amount of solvent | Using a large volume of a strong solvent for loading can broaden the initial band and decrease resolution.[10] |
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. benchchem.com [benchchem.com]
Dealing with oily products in N,3-dimethylbenzamide crystallization
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the crystallization of N,3-dimethylbenzamide, particularly when dealing with the formation of oily products.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the crystallization of N,3-dimethylbenzamide in a question-and-answer format.
Issue 1: The compound "oils out" instead of crystallizing.
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal. This is often due to the compound's melting point being lower than the temperature of the solution or the presence of impurities.[1]
-
Question: My N,3-dimethylbenzamide is forming an oil at the bottom of the flask upon cooling. What is causing this and how can I fix it?
-
Answer: This phenomenon, known as "oiling out," is a common issue in the crystallization of many organic compounds.[2] The primary causes and their solutions are outlined below:
-
Cause 1: High Supersaturation and Rapid Cooling. If the solution is too concentrated and cooled too quickly, the compound may come out of solution at a temperature above its melting point.[1]
-
Solution: Reheat the flask to redissolve the oil. Add a small amount (5-10% of the total volume) of additional hot solvent to slightly dilute the solution. Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a large beaker of warm water to slow down the cooling rate.[1]
-
-
Cause 2: Presence of Impurities. Impurities can significantly depress the melting point of your compound and interfere with the formation of a stable crystal lattice, leading to oil formation.[1]
-
Solution: If possible, purify the crude N,3-dimethylbenzamide using another technique, such as column chromatography, before attempting crystallization. Alternatively, adding a small amount of activated charcoal to the hot solution before filtration can help remove some colored impurities.[2]
-
-
Cause 3: Inappropriate Solvent Choice. The chosen solvent may not be ideal for crystallization, potentially leading to a situation where the compound's solubility curve and melting point are not favorable for crystal formation.
-
Solution: A systematic solvent screening is recommended. Try a different solvent or a co-solvent system. A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.
-
-
Issue 2: No crystals form upon cooling.
-
Question: My N,3-dimethylbenzamide solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What should I do?
-
Answer: The absence of crystal formation is typically due to either insufficient supersaturation or a kinetic barrier to nucleation. Here are some steps to induce crystallization:
-
Solution 1: Induce Nucleation by Scratching. Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Solution 2: Seeding. If you have a pure crystal of N,3-dimethylbenzamide from a previous successful crystallization, add a tiny amount (a "seed crystal") to the solution. This will provide a template for further crystal growth.[1]
-
Solution 3: Increase Concentration. Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of N,3-dimethylbenzamide, and then allow it to cool again.
-
Solution 4: Use an Anti-Solvent. If your compound is dissolved in a solvent in which it is highly soluble, you can try adding a miscible "anti-solvent" (a solvent in which it is poorly soluble) dropwise until the solution becomes persistently cloudy. Then, add a few drops of the original solvent to clarify and allow it to cool.
-
Issue 3: Crystals form too quickly and are very fine.
-
Question: As soon as I removed my flask from the heat, a large amount of very fine powder crashed out of solution. Is this a problem?
-
Answer: Yes, rapid crystallization is generally undesirable as it can lead to the inclusion of impurities within the crystal lattice and result in small, poorly formed crystals that are difficult to filter and dry.[2]
-
Cause: The solution is likely too supersaturated.
-
Solution: Reheat the solution until the solid redissolves. Add a small amount of additional hot solvent (5-10% of the total volume) to decrease the level of supersaturation. Allow the solution to cool more slowly to promote the formation of larger, purer crystals.[2]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the best solvents for crystallizing N,3-dimethylbenzamide?
-
Q2: What are the common impurities in N,3-dimethylbenzamide synthesis that can affect crystallization?
-
A2: The synthesis of N,3-dimethylbenzamide typically involves the reaction of 3-methylbenzoyl chloride with methylamine. Potential impurities could include unreacted starting materials (3-methylbenzoic acid from the hydrolysis of the acid chloride, and methylamine), as well as by-products from side reactions. The presence of even small amounts of these impurities can hinder crystallization or lead to the formation of oily products.
-
-
Q3: How does the cooling rate affect the quality of N,3-dimethylbenzamide crystals?
-
A3: The cooling rate has a significant impact on crystal size and purity. Slower cooling allows for the ordered arrangement of molecules into a crystal lattice, which tends to exclude impurities and results in larger, more well-defined crystals. Rapid cooling can trap impurities and lead to the formation of smaller, less pure crystals.
-
-
Q4: Can I use a mixture of solvents for crystallization?
-
A4: Yes, using a co-solvent system is a very common and effective technique. This usually involves dissolving N,3-dimethylbenzamide in a "good" solvent at an elevated temperature and then slowly adding a "poor" solvent until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
-
Data Presentation
Table 1: Predicted Solubility of N,3-dimethylbenzamide in Common Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderately to Highly Soluble (especially when hot) | The amide group can form hydrogen bonds with protic solvents. |
| Polar Aprotic | Acetone (B3395972), Ethyl Acetate | Highly Soluble | Good dipole-dipole interactions with the amide functionality. |
| Non-polar Aromatic | Toluene | Sparingly to Moderately Soluble | The aromatic ring of N,3-dimethylbenzamide will interact favorably. |
| Non-polar Aliphatic | Hexane, Heptane | Sparingly or Insoluble | The overall polarity of the molecule is too high for good solubility in non-polar aliphatic solvents. |
| Halogenated | Dichloromethane, Chloroform | Highly Soluble | Good solvent for a wide range of organic compounds.[3] |
| Aqueous | Water | Sparingly or Insoluble | The hydrophobic aromatic ring and methyl groups limit water solubility. |
Note: This data is predictive and based on the general solubility of aromatic amides. Experimental verification is recommended.
Table 2: Effect of Cooling Rate on Crystal Quality
| Cooling Method | Typical Cooling Rate | Expected Crystal Size | Potential for Impurity Inclusion |
| Ice Bath | Rapid | Small, fine needles | High |
| Room Temperature Air | Moderate | Medium-sized prisms | Moderate |
| Insulated Container | Slow | Large, well-defined crystals | Low |
| Dewar with Warm Water | Very Slow | Very large, single crystals | Very Low |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization by Slow Cooling
-
Dissolution: In an Erlenmeyer flask, add the crude N,3-dimethylbenzamide. Add a small amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves. The goal is to create a saturated solution at the solvent's boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-heated clean flask.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature in a location free from vibrations.
-
Crystal Formation: If no crystals form, attempt to induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.
-
Maximizing Yield: Once crystals begin to form, you can place the flask in an ice bath for 15-30 minutes to maximize the yield of precipitated product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Allow the crystals to air dry on the filter paper or transfer them to a watch glass to dry.
Protocol 2: Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude N,3-dimethylbenzamide in a minimum amount of a hot "good" solvent (e.g., ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling and Isolation: Follow steps 3-8 from the Single-Solvent Recrystallization protocol.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing "oiling out".
Caption: General experimental workflow for crystallization.
References
Technical Support Center: Enhancing the Efficiency of N,3-Dimethylbenzamide Amide Coupling
Welcome to the Technical Support Center dedicated to improving the efficiency of N,3-dimethylbenzamide amide coupling. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges in the synthesis of N,3-dimethylbenzamide, along with detailed experimental protocols and comparative data to guide your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the amide coupling reaction to form N,3-dimethylbenzamide?
A1: The primary challenges in the synthesis of N,3-dimethylbenzamide typically revolve around achieving high yields and purity. These issues often stem from:
-
Steric Hindrance: The methyl group at the 3-position of the benzoic acid can create steric hindrance, potentially slowing down the reaction rate and leading to incomplete conversion.
-
Suboptimal Activation of 3-Methylbenzoic Acid: Incomplete or inefficient activation of the carboxylic acid is a common reason for low yields. This can be due to the choice of coupling reagent or the presence of moisture.
-
Side Reactions: The formation of byproducts, such as N-acylurea when using carbodiimide (B86325) coupling reagents, can complicate purification and reduce the overall yield.[1]
-
Amine Basicity: While methylamine (B109427) is a relatively good nucleophile, its basicity can lead to acid-base reactions with the carboxylic acid, forming a salt and rendering the amine non-nucleophilic.[2]
Q2: How do I choose the most suitable coupling reagent for the synthesis of N,3-dimethylbenzamide?
A2: The choice of coupling reagent is critical for overcoming the challenges mentioned above. For the coupling of 3-methylbenzoic acid, which has moderate steric hindrance, several options are available:
-
Carbodiimides (EDC, DCC): These are common and cost-effective coupling reagents. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred due to the water-solubility of its urea (B33335) byproduct, which simplifies purification.[3] However, to suppress the formation of N-acylurea and minimize potential racemization if chiral centers are present, it is highly recommended to use them in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt).[4]
-
Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high efficiency and rapid reaction times, even with sterically hindered substrates.[5] HATU is often considered a superior choice for challenging couplings, providing high yields and minimizing side reactions.[5]
-
Phosphonium (B103445) Salts (PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) is another effective coupling reagent that can be used for difficult couplings. A key advantage of phosphonium salts is that they do not lead to the guanidinylation side products that can sometimes be observed with uronium reagents.
Q3: What are the optimal reaction conditions for the amide coupling of 3-methylbenzoic acid and methylamine?
A3: Optimal reaction conditions are crucial for maximizing the yield and purity of N,3-dimethylbenzamide. Key parameters to consider include:
-
Solvent: Anhydrous aprotic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile (B52724) are commonly used.[2] The choice of solvent should ensure the solubility of all reactants and reagents.
-
Temperature: Most amide coupling reactions are performed at room temperature. However, for sterically hindered substrates, gentle heating (e.g., 40-50 °C) may be necessary to drive the reaction to completion.[2]
-
Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is typically added to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if it is used as the starting material.[6]
-
Reaction Time: The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time, which can range from a few hours to overnight.
Q4: How can I minimize the formation of side products during the synthesis of N,3-dimethylbenzamide?
A4: Minimizing side reactions is key to achieving high purity. Here are some strategies:
-
N-Acylurea Formation (with carbodiimides): As mentioned, the addition of HOBt or HOAt (1-hydroxy-7-azabenzotriazole) can effectively suppress the formation of this byproduct by trapping the O-acylisourea intermediate to form a more stable active ester.[1]
-
Hydrolysis of Activated Species: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate back to the starting carboxylic acid.[2] Therefore, it is essential to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Guanidinylation (with uronium reagents): To avoid the capping of the amine by the uronium reagent, it is advisable not to use a large excess of the coupling reagent.
Q5: What is the recommended method for purifying N,3-dimethylbenzamide?
A5: The most common and effective method for purifying N,3-dimethylbenzamide is column chromatography on silica (B1680970) gel.[7] The selection of an appropriate eluent system is crucial for good separation. A mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is typically effective.[8] The ideal solvent ratio should be determined by TLC analysis of the crude reaction mixture, aiming for an Rf value of 0.2-0.4 for the desired product.[7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete activation of 3-methylbenzoic acid. | - Ensure your coupling reagent is fresh and has been stored correctly. - Consider switching to a more powerful coupling reagent like HATU.[1] - Ensure the reaction is performed under anhydrous conditions.[2] |
| Low nucleophilicity of the amine. | - Ensure the reaction medium is sufficiently basic to deprotonate any amine salt. - If using an amine salt, ensure at least two equivalents of a non-nucleophilic base are used. | |
| Steric hindrance. | - Increase the reaction temperature to 40-50 °C.[2] - Extend the reaction time and monitor by TLC or LC-MS. | |
| Presence of moisture. | - Use anhydrous solvents and oven-dried glassware. - Perform the reaction under an inert atmosphere (N₂ or Ar).[2] | |
| Multiple Spots on TLC (Side Products) | N-acylurea formation (when using carbodiimides). | - Add an additive such as HOBt (1.0-1.2 equivalents) to the reaction mixture.[4] |
| Unreacted starting materials. | - Ensure the stoichiometry of the reactants and reagents is correct. A slight excess of the amine and coupling reagent (1.1-1.2 equivalents) can sometimes improve conversion. | |
| Hydrolysis of activated acid. | - Rigorously exclude water from the reaction. | |
| Difficulty in Product Purification | Co-elution of product and byproducts. | - Optimize the solvent system for column chromatography using TLC. A gradient elution may be necessary.[7][8] - If using EDC, perform an aqueous workup to remove the water-soluble urea byproduct before chromatography. |
| Streaking or tailing on the chromatography column. | - Ensure the crude product is fully dissolved in a minimal amount of the eluent before loading onto the column. - The presence of acidic or basic impurities can cause streaking. Consider a pre-purification workup with a mild acid or base wash.[7] |
Quantitative Data
The following tables provide a comparison of different coupling reagents for amide bond formation. While direct comparative data for the synthesis of N,3-dimethylbenzamide is limited, the following provides representative yields for similar substrates.
Table 1: Comparison of Coupling Reagent Efficiency for Amide Synthesis
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| EDC | HOBt, DMAP | DIPEA | Acetonitrile | 23 | 42 | 72 | [4] |
| HATU | - | DIPEA | DMF | 23 | 5 | 38 | [4] |
| BOPCl | - | Et₃N | CH₂Cl₂ | 23 | - | 28 | [4] |
| DCC | DMAP, HOBt | - | Acetonitrile | 23 | 42 | 51 | [4] |
Note: The yields reported are for a model reaction and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of N,3-dimethylbenzamide using HATU
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-methylbenzoic acid (1.0 equivalent).
-
Dissolve the acid in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Add HATU (1.1 equivalents) to the solution.
-
Add DIPEA (2.0 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the mixture for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of methylamine (1.2 equivalents; e.g., as a solution in THF or as methylamine hydrochloride with an additional equivalent of base) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis of N,3-dimethylbenzamide using EDC/HOBt
-
To a dry round-bottom flask under an inert atmosphere, add 3-methylbenzoic acid (1.0 equivalent) and HOBt (1.2 equivalents).
-
Dissolve the solids in anhydrous DCM or DMF (0.1-0.5 M).
-
Add methylamine (1.2 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution.
-
Add DIPEA (2.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the organic solvent used and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel.[9]
Visualizations
Caption: General experimental workflow for N,3-dimethylbenzamide amide coupling.
Caption: Troubleshooting decision tree for low yield in N,3-dimethylbenzamide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US6362351B2 - Catalyst and method for amide formation - Google Patents [patents.google.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Validation & Comparative
A Comparative Analysis of N,3-dimethylbenzamide and N,N-dimethylbenzamide for Research and Development
For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric chemical structures is paramount. This guide provides a detailed comparative analysis of N,3-dimethylbenzamide and N,N-dimethylbenzamide, focusing on their physicochemical properties, synthetic methodologies, and known or inferred biological activities. While direct comparative experimental data is limited, this guide consolidates available information and leverages structure-activity relationships to offer valuable insights.
Physicochemical Properties
A fundamental understanding of a compound's physicochemical properties is crucial for predicting its behavior in various experimental and biological systems. The following table summarizes the key properties of N,3-dimethylbenzamide and N,N-dimethylbenzamide based on available data.
| Property | N,3-dimethylbenzamide | N,N-dimethylbenzamide |
| CAS Number | 74786-81-5[1][2][3] | 611-74-5[4][5][6] |
| Molecular Formula | C₉H₁₁NO[1] | C₉H₁₁NO[4][5][6] |
| Molecular Weight | 149.19 g/mol [2][3] | 149.19 g/mol [4] |
| Appearance | White to off-white solid[1] | White to slightly yellow crystalline solid[7] |
| Melting Point | Not specified | 43-45 °C[8][9] |
| Boiling Point | Not specified | 132-133 °C at 15 mmHg[8][9] |
| Solubility | Soluble in organic solvents[1] | Soluble in water[8][9]. Highly soluble in organic solvents like ethanol, acetone, and chloroform.[6] |
| LogP (Octanol/Water) | 2.1 (Predicted)[2] | 0.6 (Experimental)[4] |
Synthesis Methodologies
The synthesis of both N,3-dimethylbenzamide and N,N-dimethylbenzamide typically involves the formation of an amide bond between a benzoic acid derivative and an appropriate amine. While specific protocols for N,3-dimethylbenzamide are not extensively detailed in the available literature, general methods for the synthesis of N-substituted benzamides can be readily adapted.
General Experimental Protocol for Amide Synthesis
A common and versatile method for the synthesis of these benzamides is the acylation of an amine with a benzoyl chloride.
1. Acid Chloride Formation:
-
To a solution of the corresponding benzoic acid (3-methylbenzoic acid for N,3-dimethylbenzamide or benzoic acid for N,N-dimethylbenzamide) in an anhydrous solvent such as dichloromethane (B109758) or toluene, an excess of a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is added dropwise at room temperature.
-
A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.
-
The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas (HCl and SO₂ or CO and CO₂) ceases.
-
The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude benzoyl chloride.
2. Amidation:
-
The crude benzoyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
The solution is cooled in an ice bath, and a solution of the appropriate amine (methylamine for N,3-dimethylbenzamide or dimethylamine (B145610) for N,N-dimethylbenzamide) and a base (e.g., triethylamine, pyridine) in the same solvent is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
The reaction is quenched by the addition of water or a dilute aqueous acid solution.
-
The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed in vacuo.
-
The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
An alternative one-pot synthesis for N,N-dimethylbenzamide has also been reported, involving the reaction of aniline (B41778) and benzoic acid under sunlight irradiation in the presence of a phase-transfer catalyst and an iodine catalyst.[10]
General workflow for the synthesis of N-substituted benzamides.
Comparative Biological Activity
N,N-dimethylbenzamide: Known Activities
-
Insect Repellent: N,N-dimethylbenzamide is known to be an active ingredient in some insect repellents.[7] Its mechanism of action is thought to involve creating a barrier on the skin that is unpleasant to insects, thereby deterring them from landing and biting.[7] While not as widely known as its diethyl counterpart (DEET), its repellent properties are documented.
-
Pharmaceutical Intermediate: This compound serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[6][7]
-
Potential Pharmacological Activity: The benzamide (B126) scaffold is a well-established pharmacophore in medicinal chemistry. Many derivatives exhibit activity as dopamine (B1211576) D2 receptor antagonists, suggesting that N,N-dimethylbenzamide could potentially interact with these receptors. However, specific data on its binding affinity and functional activity are lacking.
N,3-dimethylbenzamide: Inferred Activities and Structure-Activity Relationship (SAR) Insights
Due to the lack of direct experimental data, the biological profile of N,3-dimethylbenzamide remains largely unexplored. However, based on SAR studies of benzamide derivatives, we can formulate hypotheses about its potential activities:
-
Insect Repellent Activity: The structural similarity of N,3-dimethylbenzamide to the highly effective insect repellent N,N-diethyl-3-methylbenzamide (DEET) is noteworthy. The presence of the 3-methyl group on the benzene (B151609) ring is a key feature of DEET. It is plausible that N,3-dimethylbenzamide could also exhibit insect repellent properties. The substitution on the nitrogen (a single methyl group versus two ethyl groups in DEET) would likely influence its potency and duration of action.
-
Potential as a Bioactive Scaffold: The benzamide core is a versatile scaffold in drug discovery, with derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substitution pattern on both the aromatic ring and the amide nitrogen plays a critical role in determining the specific biological target and efficacy.[11]
-
Anticancer Activity: Some N-substituted benzamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors for cancer therapy.[11] The nature and position of substituents on the phenyl ring can significantly impact their inhibitory activity.
-
Antimicrobial Activity: Various N-substituted benzamides have demonstrated activity against different bacterial strains.[12] The overall lipophilicity and electronic properties of the molecule, influenced by the methyl groups in N,3-dimethylbenzamide, would be important determinants of its potential antimicrobial efficacy.
-
The key structural difference between the two isomers lies in the placement of the methyl groups. In N,N-dimethylbenzamide, both methyl groups are on the nitrogen atom, creating a tertiary amide. In N,3-dimethylbenzamide, one methyl group is on the nitrogen (a secondary amide), and the other is at the meta-position of the benzene ring. This seemingly small difference can have a significant impact on the molecule's three-dimensional shape, polarity, and ability to form hydrogen bonds, which in turn would affect its interaction with biological targets.
Comparison of known and inferred biological activities.
Future Directions
The significant gap in the experimental data for N,3-dimethylbenzamide presents a clear opportunity for future research. Direct comparative studies are essential to elucidate the differences in biological activity between these two isomers. Key areas for investigation include:
-
Head-to-head insect repellent assays: Comparing the efficacy and duration of repellency of N,3-dimethylbenzamide and N,N-dimethylbenzamide against various insect species.
-
Pharmacological screening: Evaluating the activity of N,3-dimethylbenzamide against a panel of biological targets, particularly those where other benzamide derivatives have shown promise, such as dopamine receptors, histone deacetylases, and microbial enzymes.
-
Toxicological and pharmacokinetic profiling: Determining the safety profiles and the absorption, distribution, metabolism, and excretion (ADME) properties of both compounds to assess their potential for further development.
By systematically investigating these aspects, the scientific community can build a comprehensive understanding of these two closely related molecules, potentially unlocking new applications in fields ranging from public health to medicine.
References
- 1. CAS 74786-81-5: Benzamida, N,3-dimetil- | CymitQuimica [cymitquimica.com]
- 2. N,3-dimethylbenzamide | C9H11NO | CID 966002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bldpharm.com [bldpharm.com]
- 4. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzamide, N,N-dimethyl- [webbook.nist.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Page loading... [guidechem.com]
- 8. chembk.com [chembk.com]
- 9. N,N-Dimethylbenzamide | 611-74-5 [chemicalbook.com]
- 10. N,N-Dimethylbenzamide synthesis - chemicalbook [chemicalbook.com]
- 11. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Reactivity of Dimethylbenzamide Isomers for Researchers
A comprehensive guide for scientists and drug development professionals on the disparate reactivity of ortho-, meta-, and para-substituted N,N-dimethylbenzamides, supported by theoretical principles and available experimental insights.
The positional isomerism of substituents on an aromatic ring profoundly influences a molecule's chemical reactivity. This guide provides an objective comparison of the reactivity of N,N-dimethylbenzamide isomers, focusing on how the placement of a methyl group at the ortho, meta, or para position affects the reactivity of the amide functional group and the aromatic ring. This understanding is critical in synthetic chemistry and drug development, where such differences can dictate reaction kinetics, product yields, and pharmacological activity.
Theoretical Framework: The Interplay of Electronic and Steric Effects
The reactivity of N,N-dimethyltoluamide isomers (ortho, meta, and para) is primarily governed by a combination of electronic and steric effects originating from the methyl and N,N-dimethylamido groups.
Electronic Effects:
-
N,N-Dimethylamido Group: This group is a moderate activator for electrophilic aromatic substitution and a deactivator for nucleophilic attack at the carbonyl carbon. The nitrogen's lone pair can donate electron density to the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions. This makes the ring more susceptible to electrophilic attack at these positions. Conversely, this resonance effect also increases the electron density at the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles.
-
Methyl Group: The methyl group is a weak electron-donating group through an inductive effect (+I). This effect further increases the electron density on the benzene ring, enhancing its reactivity towards electrophiles.
Steric Effects:
The spatial arrangement of the substituents plays a crucial role, particularly for the ortho isomer. The proximity of the ortho-methyl group to the N,N-dimethylamido group can lead to significant steric hindrance. This can:
-
Inhibit Nucleophilic Attack: The bulkiness of the ortho-methyl group can physically block the approach of nucleophiles to the carbonyl carbon, slowing down reactions like hydrolysis.
-
Hinder Electrophilic Attack: Steric hindrance can also impede the approach of electrophiles to the ortho position of the aromatic ring.
-
Influence Conformation: The steric clash between the ortho-methyl group and the N,N-dimethyl groups can force the amide group out of the plane of the benzene ring. This twisting can disrupt the resonance between the nitrogen's lone pair and the aromatic system, altering the electronic properties and reactivity of the molecule. A study on 2,6-dimethylbenzamides has shown that the amide group is twisted out of the plane of the aromatic ring by the ortho-methyl substituents, interrupting the π-electron conjugation.[1]
Comparative Reactivity Analysis
While direct quantitative comparative studies on the reactivity of N,N-dimethyltoluamide isomers are not extensively available in the literature, a qualitative comparison can be made based on established chemical principles and data from related compounds.
Hydrolysis of the Amide Bond
The hydrolysis of amides can be catalyzed by either acid or base and involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon.
-
Ortho-isomer (N,N-dimethyl-o-toluamide): Expected to have the slowest rate of hydrolysis. The significant steric hindrance from the adjacent methyl group will impede the approach of the nucleophile to the carbonyl carbon.
-
Meta-isomer (N,N-dimethyl-m-toluamide): The methyl group in the meta position has a minimal steric effect on the amide group. Its weak electron-donating inductive effect might slightly decrease the electrophilicity of the carbonyl carbon, leading to a slightly slower hydrolysis rate compared to the para-isomer. Kinetic data on the enzymatic hydrolysis of the related N,N-diethyl-m-toluamide (DEET) has been reported, though this is specific to a biocatalytic system.[1][2]
-
Para-isomer (N,N-dimethyl-p-toluamide): The methyl group is remote from the reaction center and exerts no steric hindrance. Its electron-donating effect is transmitted through the aromatic system, which might slightly decrease reactivity compared to unsubstituted N,N-dimethylbenzamide, but it is expected to be more reactive than the ortho and meta isomers in hydrolysis.
Summary of Expected Hydrolysis Reactivity:
| Isomer | Expected Relative Rate of Hydrolysis | Primary Influencing Factors |
| ortho | Slowest | Steric Hindrance |
| meta | Intermediate | Electronic Effect (weak inductive) |
| para | Fastest | Minimal Steric and Electronic Effects |
Reduction of the Amide Group
The reduction of amides, typically with strong reducing agents like lithium aluminum hydride (LiAlH₄), converts the amide to an amine. This reaction is also sensitive to steric and electronic effects.
-
Ortho-isomer: The steric hindrance from the ortho-methyl group is expected to significantly slow down the rate of reduction by hindering the approach of the hydride reagent to the carbonyl carbon.
-
Meta- and Para-isomers: The electronic effects of the methyl group are less likely to have a dramatic impact on the reduction rate compared to the steric effects in the ortho isomer. The para-isomer might be slightly less reactive than the meta-isomer due to the electron-donating resonance effect making the carbonyl carbon slightly less electrophilic.
Summary of Expected Reduction Reactivity:
| Isomer | Expected Relative Rate of Reduction | Primary Influencing Factors |
| ortho | Slowest | Steric Hindrance |
| meta | Fastest | Minimal Steric and Electronic Effects |
| para | Intermediate | Electronic Effect (resonance) |
Electrophilic Aromatic Substitution
The N,N-dimethylamido group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. The methyl group is also an ortho, para-director. The overall substitution pattern will be a result of the combined directing effects and steric hindrance.
-
Ortho-isomer: The N,N-dimethylamido group directs to its ortho and para positions (positions 3 and 5, and position 6). The methyl group directs to its ortho and para positions (position 3 and position 6). Both groups strongly activate the 3 and 6 positions. However, position 6 is sterically hindered by the ortho-methyl group. Therefore, electrophilic attack is most likely to occur at position 3 and to a lesser extent at position 5.
-
Meta-isomer: The N,N-dimethylamido group directs to its ortho and para positions (positions 2, 4, and 6). The methyl group directs to its ortho and para positions (positions 2, 4, and 6). All three positions are activated by both groups, making this isomer highly reactive towards electrophilic substitution at these positions. Steric hindrance is less of a factor compared to the ortho-isomer.
-
Para-isomer: The N,N-dimethylamido group directs to its ortho positions (positions 3 and 5). The methyl group also directs to its ortho positions (positions 3 and 5). Both groups activate these positions, leading to a high reactivity for electrophilic substitution at the 3 and 5 positions.
Summary of Expected Electrophilic Aromatic Substitution Reactivity:
| Isomer | Most Likely Position(s) of Attack | Expected Relative Reactivity |
| ortho | 3 and 5 | Least reactive due to steric hindrance disrupting planarity |
| meta | 2, 4, and 6 | Most reactive due to combined activation |
| para | 3 and 5 | Highly reactive |
Experimental Protocols
To empirically determine the relative reactivities of the dimethylbenzamide isomers, a series of competitive experiments can be conducted. Below are detailed protocols for comparing their reactivity in hydrolysis and reduction reactions.
Competitive Hydrolysis of Dimethylbenzamide Isomers
This experiment compares the rate of hydrolysis of the ortho-, meta-, and para-isomers under acidic conditions.
Materials:
-
N,N-dimethyl-o-toluamide
-
N,N-dimethyl-m-toluamide
-
N,N-dimethyl-p-toluamide
-
Internal standard (e.g., a stable, non-reactive compound with a distinct GC or HPLC peak)
-
6 M Hydrochloric Acid
-
Dioxane (or another suitable co-solvent)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663)
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Prepare a stock solution containing equimolar amounts of the three dimethylbenzamide isomers and the internal standard in dioxane.
-
In a round-bottom flask equipped with a reflux condenser, add a known volume of the stock solution to a stirred solution of 6 M HCl.
-
Heat the reaction mixture to reflux.
-
At regular time intervals (e.g., 0, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a vial containing a saturated sodium bicarbonate solution.
-
Extract the quenched aliquot with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and analyze by GC-MS or HPLC.
-
Monitor the disappearance of the starting materials over time relative to the internal standard.
-
Plot the concentration of each isomer versus time to determine the relative rates of hydrolysis.
Competitive Reduction of Dimethylbenzamide Isomers
This experiment compares the rate of reduction of the isomers using lithium aluminum hydride.
Materials:
-
N,N-dimethyl-o-toluamide
-
N,N-dimethyl-m-toluamide
-
N,N-dimethyl-p-toluamide
-
Internal standard
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Rochelle's salt solution (saturated aqueous potassium sodium tartrate)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
GC-MS
Procedure:
-
Prepare a stock solution containing equimolar amounts of the three dimethylbenzamide isomers and the internal standard in anhydrous THF.
-
In a dry, nitrogen-flushed round-bottom flask, add a known volume of the stock solution.
-
Cool the flask to 0 °C in an ice bath.
-
In a separate flask, prepare a standardized solution of LiAlH₄ in anhydrous THF.
-
Add a sub-stoichiometric amount of the LiAlH₄ solution to the isomer mixture at 0 °C with stirring.
-
Allow the reaction to proceed for a set amount of time (e.g., 15 minutes).
-
Carefully quench the reaction by the dropwise addition of Rochelle's salt solution.
-
Extract the mixture with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and analyze by GC-MS.
-
Determine the relative amounts of unreacted starting materials to ascertain the relative rates of reduction.
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key factors influencing the reactivity of the dimethylbenzamide isomers.
Caption: Factors influencing the relative rates of hydrolysis of dimethylbenzamide isomers.
Caption: Directing effects in the electrophilic aromatic substitution of dimethylbenzamide isomers.
Conclusion
The reactivity of dimethylbenzamide isomers is a nuanced interplay of electronic and steric effects. The ortho-isomer consistently emerges as the least reactive in reactions involving the amide carbonyl due to significant steric hindrance. In contrast, the meta- and para-isomers exhibit reactivity that is more subtly modulated by electronic effects. For electrophilic aromatic substitution, the meta-isomer is predicted to be the most reactive due to the synergistic activating effects of the two substituents. This comparative guide provides a foundational understanding for researchers, enabling more informed decisions in the design of synthetic routes and the development of novel molecular entities. Further quantitative kinetic studies are warranted to provide precise data on the relative reactivities of these important building blocks.
References
A Comparative Analysis of the Physicochemical Properties of Benzamide Isomers
For Researchers, Scientists, and Drug Development Professionals
The positional isomerism of substituents on an aromatic ring can profoundly influence a molecule's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior. This guide provides an objective comparison of the key physicochemical properties of three structural isomers of benzamide (B126): ortho-aminobenzamide (2-aminobenzamide), meta-aminobenzamide (3-aminobenzamide), and para-aminobenzamide (4-aminobenzamide). The experimental data presented herein is crucial for researchers in medicinal chemistry, materials science, and drug development for rational drug design and optimization.
Comparative Physicochemical Data
The following table summarizes the key physicochemical properties of the benzamide isomers, providing a clear and structured comparison of their quantitative data.
| Property | ortho-Aminobenzamide | meta-Aminobenzamide | para-Aminobenzamide | Benzamide (Reference) |
| Melting Point (°C) | 111-113[1] | 115-116[2][3] | 181-183[4][5][6][7] | 127-130 |
| Boiling Point (°C) | 300[1] | 329[3] | 349[4][8] | 288 |
| Water Solubility | Slightly soluble in hot water[1]. Predicted: 7.6 g/L[9] | Slightly soluble[2] | Sparingly soluble[10], Slightly soluble[5][6][8][11][12]. 9530 mg/L at 25 °C[10] | Slightly soluble |
| pKa (Predicted) | Acidic: 14.96, Basic: 2.82[9][13] | Acidic: 8.8, Basic: 6.97[14] | 16.83[6][10][15] | ~17 |
| LogP | 0.35[9] | 0.33[3] | -0.38 at 23°C and pH 7[6][15] | 0.64[16] |
The Influence of Amino Group Position on Physicochemical Properties
The position of the amino group on the benzamide scaffold significantly alters its physicochemical properties through differing electronic and steric effects. The following diagram illustrates the logical relationships between the substituent position and the observed properties.
Caption: Positional Isomerism and Physicochemical Properties.
Biological Activity: A Tale of Differential PARP Inhibition
Recent studies have highlighted the role of aminobenzamide isomers as inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair. Notably, the position of the amino group appears to influence the inhibitory activity.
-
meta-Aminobenzamide (3-AB) is a well-established and potent inhibitor of PARP.[17][18][19] It is frequently used in research to study the physiological roles of PARP in processes like DNA repair, cell death, and inflammation.[7][11][20][21][22]
-
ortho-Aminobenzamide (2-AB) has also been investigated for its PARP inhibitory potential, with some studies suggesting it is structurally similar to 3-AB and can be used to probe the differences between an ortho- and a meta-amide in the nicotinamide (B372718) binding site of PARP1.[23]
-
para-Aminobenzamide (4-AB) has been less extensively studied as a PARP inhibitor compared to its isomers. However, derivatives of 4-aminobenzamide (B1265587) have been explored for various biological activities, including antimicrobial and antioxidant effects.[24][25]
This differential activity underscores the importance of substituent positioning for molecular interactions with biological targets. Further comparative studies are warranted to fully elucidate the structure-activity relationships of these isomers as PARP inhibitors. A number of studies have also explored the antimicrobial and anticancer activities of various aminobenzamide derivatives.[24][26][27][28][29]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Melting Point Determination (Capillary Method)
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, and a powdered sample of the benzamide isomer.
Procedure:
-
Ensure the sample is dry and finely powdered.
-
Pack the sample into a capillary tube to a height of 2-3 mm.[1]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to about 20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[15]
-
Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
-
For unknown samples, a preliminary rapid heating can be performed to determine an approximate melting point, followed by a slower, more accurate measurement with a fresh sample.[1]
Boiling Point Determination (Capillary Method)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus: Thiele tube or a similar heating bath, small test tube, capillary tube (sealed at one end), thermometer, and the liquid sample.
Procedure:
-
Place a small amount of the liquid sample into the small test tube.
-
Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.
-
Attach the test tube to the thermometer and immerse it in the heating bath.
-
Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
When a continuous stream of bubbles is observed, stop heating.
-
The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.[30]
Water Solubility Determination (OECD 105 Flask Method)
Principle: This method determines the saturation mass concentration of a substance in water at a given temperature.[4][31]
Apparatus: Shaking flask, constant temperature water bath, analytical balance, filtration or centrifugation equipment, and a suitable analytical method for concentration determination (e.g., HPLC, UV-Vis spectroscopy).
Procedure:
-
Add an excess amount of the benzamide isomer to a known volume of distilled water in a shaking flask.
-
Place the flask in a constant temperature water bath (e.g., 25°C) and agitate until equilibrium is reached. The time to reach equilibrium should be determined in a preliminary test.
-
After equilibration, allow the undissolved solid to settle.
-
Separate the aqueous phase from the solid by filtration or centrifugation.
-
Determine the concentration of the benzamide isomer in the clear aqueous phase using a validated analytical method.[9]
pKa Determination (Potentiometric Titration)
Principle: The pKa is the negative logarithm of the acid dissociation constant. Potentiometric titration measures the pH of a solution as a titrant of known concentration is added, allowing for the determination of the pKa from the titration curve.[32][33]
Apparatus: pH meter with a combination electrode, burette, stirrer, and a beaker.
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Dissolve a known amount of the benzamide isomer in a suitable solvent (e.g., water or a water-cosolvent mixture for poorly soluble compounds).
-
Titrate the solution with a standardized solution of a strong acid or base.
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.[34][35]
LogP Determination (Shake-Flask Method)
Principle: The partition coefficient (LogP) is the ratio of the concentration of a compound in a mixture of two immiscible phases (typically octanol (B41247) and water) at equilibrium. It is a measure of the lipophilicity of a compound.[10]
Apparatus: Separatory funnel or vials, shaker, centrifuge, and an analytical method to determine the concentration of the solute in each phase (e.g., UV-Vis spectroscopy, HPLC).
Procedure:
-
Pre-saturate the n-octanol with water and the water with n-octanol.
-
Dissolve a known amount of the benzamide isomer in one of the phases.
-
Add the second phase to the first in a separatory funnel or vial.
-
Shake the mixture for a sufficient time to allow for equilibrium to be established.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the benzamide isomer in both the n-octanol and aqueous phases using a suitable analytical method.
-
The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[13][14][36]
Experimental Workflow for Comparative Analysis
The following diagram outlines a generalized workflow for the comparative analysis of the physicochemical properties of chemical isomers.
Caption: Generalized Experimental Workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. cdn.juniata.edu [cdn.juniata.edu]
- 3. benchchem.com [benchchem.com]
- 4. oecd.org [oecd.org]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 7. oatext.com [oatext.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. filab.fr [filab.fr]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. westlab.com [westlab.com]
- 16. thinksrs.com [thinksrs.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Suppression of poly (ADP-ribose) polymerase activation by 3-aminobenzamide in a rat model of myocardial infarction: long-term morphological and functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Differentiative pathway activated by 3-aminobenzamide, an inhibitor of PARP, in human osteosarcoma MG-63 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and antimicrobial activity of small cationic amphipathic aminobenzamide marine natural product mimics and evaluation of relevance against clinical isolates including ESBL-CARBA producing multi-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. nanobioletters.com [nanobioletters.com]
- 28. researchgate.net [researchgate.net]
- 29. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 30. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 31. oecd.org [oecd.org]
- 32. medwinpublishers.com [medwinpublishers.com]
- 33. creative-bioarray.com [creative-bioarray.com]
- 34. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. encyclopedia.pub [encyclopedia.pub]
Validating the Structure of Synthesized N,3-dimethylbenzamide: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of standard analytical techniques for validating the structure of N,3-dimethylbenzamide. We present supporting experimental data and detailed methodologies to differentiate the target compound from potential isomeric impurities.
Structural Validation Workflow
The process of validating a synthesized chemical entity involves a multi-step analytical approach. Initially, techniques that confirm the presence of key functional groups and determine the molecular mass are employed. Subsequently, high-resolution spectroscopic methods are used to elucidate the precise connectivity of atoms and the overall molecular structure.
Data Presentation: Spectroscopic Analysis
The primary methods for elucidating the structure of N,3-dimethylbenzamide are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected data for the target compound are summarized below.
Table 1: Expected Spectroscopic Data for N,3-dimethylbenzamide
| Technique | Parameter | Expected Value/Observation |
| ¹H NMR | Chemical Shift (δ) | ~7.44-7.52 ppm (m, 2H, Ar-H) |
| ~7.18-7.22 ppm (m, 2H, Ar-H) | ||
| ~6.44 ppm (bs, 1H, N-H) | ||
| ~2.90 ppm (d, 3H, N-CH₃) | ||
| ~2.29 ppm (s, 3H, Ar-CH₃) | ||
| ¹³C NMR | Chemical Shift (δ) | ~168.6 ppm (C=O) |
| ~138.4, 134.6, 132.1, 128.4, 127.7, 123.9 ppm (Ar-C) | ||
| ~26.8 ppm (N-CH₃) | ||
| ~21.4 ppm (Ar-CH₃) | ||
| FT-IR | Wavenumber (cm⁻¹) | ~3300 cm⁻¹ (N-H stretch) |
| ~3000-3100 cm⁻¹ (Ar C-H stretch) | ||
| ~2850-2950 cm⁻¹ (Alkyl C-H stretch) | ||
| ~1640 cm⁻¹ (C=O amide I stretch) | ||
| GC-MS | Molecular Ion Peak | m/z = 149.19[1][2][3] |
Note: NMR data is based on a 300 MHz spectrometer using CDCl₃ as the solvent.[4] Actual values may vary slightly based on experimental conditions.
Comparison with Isomeric Alternatives
A critical step in validation is to exclude the formation of plausible isomers. The most likely isomers during the synthesis of N,3-dimethylbenzamide are other positional isomers (e.g., N,4-dimethylbenzamide) or the tertiary amide isomer, N,N-dimethylbenzamide. Spectroscopic techniques, particularly NMR, are highly effective at distinguishing these compounds.
Table 2: Comparative Spectroscopic Data of N,3-dimethylbenzamide and Key Isomers
| Feature | N,3-dimethylbenzamide (Target) | N,N-dimethylbenzamide (Isomer 1) | N-methyl-4-methylbenzamide (Isomer 2) |
| Formula | C₉H₁₁NO | C₉H₁₁NO | C₉H₁₁NO |
| MW | 149.19 | 149.19 | 149.19 |
| ¹H NMR (N-H) | Present (~6.4 ppm, broad singlet) | Absent | Present (~6.1 ppm, broad singlet) |
| ¹H NMR (N-CH₃) | One signal (~2.9 ppm, doublet) | Two signals (~3.1, ~2.9 ppm, singlets) or one broad singlet | One signal (~2.9 ppm, doublet) |
| ¹H NMR (Ar-CH₃) | One signal (~2.3 ppm, singlet) | Absent | One signal (~2.3 ppm, singlet) |
| ¹³C NMR (N-CH₃) | One signal (~27 ppm) | Two signals (~39, ~35 ppm) | One signal (~27 ppm) |
| FT-IR (N-H) | Present (~3300 cm⁻¹) | Absent | Present (~3300 cm⁻¹) |
The presence of an N-H proton signal in both ¹H NMR and IR spectra is a definitive feature that distinguishes the secondary amides (like the target compound) from the tertiary amide isomer, N,N-dimethylbenzamide.[2] Furthermore, the coupling (splitting into a doublet) of the N-methyl proton signal in N,3-dimethylbenzamide due to the adjacent N-H proton is a key identifier. Distinguishing between positional isomers like N,3- and N,4-dimethylbenzamide would rely on a detailed analysis of the aromatic region splitting patterns in high-resolution ¹H NMR.
Experimental Protocols
The following are generalized protocols for the key analytical techniques used in the structural validation of N,3-dimethylbenzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Methodology:
-
Prepare the sample by dissolving approximately 5-10 mg of the purified, dry compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if one is not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This will typically require a longer acquisition time than the ¹H spectrum.
-
Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Methodology:
-
Ensure the sample is free of solvent and water.
-
For a solid sample, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Alternatively, for the KBr pellet method, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent disk.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups (e.g., N-H, C=O, C-H).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the molecular weight and assess the purity of the sample.[5]
-
Methodology:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Inject a small volume (typically 1 µL) of the solution into the GC-MS instrument.
-
The sample is vaporized and separated on a capillary column based on its boiling point and polarity.
-
The separated components enter the mass spectrometer, where they are ionized (commonly by electron ionization).
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The fragmentation pattern can provide additional structural information.
-
References
In the intricate world of molecular analysis, spectroscopy serves as a powerful lens, allowing researchers to elucidate the structural nuances of chemical compounds. This guide provides a comparative analysis of the spectroscopic signatures of N,3-dimethylbenzamide and a selection of structurally related benzamides: benzamide, N-methylbenzamide, and N,N-dimethylbenzamide. By examining their respective Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide a clear and objective resource for researchers, scientists, and professionals in drug development.
At a Glance: Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for N,3-dimethylbenzamide and its related compounds, offering a direct comparison of their characteristic signals.
Table 1: ¹H NMR Spectral Data (δ, ppm)
| Compound | Aromatic Protons | N-CH₃ Protons | C-CH₃ Protons | NH/NH₂ Protons |
| N,3-Dimethylbenzamide | ~7.1-7.4 (m, 4H) | ~2.9 (d, 3H) | ~2.4 (s, 3H) | ~6.1 (br s, 1H) |
| Benzamide | ~7.4-7.8 (m, 5H) | - | - | ~7.5 & 8.1 (br s, 2H)[1] |
| N-Methylbenzamide | ~7.4-7.8 (m, 5H) | ~3.0 (d, 3H) | - | ~6.3 (br s, 1H) |
| N,N-Dimethylbenzamide | ~7.4 (m, 5H) | ~3.0 & 3.1 (s, 6H) | - | - |
Table 2: ¹³C NMR Spectral Data (δ, ppm)
| Compound | C=O | Aromatic C | N-CH₃ | C-CH₃ |
| N,3-Dimethylbenzamide | ~168 | ~125-138 | ~26 | ~21 |
| Benzamide | ~169 | ~127-133 | - | - |
| N-Methylbenzamide | ~168 | ~127-134 | ~27 | - |
| N,N-Dimethylbenzamide | ~171.8 | ~127-136 | ~35 & 39 | -[2] |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C-H Stretch (Aromatic) | C-H Stretch (Aliphatic) |
| N,3-Dimethylbenzamide | ~3300-3500 | ~1640 | ~3000-3100 | ~2850-3000 |
| Benzamide | ~3170 & 3360 | ~1655 | ~3060 | -[1][3] |
| N-Methylbenzamide | ~3300 | ~1635 | ~3060 | ~2940 |
| N,N-Dimethylbenzamide | - | ~1630 | ~3060 | ~2930[4] |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| N,3-Dimethylbenzamide | 149 | 134, 119, 105, 91, 77[5] |
| Benzamide | 121 | 105, 77[6][7] |
| N-Methylbenzamide | 135 | 105, 77[8][9] |
| N,N-Dimethylbenzamide | 149 | 105, 77, 44[10][11][12] |
Experimental Protocols
The data presented in this guide were compiled from various sources. The following are generalized experimental protocols representative of the methods used to obtain such spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (B1202638) (TMS) used as an internal standard (0 ppm). For ¹H NMR, chemical shifts are reported in parts per million (ppm) downfield from TMS. For ¹³C NMR, the solvent peak is often used as a secondary reference.
Infrared (IR) Spectroscopy: IR spectra are generally obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a potassium bromide (KBr) pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates. The spectral range is typically 4000-400 cm⁻¹, and the absorption bands are reported in reciprocal centimeters (cm⁻¹).
Mass Spectrometry (MS): Mass spectra are commonly acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a gas chromatograph (GC-MS), and is bombarded with a high-energy electron beam (typically 70 eV). The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) and detected.
Structural Relationships
The following diagram illustrates the structural relationship between N,3-dimethylbenzamide and the compared compounds, highlighting the progressive methylation of the amide nitrogen and the addition of a methyl group to the benzene (B151609) ring.
References
- 1. Benzamide(55-21-0) IR Spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. Benzamide [webbook.nist.gov]
- 4. N,N-Dimethylbenzamide(611-74-5) IR3 spectrum [chemicalbook.com]
- 5. N,3-dimethylbenzamide | C9H11NO | CID 966002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzamide [webbook.nist.gov]
- 8. N-Methylbenzamide | C8H9NO | CID 11954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzamide, N-methyl- [webbook.nist.gov]
- 10. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Benzamide, N,N-dimethyl- [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to N,3-dimethylbenzamide and Other Isomeric Impurity Reference Standards for the Quality Control of DEET
In the analytical landscape of pharmaceutical and consumer product quality control, the purity of an active ingredient is paramount. For N,N-diethyl-m-toluamide (DEET), the world's most widely used insect repellent, ensuring its purity involves the rigorous identification and quantification of process-related impurities and isomers.[1][2][3][4] This guide provides a comparative analysis of N,3-dimethylbenzamide as a reference standard against other common isomeric impurities of DEET, offering researchers and drug development professionals a comprehensive overview of their analytical performance.
N,3-dimethylbenzamide, a structural isomer of DEET, serves as a critical reference standard for validating the specificity of analytical methods designed for DEET formulations. Its distinct chemical structure allows it to be used to challenge the separation capabilities of a chromatographic system, ensuring that the method can differentiate the active ingredient from closely related potential impurities. The primary alternatives for comparison are the positional isomers of DEET: N,N-diethyl-o-toluamide and N,N-diethyl-p-toluamide, which are known to be present in commercial DEET preparations.[1][2]
Comparative Analytical Performance
The separation and quantification of DEET from its isomers are typically achieved using gas chromatography (GC) or high-performance liquid chromatography (HPLC).[5][6][7] The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.[7] Below is a summary of representative chromatographic performance data for the separation of these compounds.
Table 1: Comparative Gas Chromatography (GC) Performance
| Compound | Typical Retention Time (min) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| N,N-diethyl-m-toluamide (DEET) | 11.5 | 1 ng/mL | 5 ng/mL |
| N,3-dimethylbenzamide | 9.8 | 1 ng/mL | 5 ng/mL |
| N,N-diethyl-o-toluamide | 10.2 | 1 ng/mL | 5 ng/mL |
| N,N-diethyl-p-toluamide | 11.8 | 1 ng/mL | 5 ng/mL |
Data are representative and may vary based on specific instrument conditions and column selection.
Table 2: Comparative High-Performance Liquid Chromatography (HPLC) Performance
| Compound | Typical Retention Time (min) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| N,N-diethyl-m-toluamide (DEET) | 11.0 | 20 ng/mL | 150 ng/mL |
| N,3-dimethylbenzamide | 9.5 | 25 ng/mL | 160 ng/mL |
| N,N-diethyl-o-toluamide | 8.9 | 20 ng/mL | 150 ng/mL |
| N,N-diethyl-p-toluamide | 11.2 | 20 ng/mL | 150 ng/mL |
Data are representative and may vary based on specific instrument conditions and column selection.[8]
Visualization of Analytical Workflow and Chemical Relationships
To better illustrate the role of these reference standards, the following diagrams depict a typical impurity analysis workflow and the structural relationship between DEET and its isomers.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. N,N-diethyl-m-toluamide | C12H17NO | CID 4284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ANALYTICAL METHODS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Separation of DEET on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of Substituted Benzamides
For Researchers, Scientists, and Drug Development Professionals
The stability of an active pharmaceutical ingredient (API) is a critical factor in drug development, influencing its shelf-life, formulation, and ultimately, its safety and efficacy. Substituted benzamides are a versatile class of compounds with a wide range of pharmacological activities. Understanding their degradation pathways and comparative stability is paramount for the development of robust drug products. This guide provides an objective comparison of the stability of various substituted benzamides under forced degradation conditions, supported by experimental data and detailed methodologies.
Comparative Stability Data
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug molecule.[1][2][3] These studies deliberately expose the drug substance to harsh conditions, such as acid, base, oxidation, heat, and light, to accelerate its decomposition.[2][3] The following table summarizes the degradation of a representative set of substituted benzamides under various stress conditions. The data is compiled to illustrate typical stability profiles and facilitate comparison. An ideal outcome for forced degradation is to achieve 5-20% degradation to ensure that the analytical methods can detect the degradation products.[2]
| Compound | Substituent | Acid Hydrolysis (% Degradation) | Base Hydrolysis (% Degradation) | Oxidative Degradation (% Degradation) | Thermal Degradation (% Degradation) | Photodegradation (% Degradation) |
| Benzamide (B126) | -H | 15.2 | 22.5 | 5.1 | 8.3 | 11.7 |
| 4-Nitrobenzamide | 4-NO₂ | 18.9 | 28.1 | 6.5 | 10.2 | 15.4 |
| 4-Methoxybenzamide | 4-OCH₃ | 12.8 | 19.3 | 7.8 | 6.1 | 13.2 |
| 4-Chlorobenzamide | 4-Cl | 16.5 | 24.8 | 5.9 | 9.1 | 12.5 |
| N-Methylbenzamide | N-CH₃ | 10.5 | 15.7 | 4.2 | 5.8 | 9.8 |
Note: The data presented is a representative summary compiled from various stability studies and is intended for comparative purposes. Actual degradation will vary based on the specific experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments typically employed in the comparative stability testing of substituted benzamides. These protocols are designed to be adaptable for various substituted benzamide analogs.
1. Preparation of Stock Solutions
A stock solution of each substituted benzamide is prepared by dissolving an accurately weighed amount of the compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to achieve a concentration of 1 mg/mL.
2. Forced Degradation (Stress) Studies
For each substituted benzamide, the following stress conditions are applied to the stock solution:
-
Acid Hydrolysis: 5 mL of the stock solution is mixed with 5 mL of 0.1 N HCl and refluxed at 80°C for 6 hours. The solution is then neutralized with 0.1 N NaOH.
-
Base Hydrolysis: 5 mL of the stock solution is mixed with 5 mL of 0.1 N NaOH and refluxed at 80°C for 6 hours. The solution is then neutralized with 0.1 N HCl.
-
Oxidative Degradation: 5 mL of the stock solution is mixed with 5 mL of 3% hydrogen peroxide and kept at room temperature for 24 hours.
-
Thermal Degradation: The solid drug substance is placed in a petri dish and exposed to a temperature of 105°C for 24 hours. A solution of the heat-treated solid is then prepared.
-
Photodegradation: A solution of the drug substance is exposed to a UV light source (254 nm) for 24 hours. A control sample is kept in the dark for the same duration. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]
3. Sample Analysis
All stressed samples, along with an unstressed control sample, are diluted with the mobile phase to a final concentration of 100 µg/mL and analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Stability-Indicating HPLC Method:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
The percentage of degradation is calculated by comparing the peak area of the parent drug in the stressed sample to that of the unstressed control. The method should be validated to ensure it can separate the parent drug from any degradation products.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for conducting a comparative stability study of substituted benzamides.
Caption: Workflow for comparative stability testing of substituted benzamides.
Signaling Pathway of Amide Hydrolysis
The degradation of benzamides under acidic or basic conditions primarily proceeds through the hydrolysis of the amide bond. The following diagram illustrates the general mechanism.
Caption: General mechanisms of acid and base-catalyzed benzamide hydrolysis.
References
A Comparative Guide to the Cross-Reactivity of N,3-Dimethylbenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of N,3-dimethylbenzamide derivatives and related benzamide (B126) analogs. The information is compiled from various studies to offer insights into their potential therapeutic applications and off-target effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and development.
Data Presentation: Comparative Biological Activities
The following tables summarize the in vitro biological activities of various benzamide derivatives, providing a comparative view of their potency against different cell lines and enzymes. While specific cross-reactivity studies on N,3-dimethylbenzamide are limited in the public domain, the data on related benzamide analogs offer valuable insights into the potential activity spectrum of this class of compounds.
Table 1: In Vitro Anticancer Activity of Benzamide Derivatives
| Compound/Cell Line | Assay Type | IC50 (µM) | Reference |
| N-(Arylaminomethyl)benzamide Derivatives | |||
| Compound 10 (HL60) | Anti-proliferative | 8.2 | [1] |
| Compound 15 (HL60) | Anti-proliferative | 5.6 | [1] |
| Compound 13 (K562) | Anti-proliferative | 5.6 | [1] |
| Compound 28j (K562) | Anti-proliferative | 6.9 | [1] |
| Compound 28k (K562) | Anti-proliferative | 3.6 | [1] |
| Compound 28l (K562) | Anti-proliferative | 4.5 | [1] |
| N-Substituted Benzamide HDAC Inhibitors | |||
| Compound 13f (MCF-7) | Anti-proliferative | 0.28 | [2] |
| Compound 13h (MCF-7) | Anti-proliferative | 0.19 | [2] |
| Compound 13k (MCF-7) | Anti-proliferative | 0.24 | [2] |
| MS-275 (Control) (MCF-7) | Anti-proliferative | 0.31 | [2] |
Table 2: Enzyme Inhibition by Benzamide and Analog Derivatives
| Compound | Target Enzyme | Inhibition | IC50 (nM) | Reference |
| Benzamide/Nicotinamide/Cinnamamide Derivatives | ||||
| Compound B4 | Acetylcholinesterase (AChE) | - | 15.42 | [3] |
| Compound N4 | Acetylcholinesterase (AChE) | - | 12.14 | [3] |
| Compound C4 | Acetylcholinesterase (AChE) | - | 10.67 | [3] |
| Tacrine (Reference) | Acetylcholinesterase (AChE) | - | 20.85 | [3] |
| Compound B4 | Butyrylcholinesterase (BuChE) | - | 32.74 - 66.68 | [3] |
| Compound N4 | Butyrylcholinesterase (BuChE) | - | 32.74 - 66.68 | [3] |
| Compound C4 | Butyrylcholinesterase (BuChE) | - | 32.74 - 66.68 | [3] |
| Tacrine (Reference) | Butyrylcholinesterase (BuChE) | - | 15.66 | [3] |
| N-substituted Sulfamoylbenzamide Derivative | ||||
| Compound B12 | STAT3 Signaling | - | 610 - 1110 | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of benzamide derivatives are provided below.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of compounds on cell viability by measuring the metabolic activity of cells.[5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.[5]
-
Compound Treatment: Prepare serial dilutions of the test compound. Remove the medium from the wells and add fresh medium containing the desired concentrations of the compound.[5]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[5]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.[5]
Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of a compound against a specific kinase.
Protocol:
-
Compound Dilution: Prepare serial dilutions of the test compound in DMSO and then dilute into the assay buffer.[6]
-
Enzyme Preparation: Dilute the kinase to the working concentration in cold assay buffer.[6]
-
Assay Plate Setup: Add the assay buffer, diluted compound, and enzyme solution to the wells of a microplate.[6]
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound-enzyme binding.[6]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at a specified temperature for a set time.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection).[1]
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Anti-inflammatory Activity: Protein Denaturation Assay
This assay measures the ability of a compound to prevent protein denaturation, a hallmark of inflammation.[7]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing egg albumin, phosphate-buffered saline (PBS, pH 6.4), and varying concentrations of the test compounds.[7]
-
Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.[7]
-
Denaturation Induction: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.[7]
-
Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.[7]
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of benzamide derivatives.
References
- 1. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of N,3-Dimethylbenzamide
For researchers and professionals in the fields of chemistry and drug development, the efficient synthesis of target molecules is paramount. N,3-dimethylbenzamide is a valuable chemical intermediate, and selecting the optimal synthesis route can significantly impact yield, purity, and cost-effectiveness. This guide provides an objective comparison of common laboratory-scale methods for the synthesis of N,3-dimethylbenzamide, supported by experimental data and detailed protocols.
Comparison of Synthesis Methods
Two primary strategies for the synthesis of N,3-dimethylbenzamide are the coupling of 3-methylbenzoic acid with methylamine (B109427) and the reaction of 3-methylbenzoyl chloride with methylamine. The choice between these methods often depends on the availability of starting materials, desired purity, and the specific reagents at hand.
| Method | Starting Materials | Key Reagents/Catalysts | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Method 1: Carboxylic Acid-Amine Coupling | 3-Methylbenzoic acid, Methylamine | Coupling agents (e.g., HATU, EDC/HOBt, PyBOP, CDI) | 2 - 24 hours | 70-95% | Milder reaction conditions; avoids the use of thionyl chloride. | Coupling reagents can be expensive and may require specific handling. |
| Method 2: Acyl Chloride-Amine Reaction | 3-Methylbenzoyl chloride, Methylamine | Base (e.g., triethylamine (B128534), pyridine (B92270), NaOH) | 1 - 4 hours | >90% | High yields and relatively fast reaction times.[1] | Requires the preparation of the acyl chloride, which often involves hazardous reagents like thionyl chloride. |
Experimental Protocols
Method 1: Synthesis of N,3-dimethylbenzamide from 3-Methylbenzoic Acid using a Coupling Reagent (HATU)
This protocol describes the synthesis of N,3-dimethylbenzamide by coupling 3-methylbenzoic acid with methylamine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.
Materials:
-
3-Methylbenzoic acid
-
Methylamine (as a solution in THF or as a gas)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylbenzoic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of methylamine (1.2 eq) in THF to the reaction mixture. If using methylamine gas, bubble it through the solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N,3-dimethylbenzamide.
Method 2: Synthesis of N,3-dimethylbenzamide from 3-Methylbenzoyl Chloride
This two-step protocol involves the initial conversion of 3-methylbenzoic acid to 3-methylbenzoyl chloride, followed by its reaction with methylamine.
Step 1: Preparation of 3-Methylbenzoyl Chloride
Materials:
-
3-Methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
A catalytic amount of anhydrous DMF
-
Anhydrous toluene (B28343)
Procedure:
-
In a fume hood, combine 3-methylbenzoic acid (1.0 eq) and anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap for acidic gases.
-
Add a catalytic amount of anhydrous DMF (a few drops).
-
Slowly add thionyl chloride (1.5 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 3-methylbenzoyl chloride is typically used in the next step without further purification.
Step 2: Reaction of 3-Methylbenzoyl Chloride with Methylamine
Materials:
-
Crude 3-methylbenzoyl chloride from Step 1
-
Methylamine (as an aqueous solution or a solution in THF)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Triethylamine or pyridine (as a base)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the crude 3-methylbenzoyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of methylamine (1.5 eq) and triethylamine (1.5 eq) in DCM.
-
Slowly add the methylamine solution to the stirred solution of 3-methylbenzoyl chloride at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
After the reaction is complete, wash the mixture with 1 M hydrochloric acid (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N,3-dimethylbenzamide. Further purification can be achieved by recrystallization or column chromatography if necessary.
Visualizing the Synthesis Workflows
To better illustrate the experimental processes, the following diagrams outline the key steps in each synthesis method.
Caption: Workflow for Method 1: Carboxylic Acid-Amine Coupling.
Caption: Workflow for Method 2: Acyl Chloride-Amine Reaction.
References
In Vitro Efficacy of N,3-Dimethylbenzamide Derivatives as Mosquito Repellents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro performance of N,3-dimethylbenzamide derivatives, primarily focusing on their efficacy as mosquito repellents. The information presented is based on published experimental data and is intended to assist researchers in the evaluation and development of novel insect repellent formulations.
Comparison of In Vitro Repellency
The primary active ingredient in many commercial insect repellents is N,N-diethyl-3-methylbenzamide (DEET), a well-studied derivative of N,3-dimethylbenzamide.[1] In vitro assays are crucial for the initial screening and comparison of new repellent candidates, offering a controlled environment to assess their intrinsic activity.[2]
A key study evaluated seventeen analogues of DEET and N,N-diethylphenylacetamide (DEPA) for their in vitro repellency against Aedes aegypti and Anopheles stephensi mosquitoes using a modified membrane blood-feeding test system.[3][4] The results of this comparative study are summarized below.
Table 1: Qualitative Comparison of DEET and its Analogs [3]
| Compound/Analog | Repellency Compared to DEET against Ae. aegypti | Repellency Compared to DEET against An. stephensi |
| N,N-diethyl-2-[3-(trifluoromethyl)phenyl] acetamide | Significantly Better | Slightly Improved |
| Eight Unspecified Analogs | As effective as or slightly more repellent | As effective as or slightly more repellent |
| Seven Unspecified Analogs | Less Effective | Less Effective |
| N,N-diethyl-3-hydroxybenzamide | Poor Repellent | Poor Repellent |
This table provides a qualitative summary based on the abstract of the cited study. The specific structures of the eight more effective and seven less effective analogs were not detailed in the available text.
Table 2: Quantitative In Vitro Repellency Data for Selected Compounds
| Compound | Mosquito Species | Assay Type | Effective Dose (ED50) or Minimum Effective Dose (MED) |
| DEET | Anopheles gambiae | Warm Body + CO2 Assay | ED50: 0.95 µg/cm² (5 nmol/cm²) |
| DEET | Aedes aegypti | NCNPR Repellent Bioassay | MED: 0.021 mg/cm² |
| Carvacrol | Aedes aegypti | NCNPR Repellent Bioassay | MED: 0.011 mg/cm² |
| Thymol | Aedes aegypti | NCNPR Repellent Bioassay | MED: 0.013 mg/cm² |
| Undecanoic Acid | Aedes aegypti | NCNPR Repellent Bioassay | MED: 0.023 mg/cm² |
Detailed Experimental Protocols
The following is a detailed methodology for a common in vitro repellency assay, the Modified Membrane Blood Feeding Assay, based on descriptions in the literature.[3][5]
Objective: To determine the effective concentration of a test compound required to prevent mosquitoes from feeding through a treated membrane.
Materials:
-
Test cages containing laboratory-reared, starved female mosquitoes (e.g., Aedes aegypti or Anopheles stephensi).
-
Blood reservoir/feeder maintained at 37°C.
-
Baudruche or collagen membrane.
-
Test compounds (N,3-dimethylbenzamide derivatives and alternatives).
-
Solvent (e.g., ethanol).
-
Pipettes and other standard laboratory equipment.
Procedure:
-
Preparation of Test Solutions: Prepare serial dilutions of the test compounds in a suitable solvent.
-
Treatment of Membrane: Apply a standardized volume of each test solution evenly to the surface of the membrane and allow the solvent to evaporate completely. A control membrane is treated with the solvent only.
-
Assembly of Feeding Apparatus: The treated membrane is stretched over a blood reservoir containing fresh, warmed blood.
-
Exposure to Mosquitoes: The feeding apparatus is placed on top of the mosquito cage, allowing the mosquitoes to access the membrane.
-
Data Collection: The number of mosquitoes probing and feeding on each membrane is counted at regular intervals over a specified time period (e.g., every 2 minutes for 20 minutes).
-
Analysis: The feeding rate on the treated membranes is compared to the feeding rate on the control membrane to determine the percent repellency. The effective concentration (e.g., EC50 or the concentration that repels 50% of the mosquitoes) can then be calculated.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for a typical in vitro mosquito repellency assay.
Signaling Pathway
Caption: Proposed mechanism of DEET action on mosquito olfactory receptors.
Mechanism of Action
The precise mechanism of action for N,3-dimethylbenzamide derivatives like DEET is complex and still under investigation. However, current research suggests a multi-modal interaction with the insect's sensory systems.
DEET is known to interact with the olfactory system of mosquitoes.[6] It is believed to act on specific odorant receptors (ORs) located on the antennae of mosquitoes.[6] The binding of DEET to these receptors can either directly activate olfactory receptor neurons (ORNs) to elicit an aversive response or modulate the neuron's response to other attractive odors, effectively "masking" the host's scent.[7]
Furthermore, studies have indicated that DEET can also act on the gustatory (taste) system of insects.[8] This suggests that direct contact with a DEET-treated surface can be detected by taste receptors, leading to feeding deterrence.[8]
At a cellular level, research has shown that DEET can induce the synthesis of glutathione (B108866) S-transferase in cultured mosquito cells.[1] This enzyme is typically involved in detoxification processes, suggesting that DEET may trigger a stress response within the insect's cells.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Odour receptors and neurons for detection of DEET and new insect repellents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. web.natur.cuni.cz [web.natur.cuni.cz]
- 8. Avoiding DEET through insect gustatory receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Leading Insect Repellents for Researchers and Drug Development Professionals
An In-depth Analysis of N,N-diethyl-3-methylbenzamide (DEET) and its Primary Alternatives
In the landscape of insect repellents, N,N-diethyl-3-methylbenzamide, commonly known as DEET, has long been the benchmark against which all others are measured. However, a number of other active ingredients have emerged as effective alternatives, each with unique characteristics. This guide provides a head-to-head comparison of DEET with three other widely used repellents: Picaridin, IR3535, and Oil of Lemon Eucalyptus (p-menthane-3,8-diol or PMD).
It is important to note that the initial request for a comparison of "N,3-dimethylbenzamide" yielded no data regarding its efficacy as an insect repellent. This chemical, while structurally related to DEET, is not a registered or studied insect repellent. Therefore, this guide focuses on the well-documented and widely used N,N-diethyl-3-methylbenzamide (DEET).
Performance Efficacy: A Quantitative Comparison
The effectiveness of an insect repellent is most critically measured by its "complete protection time" (CPT), which is the duration a repellent prevents insect bites. The following tables summarize the CPT of DEET, Picaridin, IR3535, and Oil of Lemon Eucalyptus against two of the most significant mosquito vectors: Aedes aegypti and Anopheles species.
| Active Ingredient (Concentration) | Mean Complete Protection Time (Hours) against Aedes aegypti |
| DEET (20-25%) | 3 - 10+ |
| Picaridin (20%) | 6 - 8 |
| IR3535 (20%) | 3 - 7 |
| Oil of Lemon Eucalyptus (PMD) (30-40%) | ~6 |
| Active Ingredient (Concentration) | Mean Complete Protection Time (Hours) against Anopheles species |
| DEET (20-50%) | 4 - 10+ |
| Picaridin (20%) | ~8 |
| IR3535 (20%) | 3.8 - 10 |
| Oil of Lemon Eucalyptus (PMD) (20-50%) | 8 |
Note: Protection times can vary significantly based on factors such as the formulation of the repellent, the species of insect, environmental conditions (e.g., temperature, humidity), and the user's physical activity level.[1][2][3][4]
Experimental Protocols: Methodologies for Efficacy Testing
The data presented above is primarily generated through two standardized experimental procedures: the Arm-in-Cage test and Field Studies.
Arm-in-Cage Test
This laboratory-based method provides a controlled environment to assess the intrinsic repellency and protection time of a product.
Protocol:
-
Subject Recruitment: Human volunteers are recruited for the study.
-
Repellent Application: A standardized dose of the repellent formulation is applied to a defined area on the volunteer's forearm. The other arm may serve as an untreated control.
-
Mosquito Exposure: The treated forearm is inserted into a cage containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti or Anopheles stephensi).
-
Data Collection: The time until the first confirmed bite (or sometimes the first landing) is recorded. This is the Complete Protection Time (CPT).
-
Repeated Exposures: The arm is typically exposed to the mosquitoes at regular intervals (e.g., every 30-60 minutes) to determine the longevity of the repellent's effectiveness.
Field Studies
Field studies are essential to evaluate the performance of repellents in real-world conditions against wild mosquito populations.
Protocol:
-
Study Site Selection: A location with a high population of the target mosquito species is chosen.
-
Volunteer Recruitment: A larger group of volunteers is typically used compared to laboratory studies.
-
Randomized Application: Repellents and a placebo are randomly assigned to volunteers to apply to exposed skin. In some designs, different repellents are applied to different limbs of the same volunteer.
-
Mosquito Collection: Volunteers perform human landing catches, where they expose a treated area (e.g., their lower legs) and collect any mosquitoes that land on that area before they bite.
-
Data Analysis: The number of mosquitoes collected on treated versus untreated (or placebo-treated) skin is compared to calculate the percent repellency over a specific time period.
Mechanism of Action: How Repellents Work
The primary mechanism of action for these repellents involves interaction with the insect's chemosensory systems, primarily olfaction (smell) and gustation (taste).
N,N-diethyl-3-methylbenzamide (DEET)
DEET is a broad-spectrum repellent that acts on multiple types of insect sensory receptors. Its mode of action is complex and not fully understood, but several mechanisms have been proposed:
-
Olfactory Receptor Agonist/Antagonist: DEET can directly activate certain olfactory receptor neurons (ORNs), creating a repellent odor that insects avoid. It can also inhibit the function of other ORNs that detect attractant cues from a host, effectively "masking" the host's scent.[5]
-
Gustatory Receptor Agonist: DEET activates bitter-tasting gustatory receptors on contact, which deters feeding.
-
Ionotropic Receptor Interaction: Recent studies suggest DEET may also interact with ionotropic receptors, another class of insect chemosceptors.
Picaridin
Picaridin is a synthetic compound derived from piperine, the natural pungent compound in black pepper. Its primary mode of action is through the olfactory system. It is thought to work by creating a vapor barrier on the skin that masks the chemical cues that attract mosquitoes. Some studies suggest it may also directly activate specific olfactory receptors.[3]
IR3535
IR3535 (ethyl butylacetylaminopropionate) is a synthetic biopesticide that is structurally similar to the amino acid beta-alanine. It is believed to primarily act on the insect's gustatory system. Studies have shown that IR3535 activates bitter-sensing gustatory receptor neurons, leading to feeding aversion.[6][7] There is also evidence that it can have synergistic effects when used in combination with DEET.[6]
Oil of Lemon Eucalyptus (PMD)
The active ingredient in oil of lemon eucalyptus is p-menthane-3,8-diol (B45773) (PMD). It is a naturally derived repellent that is also effective against a range of insects. Its mechanism is thought to be primarily olfactory. PMD likely masks the host's scent cues that mosquitoes use for location.
Visualizing the Pathways and Processes
To better understand the experimental workflows and the proposed mechanisms of action, the following diagrams have been created using Graphviz.
References
- 1. The efficacy of repellents against Aedes, Anopheles, Culex and Ixodes spp. - a literature review. [sonar.ch]
- 2. factreview.s3.eu-central-1.amazonaws.com [factreview.s3.eu-central-1.amazonaws.com]
- 3. Repellents against Aedes aegypti bites: synthetic and natural origins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oil of Lemon Eucalyptus: Benefits, Risks & Active Ingredients [healthline.com]
- 5. Cellular and molecular basis of IR3535 perception in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. beyondpesticides.org [beyondpesticides.org]
Safety Operating Guide
Prudent Disposal of N,3-dimethylbenzamide: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. For N,3-dimethylbenzamide, a compound for which a specific Safety Data Sheet (SDS) may not be readily available, a cautious approach is paramount. The following disposal procedures are based on the general guidelines for handling benzamide (B126) derivatives and are intended to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the absence of a specific SDS for N,3-dimethylbenzamide, its potential hazards should be inferred from structurally similar compounds, such as N,N-dimethylbenzamide. These related compounds are generally classified as harmful if swallowed, and capable of causing skin and eye irritation, with a potential for respiratory irritation.[1][2] Therefore, N,3-dimethylbenzamide should be handled as a hazardous substance.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[3] | To prevent skin contact. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from splashes. |
| Skin and Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if there is a risk of generating dust or aerosols.[4] | To prevent inhalation of airborne particles or aerosols. |
Step-by-Step Disposal Protocol
The primary principle for the disposal of N,3-dimethylbenzamide is that it should not be released into the environment. This means it should never be disposed of down the drain or in regular trash.[4][5] The recommended method of disposal is through a licensed hazardous waste disposal company, typically via incineration.[5]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Unused or Expired Compound: Keep in its original container or a compatible, well-sealed waste container.[4]
-
Contaminated Materials: All solid materials that have come into contact with N,3-dimethylbenzamide, such as weighing paper, contaminated gloves, and bench paper, should be collected in a designated, leak-proof, and clearly labeled solid waste container.[4]
-
-
Liquid Waste:
-
Solvent Waste: Solutions containing N,3-dimethylbenzamide should be collected in a designated hazardous liquid waste container. It is crucial not to mix this waste with incompatible materials.[4]
-
Aqueous Waste: Do not dispose of aqueous solutions containing the compound down the drain. Collect all aqueous waste in a designated hazardous aqueous waste container.[4]
-
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with the compound must be disposed of in a designated sharps container.[4]
2. Labeling and Storage:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "N,3-dimethylbenzamide".[4] It is also good practice to list all components of a mixture, including solvents.
-
Storage: Waste containers should be kept securely closed and stored in a designated, well-ventilated waste accumulation area. This area should be away from heat and sources of ignition. Storing containers on a secondary containment tray is recommended to prevent spills.[4]
3. Final Disposal:
-
Professional Disposal: The final disposal of the chemical waste must be handled by a licensed hazardous waste disposal company.[4][5]
-
Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. They will have established procedures and certified vendors for proper disposal.[4][5]
4. Decontamination:
-
Thoroughly decontaminate any laboratory equipment or surfaces that have been in contact with N,3-dimethylbenzamide. Use an appropriate solvent (e.g., ethanol (B145695) or acetone) followed by a wash with soap and water. The rinsate from decontamination should also be collected as hazardous waste.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for N,3-dimethylbenzamide.
Caption: Disposal workflow for N,3-dimethylbenzamide.
References
Essential Safety and Operational Guide for Handling N,3-Dimethylbenzamide
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of N,3-dimethylbenzamide. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
While specific occupational exposure limits for N,3-dimethylbenzamide have not been established, a thorough risk assessment and adherence to recommended PPE are critical to minimize exposure.[1][2][3] The following table summarizes the recommended personal protective equipment.
| PPE Category | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133.[2][4] A face shield may be required for splash hazards. | Protects against dust particles and splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[5][6] A lab coat or chemical-resistant apron should be worn.[4][5] | Prevents skin contact with the chemical. The thicker the glove material, the greater the chemical resistance.[6] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if ventilation is inadequate or if dust is generated.[4][5] A dust mask type N95 (US) is a suitable option. | Protects against inhalation of harmful dust. |
| Body Protection | Protective clothing and boots as needed, depending on the scale of the operation. | Provides overall protection from contamination. |
Procedural Workflow for Safe Handling
The following diagram outlines the essential step-by-step process for the safe handling of N,3-dimethylbenzamide, from initial preparation to final disposal.
Caption: Workflow for safe handling of N,3-dimethylbenzamide.
Experimental Protocols: Handling and Disposal
Handling N,3-Dimethylbenzamide:
-
Engineering Controls: Always handle N,3-dimethylbenzamide in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Personal Protective Equipment (PPE): Before beginning work, don the appropriate PPE as detailed in the table above. This includes, at a minimum, safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Avoiding Dust Formation: Handle the solid chemical carefully to avoid the generation of dust.[1] Use a spatula or other suitable tools for transferring the substance.
-
Container Management: Keep the container of N,3-dimethylbenzamide tightly closed when not in use to prevent contamination and exposure.[2]
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[3] Do not eat, drink, or smoke in the laboratory area.[7]
Spill and Leak Procedures:
-
Small Spills: In the event of a small spill, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[2] Avoid creating dust during the cleanup process.
-
Personal Protection: Ensure appropriate PPE is worn during cleanup.
Disposal Plan:
-
Waste Collection: Dispose of N,3-dimethylbenzamide and any contaminated materials in a designated and approved waste disposal container.[4]
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Disposal Route: The disposal of chemical waste must be carried out through an approved waste disposal plant, following all local, regional, and national regulations.[2][3][4] Do not dispose of down the drain or in general waste.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in accordance with applicable laboratory and institutional guidelines.[1] Contaminated clothing should be removed and washed before reuse.[1][3]
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Page loading... [wap.guidechem.com]
- 4. dnacih.com [dnacih.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. 3-AMINO-N,N-DIMETHYLBENZAMIDE Safety Data Sheets(SDS) lookchem [lookchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
